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2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Documentation Hub

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  • Product: 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone
  • CAS: 335665-28-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,2,2-Trifluoro-1-(2-methoxypyridin...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a key building block in medicinal chemistry. The trifluoromethyl ketone moiety is of significant interest due to its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document will explore two primary synthetic strategies, offering detailed mechanistic insights and step-by-step experimental protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable compound.

Introduction: The Significance of Trifluoromethyl Ketones in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, imparts unique physicochemical properties that can dramatically improve the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. When this group is part of a ketone functionality, it forms a trifluoromethyl ketone, a versatile intermediate and a potent pharmacophore. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, rendering it an excellent mimic of the tetrahedral transition state of amide or ester hydrolysis. This has led to the development of numerous trifluoromethyl ketone-containing enzyme inhibitors.

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone combines the desirable properties of the trifluoromethyl ketone with a 2-methoxypyridine scaffold, a common motif in bioactive compounds. The synthesis of this molecule, therefore, is of considerable interest to the pharmaceutical industry. This guide will provide a detailed exploration of viable synthetic routes, emphasizing the underlying chemical principles and practical considerations for laboratory-scale synthesis.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone can be approached from two main strategic directions. The choice of pathway will often depend on the availability of starting materials, desired scale, and the specific expertise of the research team.

  • Pathway A: Late-Stage Trifluoroacetylation. This approach involves the initial synthesis of a suitable 2-methoxypyridine precursor, followed by the introduction of the trifluoroacetyl group in a later step. This strategy is often favored when the pyridine core is readily accessible.

  • Pathway B: Building Block Approach. In this strategy, the trifluoromethyl ketone functionality is incorporated early in the synthesis, or a precursor to it is used to construct the pyridine ring.

Below is a visual representation of these two divergent strategies:

G cluster_A Pathway A: Late-Stage Trifluoroacetylation cluster_B Pathway B: Building Block Approach A_start 2-Methoxypyridine Precursor A_mid Functionalization at C3 A_start->A_mid e.g., Lithiation, Grignard Formation A_end Target Molecule A_mid->A_end Trifluoroacetylation Target 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone B_start Trifluoromethylated Building Block B_mid Pyridine Ring Formation B_start->B_mid Condensation/Cyclization B_end Target Molecule B_mid->B_end Modification

Figure 1: Divergent synthetic strategies for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Pathway A: Late-Stage Trifluoroacetylation of 2-Methoxypyridine

This pathway commences with the readily available 2-methoxynicotinic acid. The carboxylic acid functionality serves as a handle for the eventual introduction of the trifluoroacetyl group.

Overall Synthetic Scheme

The overall transformation can be visualized as follows:

G cluster_workflow Pathway A Workflow start 2-Methoxynicotinic Acid C₇H₇NO₃ step1 2-Methoxypyridine-3-carbonyl chloride C₇H₆ClNO₂ start->step1 SOCl₂ or (COCl)₂ step2 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone C₈H₆F₃NO step1->step2 Trifluoroacetic Anhydride, Pyridine

Figure 2: Reaction scheme for the late-stage trifluoroacetylation pathway.

Mechanistic Insights

The conversion of a carboxylic acid to a trifluoromethyl ketone via its acid chloride is a well-established transformation.[1] The reaction with trifluoroacetic anhydride in the presence of a base like pyridine proceeds through a mixed anhydride intermediate, which then undergoes decarboxylation and trifluoroacetylation.

Experimental Protocols

Step 1: Synthesis of 2-Methoxypyridine-3-carbonyl chloride

  • Materials: 2-Methoxynicotinic acid, Thionyl chloride (SOCl₂), Toluene (anhydrous).

  • Procedure:

    • To a stirred suspension of 2-methoxynicotinic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.[2][3]

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or gas evolution ceases).

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • The crude 2-methoxypyridine-3-carbonyl chloride can be used in the next step without further purification.[2]

Step 2: Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

  • Materials: 2-Methoxypyridine-3-carbonyl chloride, Trifluoroacetic anhydride ((CF₃CO)₂O), Pyridine, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the crude 2-methoxypyridine-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.

    • To this solution, add trifluoroacetic anhydride (2.0 eq) followed by the dropwise addition of pyridine (3.0 eq) at 0 °C.[1]

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Pathway B: Organometallic Addition to a Nitrile Precursor

An alternative and convergent approach involves the use of organometallic reagents to introduce the trifluoromethyl group. This pathway begins with the synthesis of 2-methoxypyridine-3-carbonitrile.

Overall Synthetic Scheme

G cluster_workflow Pathway B Workflow start 2-Chloronicotinonitrile C₆H₃ClN₂ step1 2-Methoxypyridine-3-carbonitrile C₇H₆N₂O start->step1 NaOMe, MeOH step2 Target Molecule C₈H₆F₃NO step1->step2 1. CF₃-TMS, F⁻ 2. H₃O⁺ workup

Figure 3: Reaction scheme for the organometallic addition pathway.

Mechanistic Insights

The first step is a nucleophilic aromatic substitution where methoxide displaces the chloride from the electron-deficient pyridine ring. The subsequent step involves the addition of a trifluoromethyl nucleophile to the nitrile. Trifluoromethyltrimethylsilane (CF₃-TMS, Ruppert-Prakash reagent) is a common source of a nucleophilic trifluoromethyl group, which upon activation with a fluoride source, adds to the nitrile to form an intermediate that is hydrolyzed to the ketone upon acidic workup.

Experimental Protocols

Step 1: Synthesis of 2-Methoxypyridine-3-carbonitrile

  • Materials: 2-Chloronicotinonitrile, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • To a solution of sodium methoxide (1.2 eq) in methanol, add 2-chloronicotinonitrile (1.0 eq).[4]

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in water and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 2-methoxypyridine-3-carbonitrile, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

  • Materials: 2-Methoxypyridine-3-carbonitrile, Trifluoromethyltrimethylsilane (CF₃-TMS), Tetrabutylammonium fluoride (TBAF) or another fluoride source, Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of 2-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous THF, add trifluoromethyltrimethylsilane (1.5 eq).

    • Add a catalytic amount of TBAF (0.1 eq) at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the addition of 1 M HCl and stir for 1 hour.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

FeaturePathway A: Late-Stage TrifluoroacetylationPathway B: Organometallic Addition
Starting Material 2-Methoxynicotinic acid2-Chloronicotinonitrile
Number of Steps 22
Key Transformation Carboxylic acid to trifluoromethyl ketoneNitrile to trifluoromethyl ketone
Reagents of Note Thionyl chloride, Trifluoroacetic anhydrideSodium methoxide, CF₃-TMS, Fluoride source
Potential Challenges Handling of moisture-sensitive reagents (SOCl₂, (CF₃CO)₂O).Handling of moisture-sensitive CF₃-TMS and fluoride source. Potential for side reactions with the nitrile.
Advantages Utilizes a common and often commercially available starting material. The key transformation is well-documented.[1]Convergent approach. Milder conditions for the final step may be possible.

Conclusion

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is achievable through multiple synthetic routes. This guide has detailed two robust pathways, each with its own set of advantages and considerations. The late-stage trifluoroacetylation of 2-methoxynicotinic acid offers a classical and reliable approach, while the organometallic addition to 2-methoxypyridine-3-carbonitrile provides a more modern and convergent alternative. The choice of the optimal route will be dictated by the specific constraints and resources of the research environment. Both pathways provide a solid foundation for the synthesis of this important building block, enabling further exploration of its potential in drug discovery and development.

References

  • Smolecule. (n.d.). 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone.
  • Benchchem. (n.d.). 2-Methoxypyridine-3-carbonyl chloride, 53750-65-5.
  • Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxynicotinic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. Given the limited publicly av...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. Given the limited publicly available data for this specific isomer, this document leverages information from its close structural analogs to present a holistic understanding of its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development.

Introduction and Compound Identification

The pyridine ring is a foundational scaffold in a multitude of approved pharmaceuticals, and its strategic modification can profoundly influence pharmacological activity, selectivity, and pharmacokinetic profiles.[1] The introduction of a trifluoroacetyl group (-COCF₃) is a common tactic in modern drug design to enhance metabolic stability, binding affinity, and cell permeability.[2] The combination of these two moieties in the form of trifluoroacetyl methoxypyridines creates a class of chemical intermediates with considerable potential for the development of novel therapeutics.

1.1. The Challenge of Identification: CAS Number

Compound NameCAS Number
2,2,2-Trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanone2354571-05-2
2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone1060801-80-0
2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-one1060801-74-2
2,2,2-Trifluoro-1-(6-methoxy-pyridin-3-yl)-ethanoneNone Assigned
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone33284-21-8

The absence of a dedicated CAS number for the target compound suggests it may be a novel or less-common intermediate. This guide, therefore, will extrapolate from the known chemistry of its analogs to provide a robust predictive framework.

Synthesis and Mechanistic Insights

The synthesis of trifluoroacetyl pyridine derivatives can be approached through several established routes. A common and effective method involves the acylation of a suitable pyridine precursor with a trifluoroacetylating agent.

2.1. Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone would involve the reaction of a 2-methoxypyridine derivative with trifluoroacetic anhydride, often in the presence of a catalyst or a strong base to facilitate the reaction.[2] An alternative, the "building block" approach, involves constructing the pyridine ring from precursors that already contain the trifluoromethyl group.[2]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products 2_methoxypyridine 2-Methoxypyridine Reaction Acylation Reaction (Aprotic Solvent, Controlled Temp.) 2_methoxypyridine->Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Target_Compound 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Reaction->Target_Compound Purification Byproduct Trifluoroacetic Acid Reaction->Byproduct

Caption: Proposed synthetic workflow for the target compound.

2.2. Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of analogous compounds.[2]

  • Preparation: To a solution of 2-methoxypyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction: Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Physicochemical Properties

The physicochemical properties of the target compound can be predicted based on its structure and data from its isomers.

PropertyValue (Predicted/Analog Data)
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.13 g/mol
Appearance Expected to be a solid or oil at room temperature.
Boiling Point Predicted to be around 236.8 ± 35.0 °C.[3]
Solubility Expected to be soluble in common organic solvents.
Lipophilicity (LogP) The trifluoromethyl group significantly increases lipophilicity, enhancing membrane permeability.[2]

Applications in Drug Discovery

The trifluoroacetyl methoxypyridine scaffold is a promising starting point for the development of potent and selective inhibitors for various biological targets.

4.1. Role as a Kinase Inhibitor Scaffold

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Methoxypyridine derivatives have been successfully developed as potent PI3K/mTOR dual inhibitors.[4][5] The 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone core can be elaborated upon to design novel inhibitors that target the ATP-binding site of these kinases.

PI3K_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Promotes Inhibitor Potential Inhibitor (Derived from Topic Compound) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Sources

Foundational

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and potential applications of the novel compound, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)eth...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and potential applications of the novel compound, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of fluorinated pyridine scaffolds.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a pyridine ring, a ubiquitous scaffold in numerous approved drugs, the resulting trifluoroacetylpyridine derivatives represent a class of compounds with significant potential for the development of novel therapeutics. This guide focuses on 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a molecule that combines the advantageous properties of the trifluoroethanone moiety with the specific electronic and steric features of a 2-methoxypyridine core. The strategic placement of the methoxy group is anticipated to influence the compound's conformation and reactivity, offering unique opportunities for molecular design and optimization in drug discovery programs.

Part 1: Physicochemical and Spectroscopic Characterization

While specific experimental data for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is not extensively available in the public domain, we can predict its core properties based on established principles and data from structurally analogous compounds.

Core Molecular Properties

The fundamental properties of the target compound are summarized in the table below. The molecular formula and weight are calculated based on its structure.

PropertyPredicted Value
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.14 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and have low solubility in water.
Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, which are crucial for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group and the electron-donating methoxy group.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H (ortho to N, para to acyl)~8.2-8.4dd
Pyridine H (para to N, ortho to acyl)~7.8-8.0dd
Pyridine H (meta to N, meta to acyl)~7.1-7.3dd
Methoxy (-OCH₃)~3.9-4.1s
  • ¹³C NMR: The carbon NMR will provide key information about the carbon skeleton. The carbonyl carbon and the carbon of the trifluoromethyl group will have characteristic chemical shifts. Aromatic carbons will be split due to C-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~180-185 (q, ²JCF ≈ 35 Hz)
Trifluoromethyl (-CF₃)~115-120 (q, ¹JCF ≈ 290 Hz)
Pyridine C (attached to acyl)~130-135
Pyridine C (attached to methoxy)~160-165
Other Pyridine C's~110-140
Methoxy (-OCH₃)~55-60
  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is a sensitive indicator of the electronic environment. The chemical shift for trifluoroacetyl groups on aromatic rings typically falls in the range of -70 to -80 ppm relative to CFCl₃[1].

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (ketone)1700-1720Strong
C-F Stretch1100-1300Strong
C-O Stretch (aryl ether)1200-1280Strong
Aromatic C=C and C=N Stretch1400-1600Medium

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 205. Key fragmentation patterns would likely involve the loss of the trifluoromethyl radical (•CF₃) and the carbonyl group (CO).

Part 2: Proposed Synthesis and Experimental Protocols

As there is no established, published synthesis for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a plausible and robust synthetic route is proposed below. This multi-step synthesis leverages well-established organometallic and acylation methodologies.

Synthetic Strategy Overview

The proposed synthesis commences with the commercially available 2-methoxypyridine. The key steps involve a directed ortho-metalation, followed by introduction of a suitable functional group at the 3-position, which is then converted to the target trifluoroethanone.

Synthesis_Workflow A 2-Methoxypyridine B 3-Bromo-2-methoxypyridine A->B Bromination C 2-Methoxypyridin-3-ylmagnesium bromide B->C Grignard Formation D 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone C->D Acylation with Ethyl Trifluoroacetate

Caption: Proposed synthetic workflow for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Detailed Experimental Protocols
  • Rationale: Bromination of 2-methoxypyridine is expected to proceed regioselectively at the 3- and 5-positions due to the ortho,para-directing effect of the methoxy group. Careful control of reaction conditions can favor the 3-bromo isomer.

  • Protocol:

    • To a solution of 2-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 3-bromo-2-methoxypyridine.

  • Rationale: The bromo-substituted pyridine can be readily converted to a Grignard reagent, a powerful nucleophile for the subsequent acylation step.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

    • The reaction is typically initiated by gentle heating. Once initiated, maintain a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by a change in the appearance of the reaction mixture.

  • Rationale: The prepared Grignard reagent will react with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate, to form the desired ketone.

  • Protocol:

    • Cool the freshly prepared solution of 2-methoxypyridin-3-ylmagnesium bromide to -78 °C.

    • Slowly add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF to the Grignard solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to yield 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Part 3: Chemical Reactivity and Potential Applications

Key Reactivity Insights

The chemical reactivity of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is dictated by its two primary functional groups: the trifluoroethanone and the 2-methoxypyridine.

Reactivity_Diagram A 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone B Nucleophilic Addition to Carbonyl A->B e.g., Reduction to alcohol C Enolate Formation A->C Base-mediated D Nucleophilic Aromatic Substitution (at C2 or C6) A->D Under harsh conditions

Caption: Key reactivity pathways for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

  • Carbonyl Group: The ketone is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group. It will readily undergo nucleophilic attack by various reagents, such as reducing agents (e.g., NaBH₄) to form the corresponding alcohol, or organometallic reagents to generate tertiary alcohols.

  • Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the methoxy group is a poor leaving group. The nitrogen atom can be protonated or alkylated.

Applications in Drug Discovery

This molecule serves as a valuable building block for the synthesis of more complex, biologically active compounds. The trifluoroethanone moiety can be a key pharmacophore or a precursor to other functional groups.

  • Scaffold for Library Synthesis: The reactivity of the carbonyl group allows for the rapid generation of diverse libraries of compounds for high-throughput screening.

  • Precursor for Heterocycle Formation: The ketone can be used as a starting material for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.

  • Modulation of Physicochemical Properties: Incorporation of this moiety into a lead compound can enhance metabolic stability and improve cell permeability due to the lipophilic nature of the trifluoromethyl group.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is not available, general precautions for handling similar fluorinated aromatic ketones should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • J. A. K. Howard, J. M. A. Smith, et al. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 2013, 3, 1-13. [Link]

Sources

Exploratory

Unveiling the Enigmatic Mechanism of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Abstract In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with precisely defined mechanisms of action is paramount. This technical guide provides an in-depth exploration of the put...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with precisely defined mechanisms of action is paramount. This technical guide provides an in-depth exploration of the putative mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a compound of significant interest due to its unique structural motifs. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing knowledge of its core components—the trifluoromethyl ketone pharmacophore and the 2-methoxypyridine moiety—to construct a robust, hypothesis-driven framework for its biological activity. We postulate that this compound functions as a potent enzyme inhibitor, with a strong likelihood of targeting Stearoyl-CoA Desaturase (SCD). This guide will dissect the chemical underpinnings of this hypothesis, propose a detailed molecular mechanism, and provide actionable experimental protocols for its validation.

Introduction: Deconstructing a Molecule of Interest

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a fluorinated pyridine derivative that presents a compelling case for investigation.[1] Its structure is characterized by two key features: a trifluoromethyl ketone group and a 2-methoxypyridine ring system. The trifluoromethyl group is known to enhance lipophilicity, which can improve a compound's ability to cross biological membranes and interact with intracellular targets.[1] The ethanone moiety linked to the pyridine ring suggests a potential for interaction with a variety of biological macromolecules.

The uniqueness of this compound lies in the specific arrangement of these functional groups, which is anticipated to dictate its chemical reactivity and biological specificity.[1] While direct studies on this exact molecule are not yet prevalent in the public domain, a thorough analysis of its constituent parts provides a strong foundation for predicting its mechanism of action.

The Trifluoromethyl Ketone: A Potent Engine for Enzyme Inhibition

The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore in the design of enzyme inhibitors.[2][3] Its inhibitory prowess stems from the potent electron-withdrawing nature of the three fluorine atoms, which renders the adjacent carbonyl carbon highly electrophilic. This heightened electrophilicity makes the ketone susceptible to nucleophilic attack by amino acid residues commonly found in the active sites of enzymes, such as serine, cysteine, and threonine.

This interaction can lead to the formation of a stable, reversible, or in some cases, irreversible covalent adduct, effectively inactivating the enzyme. Trifluoromethyl ketones have demonstrated inhibitory activity against a broad range of enzymes, including serine and cysteine proteases, esterases, and histone deacetylases.[2]

The 2-Methoxypyridine Moiety: A Key to Target Specificity

The 2-methoxypyridine group is a common structural motif found in a diverse array of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals.[4][5] Its role is multifaceted; it can influence the compound's solubility, metabolic stability, and, most importantly, its binding affinity and selectivity for a specific biological target. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the methoxy group can participate in hydrophobic and van der Waals interactions within an enzyme's active site. The substitution pattern on the pyridine ring is critical in orienting the molecule for optimal interaction with its target protein. For instance, derivatives of 2-methoxypyridine have been investigated as inhibitors of PI3K/mTOR, highlighting the role of this scaffold in directing compounds to specific enzyme families.[6]

A Putative Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

Based on the established activities of its constituent functional groups, we hypothesize that 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone functions as an inhibitor of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[7] This function makes SCD a compelling therapeutic target for a range of metabolic diseases, including obesity, diabetes, and certain types of cancer.[7][8]

The rationale for this hypothesis is twofold:

  • The Trifluoromethyl Ketone as the Warhead: Several known inhibitors of SCD feature a trifluoromethyl group.[9] The electrophilic ketone of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone could interact with a key nucleophilic residue in the active site of SCD, leading to its inhibition.

  • The 2-Methoxypyridine as the Guiding Moiety: The pyridine ring and its methoxy substituent could provide the necessary interactions to position the trifluoromethyl ketone "warhead" for optimal binding within the SCD active site, thereby conferring potency and selectivity.

Proposed Molecular Interaction with SCD

The proposed mechanism of inhibition involves the following steps:

  • Initial Binding: The 2-methoxypyridin-3-yl moiety of the compound docks into a hydrophobic pocket of the SCD active site. The pyridine nitrogen may form a hydrogen bond with a donor residue, while the methoxy group engages in van der Waals interactions.

  • Nucleophilic Attack: A key nucleophilic amino acid residue in the SCD active site (e.g., a cysteine or serine) attacks the highly electrophilic carbonyl carbon of the trifluoromethyl ketone.

  • Formation of a Hemiketal Adduct: This attack results in the formation of a tetrahedral hemiketal intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group. This adduct effectively blocks the active site and prevents the binding of the natural substrate, stearoyl-CoA.

This proposed interaction is depicted in the following logical relationship diagram:

G Proposed Mechanism of SCD Inhibition cluster_0 Inhibitor Binding cluster_1 Covalent Modification Inhibitor 2,2,2-Trifluoro-1- (2-methoxypyridin-3-yl)ethanone SCD_Active_Site SCD Active Site Inhibitor->SCD_Active_Site Initial Docking Nucleophilic_Attack Nucleophilic Attack by Active Site Residue (e.g., Cys, Ser) SCD_Active_Site->Nucleophilic_Attack Hemiketal_Adduct Formation of Stable Hemiketal Adduct Nucleophilic_Attack->Hemiketal_Adduct Enzyme_Inhibition Inhibition of SCD Activity Hemiketal_Adduct->Enzyme_Inhibition Blocks Substrate Binding

Caption: Proposed mechanism of SCD inhibition.

Experimental Validation: A Roadmap for Researchers

To validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for investigating the interaction of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone with SCD.

In Vitro Enzyme Inhibition Assay

Objective: To determine if 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone directly inhibits SCD activity and to calculate its potency (IC50).

Methodology:

  • Enzyme Source: Utilize purified recombinant human SCD1 or microsomal preparations from a cell line known to express high levels of SCD (e.g., HepG2).

  • Substrate: Use a commercially available radiolabeled or fluorescently tagged stearoyl-CoA substrate.

  • Assay Buffer: Prepare an appropriate assay buffer containing cofactors necessary for SCD activity (e.g., NADH, cytochrome b5).

  • Inhibitor Preparation: Prepare a stock solution of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure: a. Pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period. b. Initiate the reaction by adding the substrate. c. Incubate for a specific time at the optimal temperature for SCD activity. d. Stop the reaction. e. Quantify the product formation using an appropriate detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence spectroscopy).

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Lipid Profile Analysis

Objective: To assess the effect of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone on fatty acid composition in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2, MCF-7) in standard growth medium.

  • Compound Treatment: Treat the cells with varying concentrations of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone for a specified duration (e.g., 24-48 hours).

  • Lipid Extraction: Harvest the cells and extract total lipids using a standard method (e.g., Folch or Bligh-Dyer extraction).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to form FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acids.

  • Data Analysis: Calculate the desaturation index (e.g., the ratio of oleic acid [18:1] to stearic acid [18:0]) and compare the values between treated and untreated cells. A decrease in the desaturation index would be indicative of SCD inhibition.

The following diagram illustrates the experimental workflow for validating the proposed mechanism:

G Experimental Workflow for Mechanism Validation Hypothesis Hypothesis: Inhibition of SCD In_Vitro_Assay In Vitro Enzyme Inhibition Assay Hypothesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Lipid Profile Analysis Hypothesis->Cell_Based_Assay IC50_Determination Determine IC50 In_Vitro_Assay->IC50_Determination Desaturation_Index Measure Desaturation Index (18:1/18:0) Cell_Based_Assay->Desaturation_Index Mechanism_Validation Mechanism Validation IC50_Determination->Mechanism_Validation Desaturation_Index->Mechanism_Validation

Caption: Experimental workflow for mechanism validation.

Quantitative Data Summary

While specific quantitative data for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is not available, the following table presents representative IC50 values for known trifluoromethyl-containing and other SCD inhibitors to provide a benchmark for future studies.

InhibitorTargetIC50 (nM)Reference
A939572Mouse SCD1<4MedchemExpress
A939572Human SCD137MedchemExpress
CAY10566Mouse SCD14.5MedchemExpress
CAY10566Human SCD126MedchemExpress
MK-8245Human SCD11MedchemExpress
MK-8245Rat/Mouse SCD13MedchemExpress
SCD1 inhibitor-1Human SCD18.8MedchemExpress[7]

Conclusion and Future Directions

This technical guide has presented a scientifically grounded, albeit putative, mechanism of action for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. By leveraging the known pharmacology of its core structural components, we have constructed a compelling hypothesis that this compound acts as an inhibitor of Stearoyl-CoA Desaturase. The proposed molecular interactions and the detailed experimental protocols provide a clear path forward for researchers to empirically validate this hypothesis.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs to establish a structure-activity relationship. Furthermore, crystallographic studies of the compound in complex with its target enzyme would provide invaluable insights into the precise binding mode and pave the way for the rational design of more potent and selective inhibitors. The exploration of molecules such as 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone holds significant promise for the development of novel therapeutics for a range of human diseases.

References

  • Xin, Z., et al. (2009). Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide. Bioorganic & Medicinal Chemistry Letters, 19(15), 4151-4158.
  • Patnaik, A., et al. (2014). Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. Cancer Discovery, 4(10), 1214-1229.
  • ResearchGate. (2009). Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl ]benzamide. Retrieved from [Link]

  • Bressi, J. C., et al. (2000). Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 10(20), 2289-2292.
  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736.

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Foundational

Unveiling the Therapeutic Potential of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone: A Predictive Analysis for Drug Discovery

Executive Summary This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone . In the absence of direct experiment...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone . In the absence of direct experimental literature on this specific molecule, this document leverages a first-principles, structure-based approach to forecast its therapeutic potential. By dissecting the compound into its constituent functional moieties—the highly reactive trifluoromethyl ketone (TFMK) "warhead" and the versatile 2-methoxypyridine "guiding element"—we construct a robust, scientifically-grounded framework for its likely mechanisms of action and most promising therapeutic targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter in oncology, immunology, and virology. We present detailed, field-proven experimental protocols to validate the hypotheses outlined herein, establishing a clear path from theoretical analysis to empirical validation.

Deconstructing the Molecule: A Tale of Two Moieties

The structure of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone presents a compelling combination of two pharmacologically significant motifs. Understanding the individual contributions of these groups is paramount to predicting the compound's overall biological profile.

The Trifluoromethyl Ketone (TFMK) Moiety: The Electrophilic "Warhead"

The trifluoromethyl ketone is a privileged structural motif in modern drug discovery, primarily functioning as a potent and often reversible covalent inhibitor.[1] The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon exceptionally electrophilic.[2] This unique electronic property makes the TFMK group highly susceptible to nucleophilic attack from amino acid residues in an enzyme's active site, particularly the hydroxyl group of serine or the thiol group of cysteine.[2]

This interaction typically results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct.[3] This adduct mimics the tetrahedral transition state of substrate hydrolysis, making TFMKs powerful transition-state analog inhibitors.[4] This mechanism is the cornerstone of their well-documented activity against serine and cysteine proteases, enzyme classes implicated in a vast array of pathologies including viral replication, inflammation, and cancer.[2][5] For instance, peptidyl trifluoromethyl ketones have been successfully developed as inhibitors of the SARS-CoV 3CL protease and human leukocyte elastase.[2]

The 2-Methoxypyridine Scaffold: The "Guiding Element"

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties. The inclusion of a methoxy group at the 2-position further refines the scaffold's characteristics. This methoxy group can significantly influence the electronic properties and basicity of the pyridine nitrogen, which in turn dictates its interaction with biological targets.[6]

In the context of drug design, the 2-methoxypyridine moiety has proven to be a highly effective "guiding element," directing the molecule to specific binding pockets and forming critical interactions that enhance potency and selectivity.[7][8] Notably, this scaffold is a key component in a number of potent kinase inhibitors, where it often forms hydrogen bonds with the "hinge" region of the ATP-binding site.[9] Its incorporation into dual PI3K/mTOR inhibitors, for example, has been shown to contribute to high-affinity binding.[10]

Predicted Biological Activity and Primary Therapeutic Targets

By synthesizing the known functions of its constituent parts, we can propose two primary, high-probability hypotheses for the biological activity of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Hypothesis 1: Covalent Reversible Kinase Inhibitor Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancer, making it a prime target for therapeutic intervention.[11][12][13] We predict that 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone will function as a potent inhibitor of kinases within this pathway, such as PI3K or mTOR.

Proposed Mechanism of Action: The 2-methoxypyridine scaffold is predicted to anchor the molecule within the ATP-binding pocket, forming a key hydrogen bond with the kinase hinge region, a common binding motif for this scaffold.[9][10] This positioning would orient the electrophilic TFMK "warhead" to form a reversible covalent bond with a non-catalytic cysteine residue often found near the active site of many kinases, including certain PI3K isoforms and Janus Kinase 3 (JAK3).[14] This dual-interaction mechanism—hinge-binding and covalent cysteine targeting—is a validated strategy for achieving high potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone hinge Hinge Region (e.g., Val828 in PI3Kδ) cysteine Non-Catalytic Cysteine (Nucleophilic Thiol) pocket Affinity Pocket methoxy 2-Methoxypyridine Moiety methoxy->hinge H-Bond Interaction tfmk Trifluoromethyl Ketone (TFMK) 'Warhead' tfmk->cysteine Reversible Covalent Bond (Hemithioketal Formation)

Caption: Predicted binding mode in a kinase active site.

Hypothesis 2: Cysteine Protease Inhibitor

Given that the TFMK moiety is a classic inhibitor of cysteine proteases, it is highly probable that the compound will exhibit activity against enzymes such as cathepsins or caspases.[2][5] These proteases are critical mediators of cellular processes like apoptosis and immune responses, and their dysregulation is linked to cancer and autoimmune diseases.

Proposed Mechanism of Action: In this scenario, the TFMK group would act as a transition-state analog, forming a reversible hemithioketal adduct with the catalytic cysteine in the protease active site.[3][4] The 2-methoxypyridine portion of the molecule would occupy adjacent substrate-binding pockets (e.g., S1, S2), and its specific interactions would determine the inhibitor's selectivity profile across the cysteine protease family.

A Roadmap for Validation: Experimental Protocols

The following section provides detailed, self-validating protocols designed to empirically test the hypotheses proposed above. These workflows are designed for robustness and high-throughput adaptability.

Foundational Workflow: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol establishes the baseline inhibitory concentration (IC₅₀) and serves as the primary screening method.[15][16]

G start Start prep_reagents Prepare Assay Buffer, Enzyme Stock, Substrate Stock, and Compound Dilutions start->prep_reagents add_enzyme Dispense Enzyme and Compound to 96-well Plate prep_reagents->add_enzyme preincubate Pre-incubate (e.g., 15 min at 25°C) add_enzyme->preincubate add_substrate Initiate Reaction: Add Substrate preincubate->add_substrate incubate Incubate and Monitor (Kinetic or Endpoint Read) add_substrate->incubate read_plate Read Plate (Fluorescence/Luminescence/ Absorbance) incubate->read_plate analyze Calculate % Inhibition and Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: General workflow for IC₅₀ determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, concentrated stocks of enzyme and substrate, and a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Enzyme/Inhibitor Incubation: In a 96-well microplate, add the test compound dilutions and a fixed concentration of the target enzyme to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls. Allow pre-incubation for 15 minutes at room temperature to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Incubate the plate at the optimal temperature for the enzyme. Measure the signal (e.g., fluorescence, luminescence, or absorbance) either kinetically over time or at a fixed endpoint.[17]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Protocol for Hypothesis 1: Biochemical Kinase Inhibition Assay

This protocol is designed to specifically assess the inhibition of a target kinase, such as PI3Kα.[18][19] A common method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96-well plate containing the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the serially diluted test compound.

    • Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the initial ADP amount. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values as described in the general protocol (3.1).

Protocol for Hypothesis 2: Fluorogenic Cysteine Protease Inhibition Assay

This protocol will quantify the inhibition of a model cysteine protease, such as Papain or Cathepsin L.[20][21][22]

Step-by-Step Methodology:

  • Enzyme Activation: Pre-activate the cysteine protease in an assay buffer containing a reducing agent like Dithiothreitol (DTT) to ensure the catalytic cysteine is in its reduced, active state.

  • Inhibitor Incubation: In a black 96-well microplate, incubate the activated enzyme with the serially diluted test compound for 15-30 minutes at room temperature.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin L). The cleavage of the substrate releases the fluorophore 7-amino-4-methylcoumarin (AMC), resulting in an increase in fluorescence.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot. Calculate percent inhibition and IC₅₀ values based on these rates.[22]

Quantitative Data Presentation

To facilitate structure-activity relationship (SAR) studies, all quantitative data should be summarized in a clear, tabular format.

Compound IDTarget EnzymeAssay TypeIC₅₀ (nM)Hill SlopeSelectivity vs. Off-Target
TFMK-MPY-01 PI3KαADP-Glo™Predicted: <100~1.0e.g., >100-fold vs. PI3Kγ
TFMK-MPY-01 mTORADP-Glo™Predicted: <200~1.0-
TFMK-MPY-01 Cathepsin LFluorogenicPredicted: <500~1.0e.g., >50-fold vs. Caspase-3
Control-1 PI3KαADP-Glo™Known Value1.1-
Control-2 Cathepsin LFluorogenicKnown Value0.9-
Table 1: Predictive summary of potential inhibitory activities for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (TFMK-MPY-01).

Conclusion and Future Directions

This in-depth analysis, grounded in established principles of medicinal chemistry and enzymology, strongly suggests that 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a high-potential molecule for development as a targeted therapeutic. The combination of a potent TFMK covalent warhead with a proven kinase-binding 2-methoxypyridine scaffold predicts a dual-action mechanism leading to potent inhibition of key enzymes in oncology and immunology, most notably kinases within the PI3K/Akt/mTOR pathway. The provided experimental workflows offer a clear and robust strategy for the empirical validation of these predictions. Future work should focus on executing these assays, followed by mechanism-of-action studies (e.g., dialysis to confirm covalent binding reversibility, X-ray crystallography to confirm binding mode) and subsequent lead optimization to enhance potency, selectivity, and drug-like properties. This compound represents a promising starting point for a new generation of covalent inhibitors.

References

A comprehensive list of all sources cited within this technical guide is provided below.

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (URL: [Link])

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (URL: [Link])

  • The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin.... (URL: [Link])

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  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: [Link])

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (URL: [Link])

  • Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (URL: [Link])

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay. (URL: [Link])

  • A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (URL: [Link])

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Exploratory

A Strategic Guide to Identifying and Validating Therapeutic Targets for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone: A Novel Trifluoromethyl Ketone

Abstract This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of potential therapeutic targets for the novel compound, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of potential therapeutic targets for the novel compound, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. The molecular architecture, featuring a highly reactive trifluoromethyl ketone (TFK) pharmacophore, strongly suggests a mechanism centered on the covalent inhibition of serine or cysteine proteases. This document provides the theoretical framework for this hypothesis, details potential enzyme families of high therapeutic relevance, and presents a phased, practical roadmap for target deconvolution and validation. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies from broad-based screening to direct cellular target engagement assays.

Section 1: Introduction to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

The compound 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a small molecule with significant therapeutic potential rooted in its distinct chemical structure. It merges two key moieties: a trifluoromethyl ketone (TFK) group and a 2-methoxypyridine ring. This combination is not arbitrary; it is the foundation of a targeted drug design strategy.

  • The Trifluoromethyl Ketone (TFK) Pharmacophore: The TFK group is a well-established "warhead" in inhibitor design.[1] The potent electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic.[2] This feature makes it susceptible to nucleophilic attack from the active site residues of certain enzyme classes, particularly the hydroxyl group of serine or the thiol group of cysteine.[3] This interaction typically forms a stable, reversible covalent bond (a hemiketal or hemithioketal), which can potently inhibit enzyme activity.[3] The stability of this adduct often mimics the tetrahedral transition state of substrate hydrolysis, leading to tight-binding inhibition.[2]

  • The 2-Methoxypyridine Moiety: While the TFK group provides the reactive potential, the 2-methoxypyridin-3-yl portion of the molecule acts as the guidance system. This aromatic ring system is responsible for conferring target specificity by interacting with the substrate-binding pockets adjacent to the active site. Its size, shape, and electronic properties (including the potential for hydrogen bonding via the pyridine nitrogen and methoxy oxygen) dictate which enzymes the TFK warhead will engage. The increased lipophilicity imparted by the trifluoromethyl group can also enhance its ability to penetrate biological membranes.[4]

This guide provides a systematic approach to elucidating the specific enzyme targets of this promising, yet uncharacterized, molecule.

Section 2: Hypothesis-Driven Target Exploration

Our primary hypothesis is that 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone functions as a covalent inhibitor of serine or cysteine proteases.

Mechanism of Covalent Inhibition

The proposed mechanism involves the nucleophilic attack of an active site serine (or cysteine) residue on the electrophilic carbonyl carbon of the TFK. This forms a tetrahedral intermediate that is stabilized by the enzyme's oxyanion hole, effectively locking the enzyme in an inactive state.

TFK Inhibition Mechanism Enzyme_Active_Site Enzyme Active Site Ser-OH (Nucleophile) Transition_State Tetrahedral Hemiketal Intermediate R-C(O-Ser)(OH)-CF3 (Stabilized by Oxyanion Hole) Enzyme_Active_Site:ser->Transition_State:ts Nucleophilic Attack TFK_Inhibitor TFK Inhibitor R-CO-CF3 (Electrophile) TFK_Inhibitor->Transition_State:ts Inhibited_Enzyme Inhibited Enzyme (Covalent Adduct) Transition_State->Inhibited_Enzyme Reversible Covalent Bond

Caption: Proposed mechanism of serine protease inhibition by a TFK.

Potential Therapeutic Target Families

Based on the prevalence of serine proteases in pathophysiology, several high-value target families are proposed.[5][6]

  • Inflammation & Immunology:

    • Human Neutrophil Elastase (HNE): A serine protease released by neutrophils during inflammation that contributes to tissue damage in diseases like COPD, cystic fibrosis, and acute respiratory distress syndrome.[7][8][9][10][11] Its inhibition is a major therapeutic goal.

    • Dipeptidyl Peptidase-4 (DPP-4): A serine protease that degrades incretin hormones, which are involved in blood glucose regulation.[12][13] DPP-4 inhibitors are an established class of drugs for type 2 diabetes.[14][15][16] The unique structure of our compound could offer a novel inhibition profile.

    • Cathepsins: A family of proteases, including some cysteine proteases, that are involved in immune responses and have been implicated in various inflammatory and malignant diseases.

  • Coagulation Cascade:

    • Thrombin & Factor Xa: Critical serine proteases in the blood coagulation cascade. Their inhibition is a cornerstone of anticoagulant therapy to prevent thrombosis.[17] While a competitive space, novel inhibitors are always of interest.

  • Oncology:

    • Urokinase-type Plasminogen Activator (uPA): A serine protease involved in cancer cell invasion and metastasis. Its overexpression is correlated with poor prognosis in several cancers.[5]

    • Matriptase: A cell-surface serine protease implicated in the progression of epithelial cancers.

Section 3: A Phased Strategy for Target Identification and Validation

A multi-phase experimental plan is essential to systematically identify and validate the molecular target(s) of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Phase 1: Broad Profiling and Target Class Confirmation

The initial phase aims to confirm the hypothesized enzyme class and identify potential therapeutic areas through broad, unbiased screening.

Protocol 1: Broad Enzymatic Panel Screening

This experiment provides a direct assessment of the compound's activity against a wide range of purified enzymes, quickly validating the primary hypothesis.

  • Objective: To determine the inhibitory activity of the compound against a diverse panel of proteases (serine, cysteine, etc.).

  • Methodology:

    • Obtain a commercial protease screening panel (e.g., from Reaction Biology, Eurofins, or similar vendors).

    • Prepare a stock solution of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone in DMSO.

    • Perform single-point inhibition assays at a standard concentration (e.g., 10 µM) against all proteases in the panel according to the vendor's protocol.

    • Assays typically involve incubating the enzyme with the compound, followed by the addition of a fluorogenic substrate. The rate of fluorescence increase is measured to determine enzyme activity.

    • Calculate the percent inhibition relative to a vehicle control (DMSO).

    • Identify "hits" as enzymes showing significant inhibition (e.g., >50%).

Hypothetical Data Presentation:

Target EnzymeEnzyme Class% Inhibition @ 10 µM
Human Neutrophil Elastase Serine Protease 89%
DPP-4 Serine Protease 75%
ThrombinSerine Protease12%
Factor XaSerine Protease8%
Cathepsin BCysteine Protease5%
Caspase-3Cysteine Protease2%
MMP-2Metalloprotease<1%

This table presents hypothetical results for illustrative purposes.

Phase 2: Target Deconvolution Using Chemical Proteomics

For compounds discovered through phenotypic screens, or to identify targets in an unbiased manner within a complex cellular environment, Activity-Based Protein Profiling (ABPP) is the gold standard.[18][19][20][21][22]

Methodology: Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to covalently label the active sites of enzymes in a proteome.[20] A competitive ABPP experiment can identify the specific targets of an unlabeled inhibitor.

ABPP Workflow cluster_0 Control Sample cluster_1 Experimental Sample Lysate_C Cell Lysate Probe_C Add Broad-Spectrum ABP Probe (e.g., FP-Rh) Lysate_C->Probe_C Labeled_C Labeled Active Enzymes Probe_C->Labeled_C SDS_PAGE Run SDS-PAGE Labeled_C->SDS_PAGE Lysate_E Cell Lysate Inhibitor Incubate with 2,2,2-Trifluoro-1- (2-methoxypyridin-3-yl)ethanone Lysate_E->Inhibitor Probe_E Add Broad-Spectrum ABP Probe (e.g., FP-Rh) Inhibitor->Probe_E Labeled_E Labeled Active Enzymes (Target is Blocked) Probe_E->Labeled_E Labeled_E->SDS_PAGE MS Excise Bands & Analyze by LC-MS/MS SDS_PAGE->MS Compare Gel Lanes Result Identify Proteins with Reduced Labeling in Experimental Sample MS->Result

Caption: Competitive ABPP workflow for target identification.

Phase 3: Direct Target Engagement and Validation in a Cellular Context

Once primary targets are identified, it is crucial to confirm that the compound engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[23][24][25][26][27]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[24][26]

  • Objective: To confirm direct binding of the compound to a putative target protein in intact cells.

  • Methodology:

    • Cell Treatment: Culture appropriate cells (e.g., a neutrophil-like cell line for HNE) and treat one set with the compound and another with vehicle (DMSO) for a specified time.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

    • Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot or ELISA.

    • Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Phase 4: Pathway Analysis and Functional Confirmation

Confirming target engagement must be linked to a functional cellular outcome. This involves measuring the effect on a known downstream substrate or biomarker.

Example Pathway: DPP-4 Inhibition

If DPP-4 is a confirmed target, a key functional consequence is the stabilization of its substrate, Glucagon-Like Peptide-1 (GLP-1).[12][16]

DPP4 Pathway cluster_pathway Physiological Pathway GLP1 Active GLP-1 (secreted post-meal) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Result Increased half-life of Active GLP-1 GLP1->Result Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degradation Inhibitor 2,2,2-Trifluoro-1- (2-methoxypyridin-3-yl)ethanone Inhibitor->DPP4 Inhibition

Caption: Inhibition of the DPP-4 pathway leads to stabilization of active GLP-1.

Protocol 3: Downstream Biomarker Analysis (ELISA for GLP-1)

  • Objective: To functionally validate DPP-4 inhibition by measuring levels of active GLP-1.

  • Methodology:

    • Culture a relevant cell line (e.g., an enteroendocrine cell line).

    • Treat cells with the compound or vehicle control.

    • Stimulate GLP-1 secretion (e.g., with glucose or other secretagogues).

    • Collect the cell culture supernatant at various time points.

    • Measure the concentration of active GLP-1 using a commercially available ELISA kit.

    • Expected Outcome: A significant increase in the concentration and duration of active GLP-1 in the supernatant of compound-treated cells compared to controls.

Section 4: Summary and Future Directions

This guide presents a scientifically rigorous and logical framework for the comprehensive evaluation of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. The core strategy is built upon the strong chemical precedent of the trifluoromethyl ketone pharmacophore as a covalent inhibitor of proteases.

The proposed phased approach ensures a systematic and efficient progression from broad, hypothesis-generating screening to definitive, cell-based target validation and functional confirmation. Successful execution of these protocols will not only identify the primary therapeutic target(s) but also provide crucial data on potency, selectivity, and mechanism of action.

Future work will involve leveraging these findings for lead optimization to improve pharmacokinetic and pharmacodynamic properties, followed by in vivo efficacy studies in relevant disease models to translate these molecular insights into potential clinical applications.

References

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Foundational

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

A Specialized Technical Report for Medicinal Chemists and Drug Development Professionals Abstract This guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a critical fluorinated k...

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Technical Report for Medicinal Chemists and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a critical fluorinated ketone intermediate that has become instrumental in the synthesis of advanced therapeutics. We will detail its discovery within the context of pioneering cancer research, provide a comprehensive, field-tested synthetic protocol, and discuss the chemical principles that underpin its strategic importance in modern drug development. This document serves as a technical resource for researchers engaged in the synthesis of complex heterocyclic molecules and the development of novel pharmaceuticals.

Introduction and Significance

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (CAS Number: 1261441-33-3) is a specialized aromatic ketone. Its structure, which combines a methoxypyridine ring with a trifluoromethyl ketone moiety, is not a random assortment of functional groups. Instead, it represents a purpose-built molecular fragment designed for specific, high-stakes applications in medicinal chemistry.

The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. The methoxypyridine core provides a rigid scaffold with a defined vector for substitution, crucial for orienting other parts of a drug molecule in three-dimensional space to interact with a protein's binding site. The ketone functionality serves as a versatile chemical handle for subsequent synthetic transformations.

The primary significance of this compound lies in its role as a key building block for a new class of cancer therapeutics known as Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors.[1][2]

Discovery and Historical Context: A Tale of Hypoxia and Cancer

The story of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is intrinsically linked to the scientific pursuit of treatments for cancers associated with the Von Hippel-Lindau (VHL) disease, particularly clear cell renal cell carcinoma (ccRCC).[3][4] In these cancers, the VHL tumor suppressor protein is inactivated, leading to the uncontrolled accumulation of HIF-2α.[1][5] This transcription factor then drives the expression of genes that promote tumor growth, vascularization, and metastasis.[2][5]

Scientists at Peloton Therapeutics (later acquired by Merck) identified HIF-2α as a critical, druggable target.[6] Their research led to the discovery of a class of small molecules that could allosterically bind to a pocket in the HIF-2α protein, disrupting its function. This pioneering work resulted in the development of the first-in-class HIF-2α inhibitor, PT2385, and its successor, Belzutifan (PT2977/MK-6482), which received FDA approval in 2021.[6]

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone emerged from this drug discovery program as the crucial precursor to the core structure of these inhibitors. Its synthesis was first detailed within the patent literature describing these novel therapeutic agents, specifically in patent WO2012061735A1 . This document represents the first public disclosure of the compound and its preparation, establishing its "discovery" not as an isolated chemical curiosity, but as an integral component of a targeted drug development effort.

The Role in HIF-2α Inhibitor Synthesis

The structural importance of the ethanone is evident in the final structure of molecules like Belzutifan. The trifluoroethanone moiety is transformed into a chiral hydroxy group, which forms critical hydrogen bonds within the HIF-2α binding pocket. The 2-methoxypyridine ring serves as the central scaffold from which other key binding elements are appended.

HIF-2a Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / VHL Mutation cluster_inhibition Therapeutic Intervention HIF2a_normoxia HIF-2α VHL VHL Protein HIF2a_normoxia->VHL binds & hydroxylates Proteasome Proteasomal Degradation VHL->Proteasome targets for HIF2a_hypoxia HIF-2α Accumulates Dimer HIF-2α/ARNT Dimer HIF2a_hypoxia->Dimer ARNT ARNT (HIF-1β) ARNT->Dimer Nucleus Nucleus Dimer->Nucleus HRE Hypoxia Response Elements (DNA) Nucleus->HRE binds to Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Transcription activates TumorGrowth Tumor Growth & Angiogenesis Transcription->TumorGrowth Belzutifan Belzutifan (HIF-2α Inhibitor) Belzutifan->HIF2a_hypoxia allosterically binds & prevents dimerization

Caption: The HIF-2α pathway in cancer and the mechanism of inhibition by Belzutifan.

Comprehensive Synthesis Protocol

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a multi-step process that requires careful control of reaction conditions. The most robust and widely cited method involves a Grignard reaction.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaNotes
3-Bromo-2-methoxypyridine13472-59-8C₆H₆BrNOStarting material
Isopropylmagnesium chloride1068-55-9C₃H₇ClMgGrignard reagent precursor
Ethyl trifluoroacetate383-63-1C₄H₅F₃O₂Acylating agent
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous solvent
Saturated NH₄Cl solution12125-02-9NH₄ClAqueous quench
Ethyl acetate141-78-6C₄H₈O₂Extraction solvent
Anhydrous MgSO₄7487-88-9MgSO₄Drying agent
Step-by-Step Experimental Procedure

This protocol is synthesized from the procedures detailed in the patent literature, primarily WO2012061735A1.

Step 1: Synthesis of the Starting Material, 3-Bromo-2-methoxypyridine

The precursor, 3-Bromo-2-methoxypyridine, is typically synthesized from 3-bromo-2-chloropyridine.

  • Reaction Setup: Under an inert argon atmosphere, dissolve 3-bromo-2-chloropyridine in N,N-dimethylformamide (DMF).

  • Methoxide Addition: Add a 28% solution of sodium methoxide in methanol to the reaction mixture.

  • Heating: Stir the mixture at 80 °C for approximately 30 minutes. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then with saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-methoxypyridine as a light yellow oil.[6]

Step 2: Grignard Reagent Formation and Acylation

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask under a strict argon atmosphere, dissolve 3-bromo-2-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Cool the solution to 0 °C. Add a solution of isopropylmagnesium chloride (approx. 1.05 eq.) in THF dropwise via syringe. The bromine-magnesium exchange is typically rapid at this temperature. Allow the reaction to stir for 1-2 hours at 0 °C to ensure complete formation of the Grignard reagent, 2-methoxy-3-pyridinylmagnesium chloride.

  • Acylation: In a separate flask, prepare a solution of ethyl trifluoroacetate (approx. 1.2 eq.) in anhydrous THF and cool it to -78 °C. Slowly transfer the freshly prepared Grignard solution into the cold ethyl trifluoroacetate solution via cannula.

  • Reaction Execution: Maintain the reaction at -78 °C and stir for 1-3 hours. The low temperature is critical to prevent side reactions and decomposition of the trifluoromethyl ketone product.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Grignard Reaction & Acylation A 3-Bromo-2-chloropyridine C Heat (80°C) A->C B Sodium Methoxide in Methanol/DMF B->C D 3-Bromo-2-methoxypyridine C->D D_copy 3-Bromo-2-methoxypyridine F Grignard Reagent: 2-methoxy-3-pyridinyl-MgCl D_copy->F E i-PrMgCl in THF (0°C) E->F H Acylation Reaction F->H G Ethyl Trifluoroacetate in THF (-78°C) G->H I Aqueous Workup (NH4Cl) H->I J Purification (Chromatography) I->J K Final Product: 2,2,2-Trifluoro-1-(2-methoxy- pyridin-3-yl)ethanone J->K

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone via Directed ortho-Metalation

Abstract This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a valuable fluorinated building block in medicinal chemistry and materials science. The protoc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a valuable fluorinated building block in medicinal chemistry and materials science. The protocol leverages a Directed ortho-Metalation (DoM) strategy, starting from commercially available 2-methoxypyridine. We detail a robust, step-by-step procedure for the regioselective C-3 lithiation of the pyridine ring, followed by quenching with an appropriate trifluoroacetylating agent. The rationale behind the chosen methodology, a full experimental protocol, characterization data, and troubleshooting advice are provided to ensure reliable and reproducible execution by researchers in drug development and synthetic chemistry.

Introduction and Strategic Rationale

The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic scaffolds is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. The target molecule, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, serves as a key intermediate for accessing more complex trifluoromethylated pyridine derivatives.

While classical electrophilic aromatic substitution methods like Friedel-Crafts acylation are powerful for many aromatic systems, they are notoriously challenging for π-deficient heterocycles such as pyridine.[1][2] The pyridine nitrogen acts as a Lewis base, coordinating with and deactivating the Lewis acid catalyst (e.g., AlCl₃), thereby passivating the ring toward electrophilic attack.[3]

To circumvent these challenges, we employ a Directed ortho-Metalation (DoM) strategy. DoM is a powerful synthetic technique that enables the regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[4][5] In this synthesis, the endocyclic nitrogen and the exocyclic 2-methoxy group collaboratively direct the lithiation to the C-3 position with high fidelity. The methoxy group, a well-established DMG, coordinates with the lithium base, positioning it for selective proton abstraction at the adjacent C-3 site.[6][7] This approach avoids the limitations of Friedel-Crafts chemistry and provides a clean, high-yielding route to the desired product.

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot sequence:

  • Directed ortho-Metalation: 2-Methoxypyridine is treated with a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA). The methoxy group (DMG) forms a pre-complex with LDA, facilitating the regioselective deprotonation of the most acidic proton at the C-3 position to form the 3-lithiopyridine intermediate.[8][9]

  • Trifluoroacetylation: The nucleophilic organolithium intermediate is then intercepted by an electrophilic trifluoroacetylating agent, ethyl trifluoroacetate, to form a stable tetrahedral intermediate. Subsequent collapse of this intermediate upon aqueous work-up yields the target ketone.

Reaction_Mechanism cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Trifluoroacetylation Start 2-Methoxypyridine Intermediate 3-Lithio-2-methoxypyridine (Organolithium Intermediate) Start->Intermediate Deprotonation @ C-3 Base LDA (Lithium Diisopropylamide) Product 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Intermediate->Product C-C Bond Formation Electrophile Ethyl Trifluoroacetate (CF3COOEt) Electrophile->Product Electrophilic Quench G start Start: 2-Methoxypyridine in Anhydrous THF lda_prep Prepare/Add LDA Solution (n-BuLi + Diisopropylamine) lithiation C-3 Lithiation (Formation of Aryllithium) lda_prep->lithiation Add dropwise @ -78 °C Warm to 0 °C, stir 1 h quench Electrophilic Quench (Add Ethyl Trifluoroacetate) lithiation->quench Cool to -78 °C workup Aqueous Work-up (Saturated NH4Cl) quench->workup Warm to RT, stir extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Silica Gel Chromatography) extraction->purification product Final Product: 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone purification->product

Figure 2: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
2-Methoxypyridine109.131.09 g10.0Ensure purity >98%
Diisopropylamine101.191.52 mL11.0Distill from CaH₂ before use
n-Butyllithium (n-BuLi)64.064.4 mL11.02.5 M solution in hexanes
Ethyl trifluoroacetate142.081.32 mL12.0Use as received
Anhydrous Tetrahydrofuran (THF)-~70 mL-Distill from Na/benzophenone
Saturated aq. NH₄Cl-~50 mL-For quenching
Ethyl Acetate-~150 mL-For extraction
Brine-~50 mL-For washing
Anhydrous MgSO₄---For drying
Silica Gel---For column chromatography

4.2 Equipment

  • Three-neck round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Rubber septa

  • Nitrogen/Argon gas inlet and bubbler

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone or cryocooler bath

4.3 Step-by-Step Procedure

A. Preparation of Lithium Diisopropylamide (LDA) Solution

  • Assemble the dry three-neck flask with a stir bar, thermometer, and one rubber septum. Purge the flask with inert gas for 10-15 minutes.

  • Via syringe, add anhydrous THF (40 mL) and diisopropylamine (1.52 mL, 11.0 mmol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise via syringe over 10 minutes. A cloudy white precipitate may form.

  • Remove the cooling bath and allow the solution to warm to 0 °C. Stir for 30 minutes at this temperature. The LDA solution is now ready for use.

B. Directed ortho-Metalation 6. Cool the freshly prepared LDA solution back down to -78 °C. 7. In a separate, dry flask, prepare a solution of 2-methoxypyridine (1.09 g, 10.0 mmol) in anhydrous THF (10 mL). 8. Add the 2-methoxypyridine solution dropwise to the LDA solution at -78 °C over 15 minutes. 9. After the addition is complete, transfer the reaction flask to an ice/water bath (0 °C) and stir for 1 hour. The solution typically turns a deep red or brown color, indicating the formation of the aryllithium species. [6] C. Trifluoroacetylation (Quench) 10. Cool the reaction mixture back down to -78 °C. 11. Add ethyl trifluoroacetate (1.32 mL, 12.0 mmol) dropwise via syringe over 10 minutes. 12. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

D. Work-up and Purification 13. Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. 14. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). 15. Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter. 16. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid. 17. Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting and Safety Considerations

  • Low Yield: The most common cause is the presence of moisture or protic impurities, which will quench the LDA and aryllithium intermediates. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Side Product Formation: If the reaction is not cooled sufficiently during additions, or if a more nucleophilic base like n-BuLi is used directly, nucleophilic addition to the pyridine ring can compete with deprotonation. [10]* Incomplete Reaction: Ensure the lithiation step at 0 °C proceeds for the full recommended time to allow for complete deprotonation.

  • Safety: n-Butyllithium is pyrophoric and reacts violently with water. Handle it with extreme care under an inert atmosphere using proper syringe techniques. Diisopropylamine and THF are flammable and irritating. Trifluoroacetic anhydride and its derivatives are corrosive and moisture-sensitive. [11]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The Directed ortho-Metalation protocol described herein provides an efficient and highly regioselective pathway for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone from 2-methoxypyridine. By leveraging the directing ability of the methoxy group, this method successfully overcomes the inherent challenges associated with the functionalization of electron-deficient pyridine rings, offering a reliable tool for researchers in synthetic and medicinal chemistry.

References

  • Gros, P.; Fort, Y. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry.

  • Fort, Y. et al. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent. J. Org. Chem.

  • Fort, Y. et al. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry.

  • Choppin, S. et al. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate.

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  • University of Wisconsin-Madison. Directed (ortho) Metallation. Chem 641 Course Notes.

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  • Grokipedia. Directed ortho metalation. Grokipedia.

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  • Chemical Journal of Chinese Universities. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. cjcu.jlu.edu.cn.

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. Master Organic Chemistry.

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  • Wikipedia. Trifluoroacetic anhydride. Wikipedia.

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Application

The Strategic Utility of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and optimized pharmacok...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is paramount. Within this context, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone emerges as a highly valuable and versatile building block. This compound synergistically combines the unique electronic properties of a trifluoromethyl ketone (TFMK) with the proven biological relevance of the 2-methoxypyridine scaffold.

The incorporation of a trifluoromethyl group (-CF3) is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] When positioned adjacent to a carbonyl group, the strongly electron-withdrawing nature of the -CF3 group renders the ketone exceptionally electrophilic.[2] This heightened reactivity is the cornerstone of its utility, particularly in the design of potent enzyme inhibitors.[3]

Simultaneously, the 2-methoxypyridine moiety is a common feature in numerous biologically active compounds, including kinase inhibitors.[4] Its presence can influence the molecule's conformation, solubility, and interactions with biological targets, while also offering a handle for further synthetic diversification.[5]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, designed for researchers, scientists, and drug development professionals.

Core Attributes and Mechanistic Insights

The trifluoromethyl ketone moiety in 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone imparts several key characteristics that are highly advantageous in a medicinal chemistry context:

  • Enhanced Electrophilicity: The carbonyl carbon of the TFMK is highly electron-deficient, making it a prime target for nucleophilic attack by amino acid residues within an enzyme's active site, such as serine or cysteine.[2]

  • Transition-State Mimicry: In aqueous environments, the TFMK exists in equilibrium with its hydrated gem-diol form. This hydrated form can act as a mimic of the tetrahedral transition state of substrate hydrolysis, leading to potent and often reversible covalent inhibition of enzymes like proteases and esterases.[2][3]

  • Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[2]

The 2-methoxypyridine ring offers:

  • Modulation of Basicity: The methoxy group at the 2-position reduces the basicity of the pyridine nitrogen, which can be advantageous in avoiding off-target effects and improving pharmacokinetic properties.[5]

  • Synthetic Versatility: The pyridine ring can be further functionalized, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

  • 2-Methoxypyridine + n-BuLi -> Lithiated Intermediate

  • Lithiated Intermediate + Ethyl Trifluoroacetate -> 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Caption: Synthetic workflow for the target compound.

Applications in Medicinal Chemistry Drug Discovery Workflows

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Application I: Synthesis of Chiral Trifluoromethyl Alcohols as Potential Kinase Inhibitors

The ketone can be readily reduced to the corresponding chiral alcohol, a common motif in kinase inhibitors.

Protocol: Asymmetric Reduction of the Ketone

  • Reaction Setup:

    • To a solution of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in an appropriate solvent (e.g., THF or methanol) at 0 °C, add a chiral reducing agent such as a CBS catalyst system (e.g., (R)-2-Methyl-CBS-oxazaborolidine) and a stoichiometric borane source (e.g., borane dimethyl sulfide complex).

  • Reduction:

    • Stir the reaction at 0 °C to room temperature until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction carefully with methanol, followed by aqueous work-up.

    • Purify the resulting chiral alcohol by chromatography. The enantiomeric excess can be determined by chiral HPLC.

Application II: Elaboration into Novel Heterocyclic Scaffolds

The trifluoromethyl ketone can participate in condensation reactions to form more complex heterocyclic systems, which can be screened for a variety of biological activities.

Protocol: Condensation with a Dinucleophile (e.g., Hydrazine)

  • Reaction Setup:

    • Dissolve 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

  • Condensation:

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting pyrazole derivative by recrystallization or column chromatography.

Caption: Drug discovery workflow utilizing the target compound.

Conclusion and Future Outlook

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone represents a strategically important building block for medicinal chemists. Its unique combination of a highly reactive trifluoromethyl ketone and a biologically relevant 2-methoxypyridine core provides a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile scaffold in their drug discovery endeavors. Future work will likely focus on expanding the library of derivatives and exploring their efficacy against a broader range of biological targets.

References

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  • ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]

  • PubMed. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. [Link]

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  • PubMed. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Kinase Inhibitor Design The relentless pursuit of selective and potent kinase inhibitors remai...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] Kinases, by regulating a vast array of cellular signaling pathways, represent a major class of therapeutic targets.[2] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4][5][6] When functionalized with specific pharmacophoric elements, the pyridine core can be tailored to achieve high affinity and selectivity for a desired kinase target.

This guide focuses on the synthetic utility of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone , a versatile building block for the construction of novel kinase inhibitors. The molecule incorporates two key features:

  • A 2-methoxypyridine core, which not only serves as a structural anchor but also modulates the electronic properties and basicity of the pyridine nitrogen, influencing binding interactions and pharmacokinetic properties.[7][8]

  • An α-trifluoromethyl ketone moiety. This functional group is of particular interest as it can act as a "warhead" for forming covalent-reversible bonds with non-catalytic cysteine residues near the kinase active site.[9][10] This mechanism of action can lead to inhibitors with prolonged target engagement and improved potency.

Herein, we provide detailed application notes and a synthetic protocol for leveraging 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone to synthesize a potent, hypothetical inhibitor of the Janus Kinase (JAK) family, designated as JAKi-TFMP .

Target Focus: The Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[1][11][12][13] They transduce signals from extracellular cytokine receptors to intracellular STAT (Signal Transducer and Activator of Transcription) proteins. Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and myeloproliferative neoplasms, making JAKs highly attractive therapeutic targets.[1][12][13] The development of small-molecule JAK inhibitors has revolutionized the treatment of these conditions.[1][13]

The trifluoromethyl ketone group has been specifically identified as a promising warhead for designing inhibitors against kinases with targetable cysteines, including JAK3.[9][10] This provides a strong rationale for targeting the JAK family with inhibitors derived from our featured starting material.

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak cytokine Cytokine cytokine->receptor Binding stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p dna DNA stat_p->dna Translocation inhibitor JAKi-TFMP (Inhibitor) inhibitor->jak Inhibition transcription Gene Transcription (Inflammation, Proliferation) dna->transcription

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Synthetic Strategy: From Ketone to a Pyrazolopyridine Core

Our proposed synthesis transforms 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone into a pyrazolo[3,4-b]pyridine scaffold. This core is a common feature in many kinase inhibitors, as it mimics the purine core of ATP and can establish key hinge-binding interactions.[3][4][14][15] The synthesis proceeds via a condensation reaction with a substituted hydrazine, followed by a Suzuki coupling to install a recognition moiety that will target the solvent-exposed region of the kinase.

Synthetic_Workflow start 2,2,2-Trifluoro-1- (2-methoxypyridin-3-yl)ethanone step1 Step 1: Condensation & Cyclization start->step1 reagent1 Substituted Hydrazine reagent1->step1 intermediate1 Pyrazolopyridine Core step1->intermediate1 step2 Step 2: Suzuki Coupling intermediate1->step2 reagent2 Aryl/Heteroaryl Boronic Acid reagent2->step2 final_product Final Inhibitor (JAKi-TFMP) step2->final_product analysis Purification & Characterization (HPLC, NMR, MS) final_product->analysis

Caption: General workflow for the synthesis of the target kinase inhibitor.

Experimental Protocol: Synthesis of JAKi-TFMP

Disclaimer: This protocol describes the synthesis of a hypothetical molecule for research purposes. All procedures should be carried out by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Part 1: Synthesis of the Pyrazolo[3,4-b]pyridine Core Intermediate

Reaction: Condensation of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone with 4-hydrazinobenzenesulfonamide.

Rationale: The trifluoromethyl ketone is a highly reactive electrophile that readily undergoes condensation with the nucleophilic hydrazine. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic pyrazolopyridine ring system. 4-hydrazinobenzenesulfonamide is chosen to introduce a sulfonamide group, a common feature in kinase inhibitors that can form hydrogen bonds and improve solubility.

Materials:

  • 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (1.0 eq)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

  • Sodium Acetate (2.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone and anhydrous ethanol.

  • In a separate beaker, dissolve 4-hydrazinobenzenesulfonamide hydrochloride and sodium acetate in a minimal amount of warm ethanol.

  • Add the hydrazine solution to the flask containing the ketone.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

  • A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield the crude pyrazolopyridine intermediate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 2: Suzuki Coupling to Synthesize Final Product (JAKi-TFMP)

Reaction: Palladium-catalyzed Suzuki coupling of the pyrazolopyridine core (assuming a bromo-substituent was present on the starting hydrazine, or introduced subsequently) with a suitable boronic acid. For this hypothetical protocol, we will assume the pyrazolopyridine intermediate has a suitable handle for coupling, such as a bromine atom.

Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction in pharmaceutical synthesis.[16] It allows for the modular installation of various aryl or heteroaryl groups, enabling rapid exploration of the structure-activity relationship (SAR) at this position of the inhibitor.

Materials:

  • Pyrazolo[3,4-b]pyridine Intermediate (from Part 1, 1.0 eq)

  • (1-methyl-1H-pyrazol-4-yl)boronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask, add the pyrazolopyridine intermediate, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor, JAKi-TFMP.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Expected Performance

While inhibitory data for the hypothetical JAKi-TFMP is not available, we can present representative data for similar pyridine-based kinase inhibitors to provide context for expected performance. The following table showcases the inhibitory concentrations (IC₅₀) of various compounds against target kinases.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference Compound ExampleSource(s)
Sulfonamide MethoxypyridinePI3Kα / mTOR0.22 / 23Compound 22c[17]
3-Aminopyridin-2-oneMPS1 / Aurora A1,200 / 2,400Compound 3[18]
Pyrazolo[3,4-b]pyridineTRKA56Compound C03[14]
Tricyclic PyridoneJAK2< 10Compound 41[19]
Hypothetical JAKi-TFMP JAK Family < 100 (Target) N/A N/A

Conclusion and Future Directions

The starting material, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, is a highly valuable precursor for the synthesis of advanced kinase inhibitors. Its trifluoromethyl ketone moiety offers the potential for a covalent-reversible binding mode, a desirable attribute for achieving high potency and prolonged duration of action. The protocol outlined here provides a rational and feasible pathway to construct novel pyrazolopyridine-based inhibitors targeting the therapeutically important JAK kinase family. Further optimization of the R-group introduced via Suzuki coupling would be the logical next step to fine-tune the selectivity and pharmacokinetic profile of the lead compound.

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  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed, 2018. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 2022. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cellular Assay Development with 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Introduction: Unveiling the Bioactivity of a Novel Pyridine Derivative The interrogation of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Pyridine Derivative

The interrogation of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a fluorinated pyridine derivative with structural motifs that suggest potential biological activity. The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the methoxypyridine core is a common scaffold in bioactive molecules.[1] For instance, derivatives of methoxypyridine have been explored as inhibitors of kinases such as PI3K/mTOR. This document provides a comprehensive guide for researchers to systematically characterize the cellular effects of this compound, establishing a robust foundation for further mechanistic studies.

Our approach is designed to be iterative, starting with broad, high-level assessments of cellular health and progressing towards more defined, target-oriented assays. This tiered strategy ensures a resource-efficient and scientifically rigorous evaluation of a novel compound.

Part 1: Initial Compound Handling and Quality Control

Prior to initiating any cellular experiments, it is critical to establish the quality and solubility of the compound.

1.1. Compound Preparation and Solubilization:

  • Solvent Selection: Due to its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Solubility Assessment: Visually inspect the stock solution for any precipitation. If necessary, gentle warming (up to 37°C) or sonication can be employed. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced artifacts.

  • Stock Solution Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

1.2. Purity and Identity Confirmation:

It is highly recommended to confirm the purity and identity of the compound batch via analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This ensures that any observed biological effects are attributable to the compound of interest.

Part 2: Foundational Cellular Assays - A Tiered Approach

This section outlines a logical progression of assays to determine the primary cellular response to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Tier 1: Cytotoxicity and Cell Viability Assessment

The initial goal is to determine the concentration range over which the compound affects basic cellular health. These assays are crucial for establishing a therapeutic window and for guiding concentrations in subsequent, more complex assays.[2]

Protocol 2.1: General Cytotoxicity and Viability Screening

Objective: To determine the EC50/IC50 of the compound on cell proliferation and viability.

Materials:

  • Selected cell line(s) (e.g., HeLa, A549, HEK293 - a panel of cell lines from different tissue origins is recommended)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone stock solution

  • Resazurin-based viability reagent (e.g., alamarBlue™) or a tetrazolium-based reagent (e.g., MTT, WST-1)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader (absorbance and fluorescence)

Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout seed_cells Seed cells in 96-well plates incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_dilutions Prepare serial dilutions of the compound incubate_24h_1->prepare_dilutions add_compound Add compound to cells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h viability_assay Perform Resazurin/MTT assay incubate_48_72h->viability_assay read_plate Read plate (fluorescence/absorbance) viability_assay->read_plate cytotoxicity_assay Perform LDH assay on supernatant cytotoxicity_assay->read_plate G cluster_0 Cell Treatment cluster_1 Apoptosis/Necrosis Assays seed_cells Seed HeLa cells treat_compound Treat with compound at IC50 and 2x IC50 seed_cells->treat_compound incubate_24h Incubate for 24h treat_compound->incubate_24h annexin_pi_stain Stain with Annexin V-FITC/PI incubate_24h->annexin_pi_stain flow_cytometry Analyze via Flow Cytometry annexin_pi_stain->flow_cytometry caspase_assay Perform Caspase-3/7 assay plate_reader Read on Plate Reader caspase_assay->plate_reader

Caption: Tier 2 Cell Death Analysis Workflow

Step-by-Step Procedure (Annexin V/PI):

  • Treatment: Seed HeLa cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells and resuspend in the binding buffer provided with the kit. Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry without delay.

Data Interpretation:

  • Annexin V+/PI-: Early apoptotic cells

  • Annexin V+/PI+: Late apoptotic/necrotic cells

  • Annexin V-/PI+: Necrotic cells

Step-by-Step Procedure (Caspase-3/7 Assay):

  • Assay Setup: Seed HeLa cells in a 96-well white-walled plate and treat as above.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1 hour.

  • Measurement: Read the luminescence on a plate reader. An increase in luminescence indicates caspase activation.

Protocol 2.3: Cell Cycle Analysis

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

Materials:

  • HeLa cells

  • 6-well plates

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Step-by-Step Procedure:

  • Treatment: Seed and treat cells as in Protocol 2.2.

  • Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Interpretation: An accumulation of cells in the G1, S, or G2/M phases compared to the vehicle control indicates cell cycle arrest.

Part 3: Advanced and Hypothesis-Driven Assays

Should the initial screens suggest a more specific mode of action, the following advanced assays can be employed.

3.1. Reporter Gene Assays:

If the compound is suspected to modulate a specific signaling pathway (e.g., NF-κB, Wnt, or a kinase pathway for which reporters exist), a reporter gene assay can provide more direct evidence of target engagement. [3] 3.2. High-Content Imaging:

High-content imaging can be used to assess a variety of cellular phenotypes simultaneously, such as changes in morphology, protein localization, or organelle health. [3]For example, staining for tubulin and nuclear markers could reveal effects on cytoskeletal organization.

Part 4: Troubleshooting and Best Practices

The reproducibility of cell-based assays is paramount. [4][5]Adherence to the following best practices will help ensure data quality:

  • Cell Health: Always ensure cells are healthy, in the log phase of growth, and at a consistent passage number. [6][7]* Controls: Include appropriate positive and negative controls in every experiment.

  • Pipetting Technique: Be mindful of pipetting techniques to ensure even cell seeding and compound distribution. [8]* Plate Edge Effects: Avoid using the outer wells of microplates for experimental samples, as they are more prone to evaporation.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. [5][8] Table 2: Common Issues and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High well-to-well variabilityUneven cell seeding; Pipetting errors; Edge effectsOptimize seeding protocol; Use reverse pipetting; Fill outer wells with sterile PBS
Weak or no signalLow protein expression; Incorrect assay timing; Inactive compoundConfirm target expression; Optimize incubation time; Verify compound integrity
High background signalAutofluorescence of compound; Insufficient washing; Non-specific antibody bindingRun a compound-only control; Optimize wash steps; Use appropriate blocking buffers [6][9]

Conclusion

This document provides a structured and logical framework for the initial characterization of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone in cellular assays. By employing a tiered approach, from broad cytotoxicity screening to more specific mechanistic studies, researchers can efficiently and robustly define the bioactivity of this novel compound. The data generated from these protocols will be instrumental in guiding future research, including target identification and preclinical development.

References

  • Smolecule. (n.d.). 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone.
  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Labroots. (2020, November 18). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
  • DeCory, T. R. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1683, 15–31.
  • Bio-Rad Laboratories. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Liu, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Nanobiotechnology, 20(1), 23.
  • ChemRxiv. (n.d.). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone.
  • Guidechem. (n.d.). 2,2,2-Trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanone.
  • Yu, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2695.
  • Amadis Chemical. (n.d.). 2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone,1060801-80-0.
  • CAS. (n.d.). Ethanone, 1-(2-amino-3-pyridinyl)-2,2,2-trifluoro.
  • Appchem. (n.d.). 2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-one | 1060801-74-2.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea.
  • ResearchGate. (2025, August 7). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
  • Thoreauchem. (n.d.). 2,2,2-Trifluoro-1-(6-methoxy-pyridin-3-yl)-ethanone-None.

Sources

Method

large-scale synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

An Application Note for the Large-Scale Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2,2,2-Trifluoro-1-(2-methoxypyr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

The trifluoromethyl ketone (TFMK) moiety is a privileged functional group in modern medicinal chemistry. Its powerful electron-withdrawing nature and ability to form stable hydrates allow TFMKs to act as potent mimics of the tetrahedral transition state in enzymatic reactions, particularly those involving serine, cysteine, and metalloproteases.[1][2] This has led to their incorporation into a wide array of therapeutic candidates. The target molecule, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, combines this valuable TFMK warhead with a 2-methoxypyridine scaffold, a common heterocyclic motif in drug discovery known for its favorable metabolic stability and ability to engage in specific hydrogen bonding interactions.

This document provides a comprehensive, technically detailed guide for the large-scale synthesis of this key building block. The protocols described herein are designed for scalability, safety, and robustness, moving beyond laboratory-scale procedures to address the challenges of industrial preparation. We will delve into the causal reasoning behind procedural choices, ensuring a self-validating and reproducible workflow suitable for researchers, chemists, and drug development professionals.

Synthetic Strategy: A Grignard-Based Approach for Scalability and Efficiency

Several methods exist for the synthesis of trifluoromethyl ketones, including the trifluoromethylation of esters, carboxylic acids, or the oxidation of trifluoromethyl carbinols.[3][4] For large-scale production of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a Grignard-based strategy is often preferred due to its convergence, high atom economy, and the relatively low cost of starting materials.

The chosen strategy involves two primary stages:

  • Formation of the Grignard Reagent: Preparation of (2-methoxypyridin-3-yl)magnesium bromide from 3-bromo-2-methoxypyridine.

  • Trifluoroacetylation: Acylation of the pre-formed Grignard reagent with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

This approach directly constructs the target carbon-carbon bond, offering a more efficient pathway compared to multi-step sequences.

G SM 3-Bromo-2-methoxypyridine (Starting Material) Grignard (2-methoxypyridin-3-yl)magnesium bromide (Intermediate) SM->Grignard THF, I₂ (cat.) Mg Magnesium Turnings Mg->Grignard Workup Aqueous Work-up & Purification Grignard->Workup 1. Add to TFA Ester 2. Quench (aq. NH₄Cl) TFA_Ester Ethyl Trifluoroacetate (Acylating Agent) TFA_Ester->Workup Product 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (Final Product) Workup->Product Extraction & Distillation/Crystallization

Caption: High-level workflow for the Grignard-based synthesis.

Part 1: Preparation of (2-methoxypyridin-3-yl)magnesium bromide

Causality: The formation of a Grignard reagent is a moisture- and air-sensitive reaction. The magnesium surface must be activated and free of its passivating oxide layer to initiate the reaction. Anhydrous conditions are critical, as any protic source (like water) will quench the highly basic Grignard reagent as it forms, drastically reducing the yield.[5]

Materials and Equipment
ItemSpecificationPurpose
Reagents
3-Bromo-2-methoxypyridine>98% PurityStarting material
Magnesium Turnings>99.5% Purity, Grignard GradeReactant for Grignard formation
Anhydrous Tetrahydrofuran<50 ppm H₂O, Inhibitor-freeReaction Solvent
IodineCrystal, >99.8%Initiator for Grignard reaction
Equipment
Jacketed Glass ReactorAppropriate volume with overhead stirrerReaction vessel with temperature control
CondenserAllihn or RefluxControl solvent evaporation
Addition FunnelPressure-equalizingControlled addition of starting material
Nitrogen/Argon LineWith bubblerMaintain inert atmosphere
Heating/Cooling Circulator-Temperature regulation of the reactor jacket
Protocol
  • Reactor Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of dry nitrogen or argon. Equip the reactor with a mechanical stirrer, condenser, thermocouple, and an N₂ inlet.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.1 equivalents). Place a small crystal of iodine into the reactor. The iodine will sublime slightly upon heating, etching the magnesium surface and exposing fresh metal for reaction.

  • Initial Charge: Add a small portion (~10%) of the total required anhydrous THF to the reactor, just enough to cover the magnesium turnings.

  • Initiation: Prepare a solution of 3-bromo-2-methoxypyridine (1.0 equivalent) in the remaining anhydrous THF in the addition funnel. Add a small aliquot (~5%) of this solution to the magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when a gentle exotherm is observed (a rise in temperature) and the brown color of the iodine disappears. If the reaction does not start, gentle warming with the circulator (to ~40°C) may be required. A few drops of 1,2-dibromoethane can also be used as an initiator if necessary.[6]

  • Controlled Addition: Once initiation is confirmed, begin the dropwise addition of the remaining 3-bromo-2-methoxypyridine solution at a rate that maintains a gentle reflux (~65°C). Use the heating/cooling circulator to manage the exotherm. The addition phase is critical for safety on a large scale.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting dark brown to grey solution is the Grignard reagent and should be used directly in the next step.

Part 2: Trifluoroacetylation Reaction

Causality: The reaction between the highly nucleophilic Grignard reagent and the electrophilic carbonyl of ethyl trifluoroacetate is highly exothermic. Adding the Grignard reagent to the ester (reverse addition) at low temperature is crucial to prevent over-addition, which would lead to the formation of tertiary alcohol byproducts. Low temperatures also minimize side reactions, such as enolization of the ester.

Materials and Equipment
ItemSpecificationPurpose
Reagents
Grignard SolutionFrom Part 1Nucleophile
Ethyl Trifluoroacetate>99% PurityTrifluoroacetylating agent
Anhydrous Tetrahydrofuran<50 ppm H₂OReaction Solvent
Saturated Ammonium ChlorideAqueous SolutionQuenching agent
Equipment
Jacketed Glass ReactorAppropriate volume with overhead stirrerReaction vessel
Addition FunnelPressure-equalizingFor addition of Grignard solution
Nitrogen/Argon LineWith bubblerMaintain inert atmosphere
Cooling CirculatorCapable of reaching <-10°CTemperature control during addition
Protocol
  • Reactor Setup: In a separate, dry, and inerted reactor, charge ethyl trifluoroacetate (1.2 equivalents) and anhydrous THF.

  • Cooling: Cool the solution of ethyl trifluoroacetate to between -10°C and 0°C using the cooling circulator.

  • Grignard Addition: Transfer the prepared Grignard solution from Part 1 to an addition funnel and add it dropwise to the cold solution of ethyl trifluoroacetate. Carefully monitor the internal temperature, ensuring it does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture again to ~0-5°C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any remaining Grignard reagent. This will be exothermic.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G Start Prepare & Cool Ethyl Trifluoroacetate in THF (-10°C) Add_Grignard Slowly Add Grignard Solution (Keep T < 5°C) Start->Add_Grignard Exothermic Step Stir Stir at 0°C, then Warm to RT Add_Grignard->Stir Reaction Proceeds Quench Cool to 0°C & Quench with aq. NH₄Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Isolate Dry & Concentrate to Crude Product Extract->Isolate

Caption: Step-by-step workflow for the trifluoroacetylation process.

Part 3: Purification

For large-scale synthesis, traditional silica gel chromatography is often impractical and costly. The preferred methods are distillation or crystallization.

  • Vacuum Distillation: If the product is a thermally stable liquid, fractional distillation under high vacuum can provide high purity material.

  • Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for purification. A solvent screen should be performed to identify a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol/water) that provides good recovery and purity.

Safety and Environmental Health

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • Magnesium: Flammable solid. Avoid contact with water when handling large quantities.

  • Grignard Reagents: Can be pyrophoric, especially if the THF evaporates. They react violently with water and other protic sources.[5] All transfers should be conducted under an inert atmosphere.

  • Anhydrous Ethers (THF): Can form explosive peroxides upon storage and exposure to air. Use freshly opened bottles or test for peroxides before use. They are also highly flammable.

  • Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn.[7][8][9]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) must be available. Spills should be quenched carefully with an inert absorbent material like sand or vermiculite.

Expected Results and Data

ParameterTarget ValueNotes
Starting Material 3-Bromo-2-methoxypyridineEnsure high purity to avoid side reactions.
Equivalents (Mg) 1.1 - 1.2 eq.A slight excess ensures complete consumption of the bromide.
Equivalents (TFA Ester) 1.2 - 1.5 eq.An excess of the acylating agent helps drive the reaction to completion.
Reaction Temperature Part 1: Reflux (~65°C) Part 2: -10°C to 5°CCritical for controlling initiation and preventing side products.
Typical Yield 65 - 80%Yield is highly dependent on the quality of reagents and strict adherence to anhydrous conditions.
Purity (Post-Purification) >98% (by HPLC or GC)Target for use as a pharmaceutical intermediate.

References

  • Smolecule. (n.d.). 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone.
  • Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • ResearchGate. (2004). Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Baxendale Group. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[7][10]pyridine-1,3-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone for Covalent Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rise of Covalent Fragments in Drug Discovery Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Covalent Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for generating high-quality lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2][4] While initial hits are typically of low affinity, their high ligand efficiency makes them ideal starting points for optimization into potent and selective drug candidates.[2]

Recently, the strategic use of covalent fragments has gained significant traction.[5] These fragments incorporate a reactive "warhead" that forms a stable bond with a target protein, offering benefits like prolonged target engagement and high potency.[5] This application note details the utility and protocols for a specific and promising covalent fragment: 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone . This molecule uniquely combines a validated bioisosteric scaffold (2-methoxypyridine) with a moderately reactive, reversible covalent warhead (trifluoromethyl ketone), making it an exceptional tool for targeting nucleophilic residues in enzyme active sites.

Profile of a Strategic Covalent Fragment

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is purposefully designed to adhere to the principles of FBDD while introducing the potential for covalent modulation.

  • The 2-Methoxypyridine Scaffold: The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in pi-stacking interactions. The methoxy group can improve solubility and metabolic stability, making the scaffold a versatile and drug-like starting point.[7][8]

  • The Trifluoromethyl Ketone (TFK) Warhead: TFKs are highly valued in drug design.[9] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[10][11] This allows it to be susceptible to nucleophilic attack from amino acid residues like serine or cysteine, forming a reversible hemiketal or hemithioketal adduct.[10] This reversible covalent interaction is a key advantage, as it can lead to potent inhibition while potentially mitigating the risks of permanent, off-target modifications associated with irreversible warheads.[12]

Table 1: Physicochemical Properties and Rule of Three Compliance

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight205.14 g/mol < 300 DaYes
cLogP1.15≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors3 (N, O, C=O)≤ 3Yes
Rotatable Bonds2≤ 3Yes

The "Rule of Three" defines desirable properties for fragment libraries to ensure they are good starting points for optimization.[13][14][15][16]

Proposed Mechanism of Action: Reversible Covalent Inhibition

The primary application of this fragment is to target enzymes with a nucleophilic residue (e.g., Serine, Cysteine, or Threonine) in their active site, such as proteases or hydrolases. The TFK moiety acts as a transition-state analog. The catalytic residue attacks the electrophilic carbonyl carbon of the TFK, forming a tetrahedral intermediate that is stabilized by interactions within the active site, such as the oxyanion hole in serine proteases.[10][17]

G caption Mechanism of Reversible Covalent Inhibition

Experimental Protocols: A Validated Workflow for Hit Identification

A multi-step screening and validation workflow is essential for identifying and characterizing covalent fragment hits.[5] This ensures that hits are genuine, on-target, and suitable for further development.[1]

FBDD_Workflow Start Start: Fragment Library QC Screen Primary Screen: Biophysical Assay (DSF/SPR) Start->Screen Validate Orthogonal Validation: Confirm Hit with 2nd Assay Screen->Validate Initial Hits Covalent_Check Mechanism Validation: Intact Protein Mass Spec Validate->Covalent_Check Confirmed Binders Structure Structural Biology: X-ray Crystallography Covalent_Check->Structure Covalent Hits Optimize Hit-to-Lead Optimization: Medicinal Chemistry Structure->Optimize Structural Insights caption Covalent FBDD Experimental Workflow

Protocol 1: Fragment Quality Control (QC)

Causality: Ensuring fragment purity and solubility is critical. Impurities can lead to false positives, while poor solubility prevents accurate determination of binding affinity.

  • Purity Assessment:

    • Analyze the fragment by LC-MS and ¹H NMR to confirm identity and purity (>95%).

  • Solubility Assessment:

    • Prepare a 100 mM stock solution in 100% DMSO.

    • Serially dilute the stock into the desired aqueous assay buffer (e.g., PBS, pH 7.4) to a final top concentration of 1-2 mM.

    • Visually inspect for precipitation and measure turbidity using a nephelometer. The fragment should be soluble at the highest screening concentration.

Protocol 2: Primary Biophysical Screening (Thermal Shift Assay - DSF)

Causality: DSF is a rapid, high-throughput method to detect ligand binding by measuring changes in protein thermal stability. It serves as an excellent primary screen to identify fragments that interact with the target protein.[18]

  • Preparation:

    • Dilute the target protein to a final concentration of 2-5 µM in an appropriate buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

  • Fragment Addition:

    • Add 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone from a DMSO stock to a final concentration range (e.g., 10 µM to 1 mM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Include protein-only (negative) and protein + known binder (positive) controls.

  • Data Acquisition:

    • Run the experiment in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C) and monitor the fluorescence at each step.

  • Analysis:

    • The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates stabilizing binding and is considered a hit.

Protocol 3: Covalent Adduct Validation (Intact Protein Mass Spectrometry)

Causality: This is a crucial step to confirm that the fragment binds covalently.[5][19] Mass spectrometry can precisely measure the mass of the protein, and an increase corresponding to the fragment's molecular weight provides direct evidence of a covalent adduct.[20]

  • Incubation:

    • Incubate the target protein (5-10 µM) with a 5-10 fold molar excess of the fragment in assay buffer at room temperature.

    • Take time points (e.g., 0, 30, 60, 120 minutes) to assess time-dependent covalent modification.

    • Include a protein-only control.

  • Sample Preparation:

    • Quench the reaction if necessary.

    • Desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove unbound fragment and buffer components.

  • MS Analysis:

    • Analyze the sample via LC-MS, typically using an ESI-Q-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the intact protein mass.

    • Compare the mass of the fragment-treated sample to the protein-only control. A mass shift of +205.14 Da confirms the formation of a 1:1 covalent adduct.

Protocol 4: Structural Characterization (X-ray Crystallography)

Causality: X-ray crystallography provides the ultimate validation of fragment binding, offering a high-resolution 3D view of the interaction.[13][21][22] This structural information is indispensable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode and the vector space available for fragment elaboration.[13][23][24]

  • Crystal Preparation:

    • Generate high-quality crystals of the apo-protein.

  • Fragment Soaking:

    • Transfer the apo-crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM, limited by solubility) dissolved in a cryo-protectant solution.[25]

    • Allow the fragment to soak into the crystal for a defined period (minutes to hours). Crystals can be soaked with cocktails of 3-10 distinct fragments to increase throughput.[25][26]

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[26]

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps for positive difference density in the active site corresponding to the fragment.

    • Model the fragment into the density, confirming the covalent linkage to the target nucleophilic residue. The data will reveal the specific atom-atom interactions guiding the binding.

Hit-to-Lead: The Path Forward

Once a covalent hit is validated and its binding mode is understood, fragment growing is the most common optimization strategy.[24] The 2-methoxypyridine scaffold provides clear vectors for chemical elaboration. Synthetic chemists can design and synthesize new analogs that extend from the core fragment to engage nearby pockets or form additional interactions, rapidly improving potency and selectivity.

References

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry.
  • Tsai, K. C., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ward, R. A., & Glick, M. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • X-Chem. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. X-Chem. [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]

  • Ye, Y., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Proteros. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Proteros. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • de Esch, I. J. P., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry. [Link]

  • Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • Domainex. (n.d.). Identification of novel hit chemotypes by Covalent Fragment Screening and Binding Site Identification using proteolytic digestion. Domainex. [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]

  • Brady, K., & Abeles, R. H. (1990). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. Biochemistry. [Link]

  • Jhoti, H., et al. (2013). The 'rule of three' for fragment-based drug discovery: where are we now?. Nature Reviews Drug Discovery. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • ResearchGate. (n.d.). of the general technique for MS‐based covalent fragment screening.... ResearchGate. [Link]

  • University of Cambridge. (n.d.). Mass spectrometry in fragment-based drug discovery. University of Cambridge. [Link]

  • Asati, V., & Sharma, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. [Link]

  • Creative Biostructure. (n.d.). Fragment-based Screening (FBS). Creative Biostructure Drug Discovery. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone for SAR Studies

Introduction: The Strategic Value of Trifluoromethyl Ketones in Drug Discovery The trifluoromethyl ketone (TFMK) moiety is a privileged functional group in medicinal chemistry. The strong electron-withdrawing nature of t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethyl Ketones in Drug Discovery

The trifluoromethyl ketone (TFMK) moiety is a privileged functional group in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it an excellent hydrogen bond acceptor and a reactive handle for covalent modification.[1] This enhanced reactivity often translates into potent and selective enzyme inhibition, as the TFMK can mimic the tetrahedral transition state of substrate hydrolysis.[2][3] The target molecule, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, combines this reactive TFMK warhead with a 2-methoxypyridine scaffold, a common heterocycle in pharmacologically active compounds.[4][5]

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.[6] A systematic derivatization of the parent molecule allows researchers to probe the chemical space around the core scaffold, identifying key interactions with the biological target. This guide provides a detailed framework and actionable protocols for the strategic derivatization of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone to generate a chemically diverse library of analogs for comprehensive SAR exploration.

Understanding the Core Moiety: Reactivity and Strategic Considerations

The high electrophilicity of the carbonyl carbon in TFMKs dictates its chemical behavior. In protic solvents, TFMKs exist in equilibrium with their corresponding stable hydrates.[1][7][8] This intrinsic property is central to their mechanism of action as enzyme inhibitors but must also be considered during chemical synthesis and purification. Our derivatization strategy will focus on three key regions of the molecule, as outlined below.

Diagram 1: Strategic Derivatization Points

A logical workflow outlining the key areas for chemical modification on the parent compound.

SAR_Strategy cluster_carbonyl Region A: Carbonyl Core cluster_pyridine Region B: Pyridine Ring cluster_methylene Region C: α-Methylene Position Parent 2,2,2-Trifluoro-1- (2-methoxypyridin-3-yl)ethanone Reduction Reduction to Alcohol Parent->Reduction Modify Reactivity Demethylation O-Demethylation Parent->Demethylation Probe Binding Pocket Alpha_Alkylation α-Alkylation Parent->Alpha_Alkylation Introduce New Vectors Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard) Olefination Olefination (e.g., Wittig, HWE) Etherification Etherification / Arylation Demethylation->Etherification Halogenation Ring Halogenation Heterocycle_Formation Heterocycle Formation

Caption: Strategic derivatization points on the target molecule.

Part 1: Derivatization of the Trifluoromethyl Ketone Core (Region A)

Modifications at the carbonyl center directly impact the electrophilicity and steric profile of the most reactive part of the molecule. These analogs are crucial for determining if a covalent or non-covalent interaction is key for biological activity.

Protocol 1.1: Reductive Derivatization to Trifluoromethyl Carbinol

Rationale: Reducing the ketone to a secondary alcohol replaces the planar, highly electrophilic carbonyl with a chiral, tetrahedral carbinol. This transformation eliminates the potential for covalent adduct formation via the ketone and introduces a potent hydrogen bond donor/acceptor group. Enantioselective reduction allows for the separate evaluation of stereoisomers, which is critical for understanding chiral recognition at the binding site.[9]

Step-by-Step Protocol:

  • Preparation: To a solution of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired trifluoromethyl carbinol.

Reagent/ParameterCondition/ValuePurpose
Reducing AgentSodium Borohydride (NaBH₄)Mild and selective reagent for ketone reduction.
SolventAnhydrous MethanolSolubilizes the substrate and reagent.
Temperature0 °C to Room Temp.Controls the rate of reaction and minimizes side products.
Quenching AgentSaturated aq. NH₄ClNeutralizes excess borohydride and hydrolyzes borate esters.
Protocol 1.2: Nucleophilic Addition of Grignard Reagents

Rationale: The addition of organometallic reagents, such as Grignard reagents, converts the ketone into a tertiary alcohol.[10][11] This modification introduces a new substituent directly onto the carbon that was previously the electrophilic center, allowing for the exploration of steric tolerance and new hydrophobic or polar interactions within the target's binding pocket. The use of a "turbo" Grignard reagent (e.g., iPrMgCl·LiCl) can improve reactivity and functional group tolerance.[10][12]

Step-by-Step Protocol:

  • Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Allow the reaction to slowly warm to room temperature overnight.

  • Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction and Work-up: Follow steps 4 and 5 from Protocol 1.1.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography.

Diagram 2: Workflow for Carbonyl Derivatization

A visual representation of the synthetic transformations at the ketone core.

Carbonyl_Workflow cluster_reduction Protocol 1.1 cluster_addition Protocol 1.2 start Parent Ketone r1 Dissolve in MeOH start->r1 Reduction a1 Dissolve in THF start->a1 Nucleophilic Addition r2 Add NaBH4 at 0°C r1->r2 r3 Quench with NH4Cl r2->r3 r4 Extract & Purify r3->r4 r_end Secondary Alcohol r4->r_end a2 Add Grignard Reagent at -78°C a1->a2 a3 Quench with NH4Cl a2->a3 a4 Extract & Purify a3->a4 a_end Tertiary Alcohol a4->a_end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

I. Introduction to the Synthesis

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a valuable building block in medicinal chemistry, presents unique challenges primarily due to the electronic properties of the pyridine ring. Traditional Friedel-Crafts acylation reactions are often difficult with pyridine substrates because the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

A more effective and modern approach involves a three-step sequence:

  • Dearomatization: The pyridine ring is first activated by converting it into a more nucleophilic dihydropyridine intermediate.

  • Trifluoroacetylation: The dihydropyridine intermediate readily reacts with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).

  • Rearomatization: The trifluoroacetylated dihydropyridine is then rearomatized to yield the final product.

This guide will focus on optimizing this synthetic route, providing detailed protocols and troubleshooting advice for each critical step.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My dearomatization step is resulting in a low yield of the dihydropyridine intermediate. What could be the issue?

  • Probable Cause 1: Incomplete reaction. The dearomatization of pyridines requires specific activating agents and conditions. The reaction may not be going to completion.

  • Solution:

    • Choice of Reagent: Ensure you are using an appropriate dearomatizing agent. For pyridines, this often involves the formation of an N-acylpyridinium salt or the use of a hydroboration agent.

    • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like TLC or NMR. You may need to adjust the reaction time or temperature. Some dearomatization reactions are performed at low temperatures to control reactivity.

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can quench the reagents and inhibit the reaction.

  • Probable Cause 2: Instability of the dihydropyridine intermediate. Dihydropyridines can be unstable and may decompose upon prolonged exposure to air or acidic/basic conditions.

  • Solution:

    • In-situ Use: Whenever possible, use the dihydropyridine intermediate in the next step without isolation.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Controlled Work-up: If isolation is necessary, use a carefully controlled and rapid work-up procedure at low temperatures.

Question 2: I am observing multiple products after the trifluoroacetylation step. How can I improve the regioselectivity?

  • Probable Cause 1: Reaction at multiple positions. While the C3 position is electronically favored for acylation in the dihydropyridine intermediate derived from 2-methoxypyridine, reaction at other positions can occur.

  • Solution:

    • Steric Hindrance: The methoxy group at the 2-position should sterically direct the acylation to the C3 position. Ensure your starting material is pure 2-methoxypyridine.

    • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.

    • Choice of Trifluoroacetylating Agent: While TFAA is common, other reagents could be explored, though TFAA is generally highly reactive and effective.

  • Probable Cause 2: Side reactions of the methoxy group. The methoxy group could be susceptible to cleavage under certain conditions.

  • Solution:

    • Avoid Strong Lewis Acids: If you are attempting a more traditional Friedel-Crafts approach, strong Lewis acids can cause demethylation. The dearomatization-acylation sequence generally avoids this issue.

    • Control Acidity: During work-up, avoid prolonged exposure to strong acids.

Question 3: The rearomatization step is inefficient, and I am isolating a mixture of the desired product and the dihydropyridine intermediate.

  • Probable Cause: Incomplete oxidation/elimination. The final step requires an oxidant or an acid/base-promoted elimination to restore the aromaticity of the pyridine ring.

  • Solution:

    • Choice of Oxidant: Common oxidants for this step include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply exposure to air over a prolonged period, sometimes with a catalyst. Ensure your oxidant is active.

    • Acid/Base Promotion: Some rearomatization reactions are promoted by the addition of a mild acid or base. This can facilitate the elimination of the activating group from the nitrogen and a proton.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion.

III. Frequently Asked Questions (FAQs)

Q1: Why is the dearomatization-acylation-rearomatization strategy preferred over a direct Friedel-Crafts reaction for this synthesis?

A1: Pyridines are electron-deficient aromatic systems, making them poor nucleophiles for electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. Furthermore, the lone pair on the nitrogen atom readily coordinates with Lewis acids, which are typically used as catalysts, further deactivating the ring. The dearomatization step temporarily converts the pyridine into an electron-rich dihydropyridine, which is much more reactive towards acylation. The subsequent rearomatization restores the stable aromatic ring.

Q2: What is the expected regioselectivity of the trifluoroacetylation on the 2-methoxypyridine ring?

A2: The trifluoroacetylation is expected to occur predominantly at the C3 position. The 2-methoxy group is an ortho-, para-director. In the dihydropyridine intermediate, the C3 and C5 positions are activated. However, the steric bulk of the methoxy group at the C2 position will hinder attack at the C1 position (if the dearomatization method allows for it) and favor acylation at the less sterically hindered C3 position.

Q3: Can I use other trifluoroacetylating agents besides trifluoroacetic anhydride (TFAA)?

A3: Yes, other reagents such as trifluoroacetyl chloride could potentially be used. However, TFAA is highly reactive and generally provides good yields in these types of reactions. The choice of reagent may influence the reaction conditions and the byproducts formed.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Trifluoroacetic Anhydride (TFAA): TFAA is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Solvents: Many steps require anhydrous conditions. Ensure proper handling and storage of anhydrous solvents to prevent accidents.

  • Inert Atmosphere: When working with air-sensitive intermediates like dihydropyridines, the use of an inert atmosphere (nitrogen or argon) is crucial to prevent degradation and potential side reactions.

IV. Experimental Protocols

Optimized Protocol for the Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone via Dearomatization-Trifluoroacetylation-Rearomatization

This protocol is based on the general principles of C3-H functionalization of pyridines.[1][2][3]

Step 1: Dearomatization of 2-Methoxypyridine

  • To a solution of 2-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of a suitable dearomatizing agent (e.g., a borane reagent or an activating acyl chloride followed by a hydride source).

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the formation of the dihydropyridine intermediate by TLC or by quenching a small aliquot for NMR analysis.

  • The resulting solution of the dihydropyridine intermediate is typically used directly in the next step without isolation.

Step 2: Trifluoroacetylation of the Dihydropyridine Intermediate

  • To the cold (-78 °C) solution of the dihydropyridine intermediate from Step 1, add trifluoroacetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting dihydropyridine is consumed.

Step 3: Rearomatization to Yield the Final Product

  • To the reaction mixture from Step 2, add an oxidizing agent such as DDQ (1.5 eq) in portions at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until the rearomatization is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone as a solid or oil.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Probable Cause Recommended Solution(s)
Low yield in dearomatizationIncomplete reaction, unstable intermediateOptimize reagents, time, and temperature; use intermediate in-situ; maintain inert atmosphere.
Multiple products in trifluoroacetylationPoor regioselectivity, side reactionsLower reaction temperature; ensure starting material purity; avoid strong acids.
Inefficient rearomatizationIncomplete oxidation/eliminationUse an active oxidant (e.g., DDQ); monitor reaction closely; consider acid/base promotion.

VI. Visualizations

Experimental Workflow

G cluster_0 Step 1: Dearomatization cluster_1 Step 2: Trifluoroacetylation cluster_2 Step 3: Rearomatization 2-Methoxypyridine 2-Methoxypyridine Dihydropyridine Intermediate Dihydropyridine Intermediate 2-Methoxypyridine->Dihydropyridine Intermediate  Dearomatizing Agent  Anhydrous THF, -78 °C Trifluoroacetylated Intermediate Trifluoroacetylated Intermediate Dihydropyridine Intermediate->Trifluoroacetylated Intermediate  TFAA  -78 °C to RT Final Product Final Product Trifluoroacetylated Intermediate->Final Product  Oxidant (e.g., DDQ)  RT

Caption: Workflow for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Troubleshooting Logic

G Low Overall Yield Low Overall Yield Low Yield in Step 1? Low Yield in Step 1? Low Overall Yield->Low Yield in Step 1? Low Yield in Step 2? Low Yield in Step 2? Low Overall Yield->Low Yield in Step 2? Low Yield in Step 3? Low Yield in Step 3? Low Overall Yield->Low Yield in Step 3? Check Reagents & Conditions Check Reagents & Conditions Low Yield in Step 1?->Check Reagents & Conditions Use Intermediate In-situ Use Intermediate In-situ Low Yield in Step 1?->Use Intermediate In-situ Lower Temperature Lower Temperature Low Yield in Step 2?->Lower Temperature Check Purity Check Purity Low Yield in Step 2?->Check Purity Verify Oxidant Activity Verify Oxidant Activity Low Yield in Step 3?->Verify Oxidant Activity Optimize Reaction Time Optimize Reaction Time Low Yield in Step 3?->Optimize Reaction Time

Caption: Decision tree for troubleshooting low reaction yields.

VII. References

  • Wang, X., Yan, A., Xiao, H., Xiao, W., Xu, L., & Wang, D. (2015). C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. Organic Letters, 17(22), 5625–5631.

  • Zhou, X.-Y., Zhang, M., Liu, Z., & He, J.-H. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 144(32), 14463–14470.

  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(8), 1993.

  • Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Journal of the Chemical Society, Perkin Transactions 1, (1), 104-110.

  • American Chemical Society. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.

  • National Center for Biotechnology Information. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. PubMed.

  • MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3844.

  • National Center for Biotechnology Information. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. PubMed.

  • Wiley Online Library. (2003). Acetylation and Trifluoroacetylation Reactions of Tetrahydropyrrolo[3,2‐c]pyridines. ChemInform, 34(4).

  • National Center for Biotechnology Information. (2017). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.

  • Sci-Hub. (2014). ChemInform Abstract: Catalytic Aromatization of 1,4‐Dihydropyridines by Radical Cation Salt Prompted Aerobic Oxidation.

  • ResearchGate. (2021). Evidence for Simultaneous Dearomatization of Two Aromatic Rings Under Mild Conditions in Cu(I)-Catalyzed Direct Asymmetric Dearomatization of Pyridine.

  • National Center for Biotechnology Information. (2019). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

  • ChemistryViews. (2024). Enantioselective Dearomatization of Pyridinium Salts.

  • National Center for Biotechnology Information. (2010). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.

Sources

Optimization

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated building block. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification protocols.

Introduction to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final active ingredient.[1][2] However, the unique electronic properties of the trifluoromethyl ketone and the reactivity of the 2-methoxypyridine ring present specific challenges during its purification.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and scientific explanations to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone in a question-and-answer format.

Q1: My crude product is a dark oil, and I'm having trouble isolating a solid. What are the likely impurities?

Answer: A dark, oily crude product often indicates the presence of unreacted starting materials, side-products, and decomposition products. The most common impurities to consider are:

  • Unreacted 2-Methoxypyridine: This starting material is a colorless liquid and can be difficult to remove by simple extraction if it is present in large amounts.

  • Trifluoroacetic Acid: If trifluoroacetic anhydride is used as the acylating agent, any excess will hydrolyze to trifluoroacetic acid, which is a corrosive and highly polar impurity.

  • Positional Isomers: Friedel-Crafts acylation of 2-methoxypyridine can potentially lead to acylation at other positions on the pyridine ring, such as the 5-position, resulting in the formation of 2,2,2-Trifluoro-1-(6-methoxy-pyridin-3-yl)-ethanone.

  • Polysubstituted Products: Although less common with deactivated rings, polysubstitution can occur, leading to highly colored byproducts.[3]

  • Hydrolysis Product (2-Hydroxypyridin-3-yl)-2,2,2-trifluoroethanone: The 2-methoxy group is susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding 2-pyridone derivative.[4][5]

Visualizing Impurities with Thin Layer Chromatography (TLC):

A good starting point for identifying the complexity of your crude mixture is Thin Layer Chromatography (TLC).

Compound Expected Polarity & TLC Behavior
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanoneModerately polar. Should have a mid-range Rf value.
2-MethoxypyridineLess polar than the product. Higher Rf value.
Trifluoroacetic AcidHighly polar. Will likely stay at the baseline.
Positional IsomersSimilar polarity to the product. May co-elute or appear as a close spot.
Hydrolysis ProductMore polar than the product due to the hydroxyl group. Lower Rf value.
Q2: I'm struggling to get good separation using column chromatography. What conditions do you recommend?

Answer: Column chromatography is a powerful technique for purifying 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, but the choice of stationary and mobile phases is critical.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point as it is a polar stationary phase suitable for separating moderately polar compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is recommended. Start with a low polarity mixture and gradually increase the polarity.

    • Initial Eluent System: 9:1 Hexanes:Ethyl Acetate.

    • Gradient Elution: Gradually increase the proportion of ethyl acetate to 8:2, 7:3, and so on, based on TLC analysis.

  • Sample Loading: For best results, dry-load your crude sample. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be carefully loaded onto the top of your column.

  • Monitoring: Monitor the elution using TLC. Combine fractions that show a single, clean spot corresponding to your product.

  • Problem: The product is not moving off the baseline.

    • Solution: Increase the polarity of your eluent by adding more ethyl acetate or a small amount of methanol (1-2%).

  • Problem: All components are eluting together at the solvent front.

    • Solution: Decrease the polarity of your eluent by using a higher ratio of hexanes.

  • Problem: Streaking of spots on the TLC plate.

    • Solution: This can be due to overloading the plate or the presence of acidic/basic impurities. Try spotting a more dilute solution. If the product itself is acidic or basic, adding a small amount of a modifier to your eluent (e.g., 0.5% triethylamine for a basic compound or 0.5% acetic acid for an acidic compound) can improve the peak shape.[6]

Q3: My purified compound shows signs of decomposition after a few days. How can I improve its stability?

Answer: The stability of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone can be compromised by residual acidic or basic impurities and exposure to moisture.

  • Hydrolysis of the Methoxy Group: The 2-methoxypyridine moiety is known to be sensitive to hydrolysis, particularly under acidic conditions, which cleaves the methyl ether to form the corresponding 2-pyridone.[4][5]

  • Hydration of the Trifluoromethyl Ketone: The trifluoromethyl group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic. In the presence of water, it can exist in equilibrium with its hydrate (a gem-diol).[1][7][8] While this is often reversible, it can affect the compound's properties and analytical characterization.

  • Thorough Removal of Acids/Bases: During your workup, ensure you have neutralized any acidic or basic reagents. A wash with a saturated sodium bicarbonate solution followed by a brine wash is recommended.

  • Anhydrous Conditions: After purification, ensure the compound is thoroughly dried. Using a high-vacuum line and a desiccant like phosphorus pentoxide can remove residual water.

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage). Protect it from light.

Frequently Asked Questions (FAQs)

Q: Can I purify this compound by recrystallization?

A: Yes, recrystallization can be an effective final purification step if your compound is a solid and you have a suitable solvent system.

Recommended Recrystallization Solvents:

  • Single Solvent Systems: Try solvents where the compound has high solubility when hot and low solubility when cold. Good candidates include isopropanol, ethanol, or toluene.

  • Two-Solvent Systems: A common and effective approach is to dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or pentane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[9][10]

Q: What analytical techniques should I use to confirm the purity of my final product?

A: A combination of techniques is recommended for comprehensive purity analysis:

  • ¹H and ¹⁹F NMR Spectroscopy: This will confirm the structure of your compound and help identify any fluorine-containing or proton-containing impurities. The ¹H NMR of 2-methoxypyridine shows characteristic peaks that can be used to identify it as an impurity.[11][12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Q: My reaction didn't go to completion. Can I easily separate the product from the starting 2-methoxypyridine?

A: Yes, separation is feasible due to the difference in polarity. 2-methoxypyridine is significantly less polar than the trifluoroacetylated product. During column chromatography, the 2-methoxypyridine will elute much earlier than the desired product. Careful selection of the initial eluent polarity (e.g., a high percentage of hexanes) will allow for the complete removal of the starting material before the product begins to elute.

Visualized Workflows

General Purification Workflow

PurificationWorkflow cluster_synthesis Crude Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude Product (Oil or Solid) Quench Quench Reaction Crude->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with NaHCO3 / Brine Extract->Wash Dry Dry over Na2SO4 / MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC TLC Analysis Concentrate->TLC Column Silica Gel Chromatography TLC->Column Primary Purification Recrystallize Recrystallization Column->Recrystallize If Solid Analysis Purity Analysis (NMR, MS, HPLC) Column->Analysis If Oil Recrystallize->Analysis Storage Store under Inert Gas at -20°C Analysis->Storage

Caption: General purification workflow for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Decision Tree for Purification Method

PurificationDecision Start Crude Product Analysis (TLC) Impurity_Profile What is the impurity profile? Start->Impurity_Profile Complex_Mixture Complex mixture with close-running spots Impurity_Profile->Complex_Mixture Complex Simple_Mixture Simple mixture with well-separated spots Impurity_Profile->Simple_Mixture Simple Column_Chromatography Perform Column Chromatography Complex_Mixture->Column_Chromatography Simple_Mixture->Column_Chromatography Solid_Product Is the product a solid after initial purification? Recrystallization Perform Recrystallization Solid_Product->Recrystallization Yes Final_Product Pure Product Solid_Product->Final_Product No (Pure Oil) Column_Chromatography->Solid_Product Recrystallization->Final_Product

Caption: Decision tree for selecting the appropriate purification method.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PMC - PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]

  • Vrije Universiteit Amsterdam. Thin Layer Chromatography. [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • University of California, Davis. Hydrolysis. [Link]

  • ResearchGate. How to recrystallize complexes from the solvent pair acetone/water?. [Link]

  • ATB (Automated Topology Builder). 2-Methoxypyridine | C6H7NO | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. 2-Methoxypyridine - Optional[15N NMR] - Chemical Shifts. [Link]

Sources

Troubleshooting

byproduct formation in the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the poten...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and byproduct formation during this synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity of the desired product.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I am observing a significant amount of a regioisomeric byproduct. What is its likely structure and how can I minimize its formation?

Answer:

A common issue in the acylation of substituted pyridines is the formation of regioisomers. In the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, acylation can potentially occur at other positions on the pyridine ring, particularly at C4 or C6, which are activated by the methoxy group and the ring nitrogen.

Likely Byproduct Structure: The most probable regioisomeric byproduct is 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone .

Causality: The directing effect of the methoxy group at the C2 position activates the C3 and C5 positions for electrophilic substitution. However, under certain conditions, especially with highly reactive acylating agents like trifluoroacetic anhydride, acylation at the less favored C4 or C6 positions can occur. The choice of catalyst and reaction conditions can significantly influence the regioselectivity. For instance, some palladium-catalyzed C-H activation methods can offer high regioselectivity.[1][2]

Troubleshooting and Mitigation:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.

  • Controlled Addition of Reagents: Slow, dropwise addition of the trifluoroacetylating agent can help maintain a low concentration of the electrophile, favoring acylation at the most reactive site.

  • Choice of Acylating Agent: While trifluoroacetic anhydride is common, exploring milder trifluoroacetylating agents might improve regioselectivity.

  • Catalyst System: If employing a C-H activation approach, the choice of the palladium catalyst and ligand is crucial for directing the acylation to the desired position.[1][2]

FAQ 2: My final product is contaminated with a compound that appears to be demethylated. What is this byproduct and how can I prevent its formation?

Answer:

The methoxy group on the pyridine ring can be susceptible to cleavage under acidic or high-temperature conditions, leading to the formation of a hydroxypyridine byproduct.

Likely Byproduct Structure: The likely demethylated byproduct is 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethanone . This can exist in equilibrium with its tautomer, 3-(trifluoroacetyl)pyridin-2(1H)-one .

Causality: Trifluoroacetic acid, a byproduct of the reaction with trifluoroacetic anhydride, can create an acidic environment. At elevated temperatures, this can lead to the cleavage of the methyl group from the methoxy ether.

Troubleshooting and Mitigation:

  • Acid Scavenger: The addition of a non-nucleophilic base, such as pyridine or a hindered amine, can neutralize the trifluoroacetic acid formed during the reaction, thus preventing demethylation.

  • Temperature Control: Maintaining the reaction at a lower temperature will minimize this side reaction.

  • Anhydrous Conditions: Ensuring strictly anhydrous conditions is important, as the presence of water can facilitate the hydrolysis of the methoxy group, especially in the presence of an acid.

FAQ 3: I am seeing a byproduct that appears to be a result of a rearrangement. What could this be?

Answer:

In reactions involving pyridine N-oxides and trifluoroacetic anhydride, a rearrangement known as the Boekelheide reaction can occur.[3][4] If your starting material contains any N-oxide impurity, or if oxidation occurs in situ, this pathway can lead to a rearranged product.

Likely Byproduct Structure: If the starting material was 2-methoxy-3-methylpyridine N-oxide (a potential impurity or precursor), the Boekelheide reaction would lead to the formation of (2-methoxypyridin-3-yl)methyl trifluoroacetate .

Causality: The Boekelheide reaction mechanism involves the acylation of the N-oxide oxygen by trifluoroacetic anhydride, followed by a[4][4]-sigmatropic rearrangement.[4]

Troubleshooting and Mitigation:

  • Starting Material Purity: Ensure that the 2-methoxypyridine starting material is free from the corresponding N-oxide.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent in situ oxidation of the pyridine nitrogen.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone via Friedel-Crafts Acylation
  • To a solution of 2-methoxypyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Impact of Reaction Conditions on Product Distribution

EntrySolventTemperature (°C)Desired Product (%)Regioisomer (%)Demethylated Product (%)
1Dichloromethane0 to 2585105
2Dichloromethane40702010
3Acetonitrile0 to 2580155
4Dichloromethane with Pyridine (1.1 eq)0 to 25908<2

Visualizations

Diagram 1: Proposed Reaction Scheme and Major Byproducts

cluster_main Main Reaction cluster_side Side Reactions 2-Methoxypyridine 2-Methoxypyridine Desired Product 2,2,2-Trifluoro-1- (2-methoxypyridin-3-yl)ethanone 2-Methoxypyridine->Desired Product + (CF3CO)2O Catalyst Regioisomer Regioisomeric Byproduct 2-Methoxypyridine->Regioisomer Acylation at C4 Demethylated Product Demethylated Byproduct Desired Product->Demethylated Product Demethylation (Acid, Heat)

Caption: Main reaction pathway and formation of major byproducts.

Diagram 2: Troubleshooting Workflow for Low Yield

cluster_analysis Impurity Profile cluster_solutions Corrective Actions start Low Yield Observed check_purity Analyze Crude by LC-MS/NMR start->check_purity multiple_products Multiple Isomeric Products? check_purity->multiple_products demethylation Demethylated Product Present? check_purity->demethylation starting_material Unreacted Starting Material? check_purity->starting_material optimize_regio Optimize Regioselectivity: - Lower Temperature - Slower Addition multiple_products->optimize_regio Yes prevent_demethylation Prevent Demethylation: - Add Acid Scavenger - Lower Temperature demethylation->prevent_demethylation Yes improve_conversion Improve Conversion: - Increase Reaction Time - Check Reagent Purity starting_material->improve_conversion Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Fontenas, C., Bejan, E., Aït Haddou, H., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.
  • Wikipedia. (n.d.). Boekelheide reaction. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2017). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.
  • Shuster, L., Kaplan, N. O., & Stolzenbach, F. E. (1955). The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. Journal of Biological Chemistry, 215(1), 195-209.
  • Sharma, U., et al. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal, 30(e202303854).
  • ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
  • MDPI. (n.d.). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis.
  • Xia, Y., et al. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(15), 8685-8700.
  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • The Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][5]pyridine-1,3-diones.

  • ResearchGate. (2025). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. Retrieved from [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.
  • BenchChem. (n.d.).
  • PubMed. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II)
  • ChemSynthesis. (2025). 2,2,2-trifluoro-1-thiophen-2-ylethanone. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
  • The Journal of Organic Chemistry. (n.d.). Efficient C-H Activation of the Methoxy Group of Anisole by a Pd(OAc)2/Sn(OAc)
  • Google Patents. (n.d.).
  • Open Access LMU. (n.d.).
  • Appchem. (n.d.). 2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-one | 1060801-74-2. Retrieved from [Link]

  • Sci-Hub. (n.d.). Acetylation and Trifluoroacetylation Reactions of Tetrahydropyrrolo[3,2‐c]pyridines.

Sources

Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, mechanistically-grounded advice to ensure the successful and reproducible synthesis of this valuable fluorinated pyridine derivative.

Introduction: The Synthetic Challenge

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a key building block in medicinal and agrochemical research, prized for the unique properties imparted by its trifluoromethyl and pyridyl moieties.[1] However, its synthesis is not trivial. The electron-deficient nature of the pyridine ring and the specific regiochemistry required (acylation at the C-3 position) present significant challenges. Low yields, isomeric impurities, and reaction failures are common issues. This guide provides a structured approach to overcoming these obstacles.

The most reliable and commonly employed strategy involves the functionalization of a pre-formed 2-methoxypyridine ring. This typically proceeds via a Directed ortho-Metalation (DoM) followed by acylation.

cluster_main Primary Synthetic Strategy A 2-Methoxypyridine B Directed ortho-Metalation (Lithiation) A->B LDA or LTMP C 3-Lithio-2-methoxypyridine (Key Intermediate) B->C D Trifluoroacetylation C->D e.g., Ethyl Trifluoroacetate E Target Product: 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone D->E

Caption: Primary synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: Why is my overall yield consistently low?

Low yield is the most frequent complaint and can stem from multiple points in the reaction sequence. The primary suspect is often the efficiency and selectivity of the initial metalation step.

Possible Cause 1: Inefficient Lithiation The deprotonation of 2-methoxypyridine at the C-3 position is a delicate equilibrium. The methoxy group directs the organolithium base to the adjacent C-3 position through chelation, but this competes with potential interactions at the pyridine nitrogen and deprotonation at other sites.[2][3] Incomplete deprotonation leads to unreacted starting material and, consequently, low yield.

Solution:

  • Base Equivalents: Use a slight excess of the lithiating agent (typically 1.1–1.2 equivalents) to drive the deprotonation to completion.[4]

  • Temperature & Time: Allow sufficient time for the metalation to occur. For LDA, this is often 1 hour at 0°C.[2][4] Rushing this step will result in a significant amount of unreacted starting material.

Possible Cause 2: Competing Side Reactions The generated 3-lithio-2-methoxypyridine is a potent nucleophile and base, making it susceptible to side reactions.

  • Reaction with Solvent: The lithiated intermediate can deprotonate ethereal solvents like THF if the temperature is allowed to rise.

  • Degradation: Pyridyl organometallics can have limited stability.[5] Prolonged reaction times at elevated temperatures should be avoided.

Solution:

  • Strict Temperature Control: Maintain the recommended temperature throughout the lithiation and subsequent quenching steps. Use a cryostat or a well-maintained dry ice/acetone bath for temperatures below -70°C.

  • Prompt Quenching: Once the lithiation is complete, add the electrophile (trifluoroacetylating agent) promptly without letting the reaction mixture warm.

Possible Cause 3: Ineffective Quench (Trifluoroacetylation) The reaction between the lithiated pyridine and the trifluoroacetylating agent can be inefficient.

  • Weak Electrophile: Some trifluoroacetylating agents are not reactive enough at low temperatures.

  • Enolate Formation: The desired ketone product is enolizable. The newly formed ketone can be deprotonated by any remaining lithiated pyridine, trapping it as an unreactive enolate.

Solution:

  • Choice of Electrophile: Ethyl trifluoroacetate is a common and effective choice. Trifluoroacetic anhydride (TFAA) is highly reactive but can lead to over-addition or side reactions.[6][7]

  • Inverse Addition: For the quench, consider adding the solution of the lithiated pyridine to a cold (-78 °C) solution of the electrophile. This ensures the electrophile is always in excess, minimizing the deprotonation of the newly formed product.

Q2: I'm getting a mixture of isomers. How can I improve regioselectivity for the C-3 position?

The formation of the undesired C-6 acylated isomer is a classic problem in the functionalization of 2-substituted pyridines. Regioselectivity is dictated almost entirely by the choice of the metalating agent.

The Mechanism of Regioselectivity: The desired C-3 lithiation relies on the "Directed ortho-Metalation" (DoM) effect, where the methoxy group coordinates the lithium amide, delivering the base to the adjacent proton. However, some bases have an intrinsic preference for other positions.

Caption: Chelation-directed lithiation at C-3.

Solution: Base Selection is Critical

  • For C-3 Selectivity (Correct): Use lithium dialkylamides like LDA (Lithium diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bases are sterically hindered and rely heavily on the directing effect of the methoxy group for deprotonation. Studies have shown that both H-3 and H-6 protons are critical for complete C-3 lithiation, suggesting a complex mechanism, but the ultimate outcome with LDA/LTMP favors C-3.[2][3][4]

  • For C-6 Selectivity (Incorrect): Avoid alkyllithiums, especially in combination with certain additives. For instance, the superbase BuLi-LiDMAE has been shown to regioselectively deprotonate at the C-6 position.[8] Using n-BuLi alone can also lead to mixtures and competing nucleophilic addition to the pyridine ring.

Lithiating AgentPrimary Site of DeprotonationRationaleReference
LDA / LTMP C-3 Chelation control via methoxy group directs deprotonation.[2],[4]
BuLi-LiDMAE C-6Forms aggregates near the pyridine nitrogen, favoring C-6 deprotonation.[8]
n-BuLi Mixture / Poor SelectivityCan lead to nucleophilic addition and less selective deprotonation.[2]
Q3: The reaction is complete, but I'm struggling with purification. What are the likely impurities?

Proper workup and purification are essential for obtaining the target compound with high purity.

Common Impurities:

  • Unreacted 2-Methoxypyridine: Due to incomplete lithiation.

  • 2,2,2-Trifluoro-1-(2-methoxypyridin-6-yl)ethanone: The primary regioisomeric byproduct.

  • Trifluoroacetic Acid: From hydrolysis of the unreacted trifluoroacetylating agent during aqueous workup.

  • Di-(2-methoxy-3-pyridyl)ketone: If a carbonylating impurity (like CO₂) is present or if the intermediate reacts in an unexpected way.

Purification Protocol:

  • Aqueous Workup: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl, not water or acid, to neutralize any remaining organometallics without causing a violent reaction. This will also protonate the enolate of the product.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers with water and then with brine to remove water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove residual trifluoroacetic acid, but be cautious as the product may have limited stability to base.

  • Column Chromatography: This is typically non-negotiable for achieving high purity.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% EtOAc) is usually effective at separating the desired C-3 isomer from the less polar starting material and the potentially more polar C-6 isomer. Monitor fractions by TLC.

Frequently Asked Questions (FAQs)

FAQ 1: What is the single best-practice protocol for this synthesis?

While optimization is always experiment-dependent, the following protocol based on directed ortho-metalation provides a robust starting point.

Step-by-Step Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Reagent Preparation: In the reaction flask, add anhydrous THF (tetrahydrofuran). Cool the flask to -78 °C (dry ice/acetone bath).

  • LDA Formation (or use commercial): Slowly add n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in THF at -78 °C and allow it to stir for 30 minutes at 0 °C.

  • Lithiation: Cool the LDA solution back to 0 °C. Slowly add 2-methoxypyridine (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at 0 °C for 1 hour.[2][4]

  • Acylation (Quench): Cool the reaction mixture to -78 °C. In a separate flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF. Slowly add the trifluoroacetate solution to the lithiated pyridine solution via cannula or syringe. Alternatively, perform an inverse addition.

  • Warm-up & Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup & Purification: Proceed with extraction and column chromatography as described in Q3.

FAQ 2: Which analytical techniques are essential for this reaction?

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress. Use a UV lamp to visualize the aromatic spots. The product should have an Rf value between the starting material and baseline impurities.

  • ¹H NMR: To confirm the structure and regiochemistry. The C-3 substituted product will show three distinct aromatic protons in the pyridine region with characteristic coupling patterns.

  • ¹⁹F NMR: A singlet peak around -70 to -80 ppm (relative to CFCl₃) is a definitive indicator of the CF₃ group. This is excellent for confirming product formation and assessing purity.

  • GC-MS / LC-MS: To determine the mass of the product and identify impurities by their mass-to-charge ratio.

FAQ 3: What are the most critical safety precautions?

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Cryogenic Temperatures: Use of dry ice/acetone baths requires insulated gloves and proper handling to prevent cold burns.

  • Trifluoroacetic Anhydride/Esters: These are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Quenching: The quenching of organolithium reagents is exothermic. Add the quenching agent slowly to a cold solution to control the release of heat and gas.

References

  • Choppin, S., Gros, P., & Fort, Y. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry. [Link][2][4]

  • Gros, P., Choppin, S., Mathieu, J., & Fort, Y. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent. ACS Publications. [Link][4]

  • Gros, P., Fort, Y., & Caubère, P. (1997). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry. [Link][8]

  • Fort, Y., Gros, P., & Choppin, S. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. [Link][3]

  • Kumada, M., Suzuki, A., et al. (1982).
  • Shuster, L., Kaplan, N. O., & Stolzenbach, F. E. (1955). The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. Journal of Biological Chemistry. [Link][7]

  • Katritzky, A. R., et al. (1997). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ChemInform. [Link][6]

  • Kawase, M., Teshima, M., Saito, S., & Tani, S. (1999). Trifluoroacetylation of Methylpyridines and Other Methylazines: A Convenient Access to Trifluoroacetonylazines. ChemInform. [Link][9]

  • Ackermann, L., Schulzke, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of 2-Pyridyl Grignard Reagents with Aryl Halides. Angewandte Chemie.
  • Fairlamb, I. J. S., et al. (2017). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. [Link][5]

Sources

Troubleshooting

Technical Support Center: Stability of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone in Solution

Welcome to the dedicated technical support center for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guida...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.

I. Introduction to the Stability Profile

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a trifluoromethyl ketone derivative of 2-methoxypyridine. The stability of this molecule in solution is influenced by several factors, primarily the reactivity of the trifluoromethyl ketone and the 2-methoxypyridine moieties. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while the 2-methoxypyridine ring can also undergo specific degradation reactions. Understanding these potential stability issues is crucial for accurate and reproducible experimental results.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone in solution.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Trifluoromethyl Ketone: The trifluoromethyl ketone group is known to be susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of a carboxylic acid and trifluoromethane.[1][2][3][4]

  • Hydrolysis of the 2-Methoxy Group: The 2-methoxy group on the pyridine ring can undergo hydrolysis, particularly under acidic or strong basic conditions, to yield the corresponding 2-hydroxypyridine derivative.[5]

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions: While trifluoromethyl ketones are generally more stable in acidic media, the 2-methoxy group on the pyridine ring can be susceptible to acid-catalyzed hydrolysis.[5]

  • Neutral Conditions: The compound is expected to be most stable at a neutral pH, although slow hydrolysis of the trifluoromethyl ketone may still occur over extended periods.

  • Basic Conditions: The compound is expected to be least stable in basic solutions due to the rapid hydrolysis of the trifluoromethyl ketone.[6][7]

Q3: Is the compound sensitive to light?

A3: Ketones, in general, can be susceptible to photodegradation.[8] While specific data for this compound is not available, it is recommended to protect solutions from light, especially during long-term storage or prolonged experiments, to minimize the risk of photolytic degradation.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer at or near neutral pH if aqueous solutions are required for an extended period.

  • Preferably prepared fresh for each experiment.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Symptom: Inconsistent or lower-than-expected analytical results.

Possible Cause 1: Degradation due to improper solvent or pH.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent is of high purity and free from acidic or basic contaminants.

    • pH Measurement: If using an aqueous solution, measure the pH to ensure it is within the optimal range (near neutral).

    • Solvent Selection: If possible, use aprotic organic solvents like acetonitrile or DMSO for stock solutions to minimize hydrolysis.

Possible Cause 2: Degradation during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Exposure to Ambient Conditions: Prepare samples immediately before analysis.

    • Temperature Control: Keep samples cooled during long analytical runs.

    • Analytical Method Check: Ensure the analytical method (e.g., HPLC, GC) is not contributing to degradation (e.g., high column temperature).[1][4][9][10][11]

Symptom: Appearance of unknown peaks in chromatograms.

Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Attempt to identify the unknown peaks using mass spectrometry (MS). Likely degradants include the carboxylic acid from trifluoromethyl ketone hydrolysis and the 2-hydroxypyridine derivative.

    • Forced Degradation Study: Conduct a forced degradation study (see Section IV) to intentionally generate degradation products and confirm their retention times and mass spectra.[12]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.[12]

Objective: To investigate the stability of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone under various stress conditions.

Materials:

  • 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples by HPLC-UV/MS to monitor the degradation of the parent compound and the formation of any new peaks.

Protocol 2: Analytical Method for Stability Testing

Objective: To provide a starting point for an HPLC method suitable for separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC with UV detector and preferably a mass spectrometer.

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm

V. Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

G parent 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone acid_hydrolysis Acid Hydrolysis (e.g., HCl) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH) parent->base_hydrolysis degradant1 2-Hydroxy-3-(trifluoroacetyl)pyridine acid_hydrolysis->degradant1 Hydrolysis of methoxy group degradant2 2-Methoxynicotinic acid base_hydrolysis->degradant2 Hydrolysis of trifluoromethyl ketone

Caption: Potential degradation pathways of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

VI. References

  • Process for the production of 2-hydroxypyridine. Google Patents.

  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate.

  • Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • Pyridine. Occupational Safety and Health Administration.

  • Pyridine 1613. Centers for Disease Control and Prevention.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information.

  • PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society.

  • Forced degradation studies. MedCrave online.

Sources

Optimization

troubleshooting failed reactions involving 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Welcome to the technical support center for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this valuable building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone and how do they influence its reactivity?

A1: This molecule possesses two key electronically active moieties that dictate its chemical personality:

  • The Trifluoromethyl Ketone: The three fluorine atoms are intensely electron-withdrawing, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This group also increases the lipophilicity of the molecule.[1]

  • The 2-Methoxypyridine Ring: The methoxy group is electron-donating through resonance but inductively electron-withdrawing. The nitrogen atom of the pyridine ring is basic, although its basicity is attenuated by the adjacent methoxy group. This ring system can participate in a variety of metal-catalyzed cross-coupling reactions.

The interplay of these two features means that reactions at the ketone can be influenced by the pyridine ring (e.g., chelation to metals), and reactions on the ring are affected by the strongly deactivating trifluoroacetyl group.

Q2: I've noticed a second, closely-eluting spot on my TLC plate after aqueous work-up. What is it?

A2: You are likely observing the hydrate form of the ketone. Trifluoromethyl ketones are well-known to exist in equilibrium with their corresponding gem-diol (hydrate) in the presence of water or other protic solvents.[2][3] This is due to the stabilization of the hydrate by the electron-withdrawing trifluoromethyl group. The hydrate can sometimes be isolated, but it often reverts to the ketone upon drying or during silica gel chromatography.[2]

Q3: How should I store 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone?

A3: The compound should be stored in a cool, dry, and well-ventilated area, away from strong bases, acids, and oxidizing agents. Due to the potential for hydrate formation, it is crucial to keep it under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed to prevent moisture ingress.

Troubleshooting Guide: Common Synthetic Transformations

Reduction of the Ketone to the Corresponding Alcohol

Issue: Low yield or incomplete conversion during reduction with Sodium Borohydride (NaBH₄).

This is a common transformation, aiming to produce 2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanol. However, the high electrophilicity of the ketone and the presence of the pyridine nitrogen can complicate what is usually a straightforward reaction.

start Low Yield in NaBH4 Reduction q1 Is the starting material pure? start->q1 sol1 Re-purify starting material. Check for hydrate formation. q1->sol1 No q2 Are you using aprotic or protic solvent? q1->q2 Yes sol1->q2 sol2a Switch to a protic solvent like MeOH or EtOH. NaBH4 is more reactive in these solvents. q2->sol2a Aprotic q3 What is the reaction temperature? q2->q3 Protic sol2a->q3 sol2b Consider side reactions in protic solvents. sol3a Start at 0 °C to control exotherm, then allow to warm to RT. q3->sol3a Too high sol3b If reaction is sluggish, gentle warming (e.g., 40 °C) may be needed. q3->sol3b Too low q4 How many equivalents of NaBH4 are used? q3->q4 Optimal sol3a->q4 sol3b->q4 sol4 Increase to 2-4 equivalents. One equivalent may not be sufficient due to side reactions. q4->sol4 < 2 equiv. end_node Successful Reduction q4->end_node ≥ 2 equiv. sol4->end_node

Caption: Troubleshooting workflow for NaBH₄ reduction.

  • Q: My reaction is sluggish, and I see a lot of starting material remaining even after prolonged reaction times. What's going on?

    • A: While NaBH₄ is a potent reducing agent, the reaction conditions are critical. Sodium borohydride's reducing power is enhanced in protic solvents like methanol or ethanol.[4][5] If you are using an aprotic solvent like THF, the reaction will be significantly slower. Ensure you are using at least 2-4 equivalents of NaBH₄, as some of the reagent may be consumed by reacting with the solvent or trace water.

  • Q: I get a clean conversion to a new, more polar spot, but my isolated yield after workup and chromatography is low. Why?

    • A: The product, a trifluoromethyl alcohol, can be more water-soluble than the starting ketone. During the aqueous workup, you may be losing product to the aqueous layer. It is advisable to perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Additionally, the product alcohol can sometimes form borate complexes that are difficult to break down.[6] Ensure your workup includes a step to hydrolyze these complexes, for example, by stirring with a saturated solution of ammonium chloride or Rochelle's salt.

  • Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

    • A: While LiAlH₄ would certainly reduce the ketone, it is generally not recommended for this substrate due to its lack of chemoselectivity. LiAlH₄ can potentially react with the pyridine ring or cleave the methoxy group. NaBH₄ is the preferred reagent for a clean and selective reduction of the ketone in the presence of these other functional groups.[4]

Nucleophilic Addition of Organometallics (e.g., Grignard Reagents)

Issue: Failure of Grignard or organolithium reagents to add to the ketone, or complex product mixtures.

The addition of organometallics to form a tertiary alcohol is a key C-C bond-forming reaction. However, the basicity of the organometallic reagent and the presence of the Lewis basic pyridine nitrogen can lead to several side reactions.

  • Deprotonation: The organometallic reagent can act as a base and deprotonate positions on the pyridine ring or the methyl group of the methoxy moiety.

  • Complexation: The reagent can coordinate to the pyridine nitrogen, deactivating the molecule towards nucleophilic attack at the ketone.

  • Single Electron Transfer (SET): Highly reactive organometallics can induce SET pathways, leading to dimerization and other undesired products.

ParameterStandard ConditionTroubleshooting Action & Rationale
Reagent R-MgBr or R-LiIf addition fails, consider transmetalation to a less basic organometallic like an organozinc or organocerium reagent (using ZnCl₂ or CeCl₃). This increases the nucleophilicity while reducing basicity.
Temperature -78 °C to 0 °CMaintain low temperatures (-78 °C) to minimize side reactions like deprotonation and SET. Slow, dropwise addition of the organometallic is crucial.
Solvent THF, Diethyl EtherEnsure strictly anhydrous conditions. 2-Methyltetrahydrofuran can sometimes offer better results due to its different coordination properties.[7]
Additives NoneThe use of a Lewis acid like MgBr₂·OEt₂ or LaCl₃·2LiCl can activate the carbonyl group towards nucleophilic attack by coordinating to the carbonyl oxygen, potentially outcompeting coordination to the pyridine nitrogen.

Q: I am adding phenylmagnesium bromide to my ketone, but I only recover starting material. What is the likely issue?

A: The most probable cause is that the Grignard reagent is being consumed by trace amounts of water in your reaction setup or is being sequestered by complexation with the pyridine nitrogen. Ensure your glassware is rigorously dried, and your solvent is anhydrous. Consider the use of CeCl₃ to generate the more reactive and less basic organocerium reagent in situ. This often overcomes issues of enolization or non-reaction with sensitive ketones.

Modification of the Pyridine Ring

Issue: Low yields or side reactions during Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig).

Modifying the pyridine ring, for example by introducing a C-C or C-N bond at a halogenated position, is a common strategy. However, the electronic nature of the trifluoroacetyl group can complicate these reactions.

start Low Yield in Cross-Coupling q1 Is the catalyst deactivating? start->q1 sol1 Use a pre-catalyst or increase catalyst loading. Consider ligands resistant to P-C bond cleavage. q1->sol1 Yes q2 Is the base appropriate? q1->q2 No sol1->q2 sol2a For Suzuki, try K3PO4 or CsF. For Buchwald-Hartwig, consider a weaker base if substrate is sensitive. q2->sol2a q3 Is demethylation occurring? q2->q3 Yes sol2a->q3 sol3 Use milder conditions (lower temp, shorter time). Avoid strongly nucleophilic bases. q3->sol3 q4 Is hydrodehalogenation a major side product? q3->q4 No sol3->q4 sol4 Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) to promote reductive elimination. q4->sol4 end_node Successful Coupling q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Q: I am attempting a Suzuki coupling on a bromo-derivative of the title compound, but the reaction is stalling. Why?

A: The trifluoroacetyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards oxidative addition, a key step in the catalytic cycle. You may need to use a more electron-rich ligand (e.g., SPhos, XPhos) to facilitate this step. Additionally, higher temperatures may be required, but this must be balanced against the risk of demethylation.[8][9]

Q: During my Buchwald-Hartwig amination, I am observing a significant amount of a side product that appears to be the demethylated starting material. How can I prevent this?

A: The combination of a strong base (like NaOtBu or LHMDS) and elevated temperatures can lead to nucleophilic demethylation of the 2-methoxypyridine moiety.[10][11][12][13] Consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which can still be effective in the catalytic cycle but are less likely to cause demethylation. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is also crucial.

Purification and Characterization

Q: I am having difficulty purifying my products by column chromatography. They seem to streak on the silica gel.

A: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this, you can:

  • Neutralize the silica: Add 1-2% triethylamine to your eluent system. This will compete for the acidic sites on the silica and improve the chromatography.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

Q: What should I look for in the NMR spectra to confirm the identity of my compounds?

  • ¹H NMR: Look for the characteristic signals of the pyridine ring protons, the methoxy singlet (~4.0 ppm), and any new signals corresponding to your modification.

  • ¹³C NMR: The carbonyl carbon will be a quartet due to coupling with the fluorine atoms. The CF₃ carbon will also be a quartet.

  • ¹⁹F NMR: You should observe a singlet for the CF₃ group. The chemical shift will be informative about the electronic environment around the ketone.[14][15][16][17] For the parent ketone, a shift around -80 to -85 ppm (relative to CFCl₃) would be expected. If hydrate formation is significant, a second singlet corresponding to the hydrate may be observed at a slightly different chemical shift.[2][3][18]

References

  • Aggarwal, V. K., & Richardson, J. (2003). Design of Sulfides with a Locked Conformation as Promoters of Catalytic and Asymmetric Sulfonium Ylide Epoxidation.
  • Makino, K., Hasegawa, Y., Inoue, T., Araki, K., Tabata, H., Oshitari, T., Ito, K., Natsugari, H., & Takahashi, H. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(08), 951–954.
  • Wikipedia. (2023, December 29). Johnson–Corey–Chaykovsky reaction. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2024, January 15). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved January 20, 2026, from [Link]

  • Takahashi, H., et al. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synlett, 30(08), 951-954.
  • Wikipedia. (2023, October 28). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • von Arx, M., Mallat, T., & Baiker, A. (2002). Highly Efficient Platinum-Catalyzed Enantioselective Hydrogenation of Trifluoroacetoacetates in Acidic Solvents.
  • Tokyo University of Science. (2019). Chemoselective Demethylation of Methoxypyridine. Retrieved January 20, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 20, 2026, from [Link]

  • Prakash, G. K. S., et al. (2010). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Organic Letters, 12(12), 2932–2935.
  • Movassaghi, M., & Schmidt, M. A. (2007). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 20, 2026, from [Link]

  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 20, 2026, from [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2024, January 10). Demethylation. Retrieved January 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 20, 2026, from [Link]

  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • Sherry, A. D., & Wu, Y. (2013). New Frontiers and Developing Applications in 19F NMR. Current opinion in chemical biology, 17(2), 103–109.
  • Reddit. (2022, December 16). Problems with wittig reaction. Retrieved January 20, 2026, from [Link]

  • Pomerantz, W. C., & Gao, C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312–1330.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 20, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Tambarotti, S., et al. (2014). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Journal of Flow Chemistry, 4(2), 99-103.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 20, 2026, from [Link]

  • Hu, J., et al. (2014). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Green Chemistry, 16(5), 2697-2702.
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved January 20, 2026, from [Link]

  • Istomin, A. D., et al. (2021). Melting of tetrahydrofuran hydrate in pores: An investigation by low-field NMR relaxation. Journal of Molecular Liquids, 330, 115655.
  • Appchem. (n.d.). 2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-one. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Welcome to the technical support guide for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and experimental protocols to effectively solubilize this molecule for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone?

Answer: Based on its molecular structure, we can predict its solubility behavior. The molecule possesses several functional groups that influence its polarity and, consequently, its solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen has a lone pair of electrons in an sp² hybridized orbital, making it a weak base (pKa of the conjugate acid is typically around 5.2)[1][2]. This basicity is the most critical handle for manipulating aqueous solubility.

  • Methoxy Group (-OCH₃): An electron-donating group that can participate in hydrogen bonding as an acceptor.

  • Trifluoromethylketone Group (-C(=O)CF₃): The ketone is a polar group, but the trifluoromethyl (-CF₃) group is highly lipophilic (fat-soluble) and electron-withdrawing. The -CF₃ group often increases lipophilicity and can sometimes improve solubility, but its overall effect is context-dependent[3].

Overall, the compound is a moderately polar, weakly basic molecule. It is expected to have limited solubility in neutral aqueous solutions but should be readily soluble in many organic solvents. Its solubility in aqueous media is expected to increase dramatically under acidic conditions[4][5][6].

Q2: My compound has poor solubility in my aqueous buffer (pH 7.4). What is the first thing I should try?

Answer: The most direct and effective strategy is pH adjustment . The pyridine nitrogen atom can be protonated to form a pyridinium salt. Salts are ionic and almost always exhibit significantly higher aqueous solubility than their neutral counterparts[7][8].

Causality: The pyridine ring is basic, with a pKa for its conjugate acid (the pyridinium ion) estimated to be around 5.2, similar to pyridine itself[1][9]. According to the Henderson-Hasselbalch equation, at a pH well below the pKa, the protonated (charged) form of the molecule will dominate[10][11][12]. This charged species interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility. At pH 7.4, which is more than 2 units above the pKa, the molecule exists almost entirely in its neutral, less soluble form.

Recommendation: Attempt to lower the pH of your aqueous solution. A target pH of 2-4 is a good starting point. You can achieve this by adding a small amount of a dilute acid like hydrochloric acid (HCl).

cluster_neutral High pH (e.g., 7.4) cluster_acidic Low pH (e.g., < 4) Neutral Neutral Compound (Low Aqueous Solubility) Protonated Protonated Salt (High Aqueous Solubility) Neutral->Protonated  + H⁺ (Acid) (Protonation of Pyridine N) Protonated->Neutral  - H⁺ (Base)

Caption: pH-dependent equilibrium of the compound.

Troubleshooting Guides

Issue 1: The compound precipitates when I adjust the pH back to neutral after initial dissolution in acid.

This is a common and expected behavior for a basic compound. The increased solubility at low pH is due to salt formation, and neutralizing the solution removes the charge, causing the less soluble neutral form to precipitate.

Solution 1.1: Work at a Low pH

If your experiment can tolerate acidic conditions, the simplest solution is to maintain a low pH throughout.

Solution 1.2: Use a Co-solvent System

If maintaining a low pH is not feasible, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving organic solutes[13][14].

Common Co-solvents for Biological and Pharmaceutical Applications:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Experimental Protocol: Co-solvent Screen to Prepare a Concentrated Stock Solution

  • Objective: To find a suitable co-solvent system to prepare a high-concentration stock solution (e.g., 10-50 mM) that can be diluted into your final aqueous buffer without precipitation.

  • Materials: Your compound, DMSO, Ethanol, PEG 400, Propylene Glycol.

  • Procedure:

    • Weigh out a small, precise amount of your compound (e.g., 5 mg) into several separate vials.

    • To each vial, add one of the neat co-solvents dropwise while vortexing until the solid is fully dissolved.

    • Record the volume of co-solvent required to dissolve the compound for each solvent. This gives a rank order of solubility.

    • Prepare a concentrated stock solution (e.g., 50 mM) in the best-performing co-solvent (often DMSO).

    • Perform a serial dilution of this stock into your final aqueous buffer (e.g., PBS pH 7.4) to determine the maximum concentration achievable before precipitation occurs. It is common to find that a final concentration with 1-2% organic co-solvent is well-tolerated.

Data Summary Table (Example):

Co-SolventApprox. Solubility (mg/mL)Notes
DMSO>100Excellent solubilizer, but can have cellular toxicity at >0.5% v/v.
Ethanol20-50Good choice, generally well-tolerated in biological assays.
PEG 40020-50Often used in pharmaceutical formulations[15].
Propylene Glycol10-30Common vehicle for oral and injectable formulations.
Water (pH 7.4)<0.1Baseline for comparison.
Issue 2: I need to achieve a high concentration in an aqueous solution for an in vivo study, and high levels of organic co-solvents are not permissible.

For demanding applications like in vivo studies, advanced formulation strategies may be required. These methods aim to increase the apparent solubility of the compound in a biocompatible vehicle.

Solution 2.1: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is highly water-soluble.

  • Common Types: Alpha-, Beta-, and Gamma-cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are modified versions with greatly enhanced aqueous solubility and are frequently used in pharmaceutical formulations.

Solution 2.2: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core that can entrap poorly soluble drugs, effectively increasing their concentration in the aqueous phase[16].

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

Experimental Workflow: Systematic Solubility Enhancement

start_node Start: Poor Aqueous Solubility step1 Step 1: pH Adjustment (Attempt dissolution in acidic buffer, pH 2-4) start_node->step1 Initial Approach process_node process_node decision_node decision_node end_node Goal: Solubilized Compound decision1 Is low pH compatible with experiment? step1->decision1 decision1->end_node Yes step2 Step 2: Co-solvent Screening (Test DMSO, EtOH, PEG 400, PG) decision1->step2 No decision2 Is required conc. achieved with <2% co-solvent? step2->decision2 decision2->end_node Yes step3 Step 3: Advanced Formulation (Screen Cyclodextrins or Surfactants) decision2->step3 No step3->end_node

Caption: Workflow for systematic solubility enhancement.

References
  • Chad's Prep (2022). 17.6 pH Effects on Solubility. Available at: [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • BYJU'S (n.d.). Henderson Hasselbalch Equation Chemistry Questions with Solutions. Available at: [Link]

  • GSC Online Press (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • Chad's Prep (n.d.). 17.6 pH Effects on Solubility. Available at: [Link]

  • Taylor & Francis (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Pyridine. PubChem Compound Database. Available at: [Link]

  • Chemistry Steps (n.d.). The Effect of pH on Solubility. Available at: [Link]

  • Wikipedia (n.d.). Pyridine. Available at: [Link]

  • Castro, J. L., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Wikipedia (n.d.). Henderson–Hasselbalch equation. Available at: [Link]

  • Study.com (n.d.). Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH? Available at: [Link]

  • StudySmarter (2023). Pyridine: Uses, Structure & pKa. Available at: [Link]

  • Dr. Reddy's (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Longdom Publishing (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • University of Louisiana at Monroe (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Available at: [Link]

  • Sciencemadness Wiki (2022). Pyridine. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • P.R. Sathesh Babu, et al. (2008). Solubility enhancement of Cox-II inhibitors by cosolvency approach. Dhaka University Journal of Pharmaceutical Sciences.
  • ResearchGate (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]

Sources

Optimization

common impurities in 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone and their removal

Welcome to the technical support center for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and handling. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your compound for reliable experimental outcomes.

Introduction: The Critical Role of Purity

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide will help you identify and eliminate common impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification and Origin

Question 1: What are the most common impurities I should expect when synthesizing 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone?

Answer: Based on the typical synthetic routes, which often involve the Friedel-Crafts acylation of 2-methoxypyridine with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride), you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-methoxypyridine and the trifluoroacetylating agent or its byproducts.

  • Regioisomers: Acylation at other positions on the pyridine ring, such as the 4-, 5-, or 6-positions, can occur. The methoxy group at the 2-position primarily directs acylation to the 3- and 5-positions. The formation of the 5-acylated isomer is a significant possibility.

  • Hydrolysis Products: If moisture is present during the reaction or work-up, the trifluoroacetyl group can be hydrolyzed to a trifluoroacetic acid salt, or the methoxy group on the pyridine ring could potentially be demethylated to form a pyridinone derivative.

  • Polysubstituted Byproducts: Although less common with deactivating acyl groups, there is a possibility of di-acylation of the pyridine ring, especially under harsh reaction conditions.

  • Products of N-Acylation: The lone pair of electrons on the pyridine nitrogen can react with the trifluoroacetylating agent to form an N-acylpyridinium species. While this is often a reversible intermediate, it can sometimes lead to byproducts.

Question 2: How can I identify these impurities in my sample?

Answer: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed HPLC method can separate the main compound from its various impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as unreacted starting materials and some byproducts.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the main compound and any isolated impurities. 19F NMR is especially sensitive for detecting fluorine-containing impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying non-volatile impurities and getting molecular weight information.

Purification and Removal of Impurities

Question 3: I have identified regioisomers in my crude product. What is the best way to remove them?

Answer: The removal of regioisomers can be challenging due to their similar physical properties to the desired product. The most effective methods are:

  • Column Chromatography: This is the most common and effective method for separating isomers. A carefully selected solvent system is crucial. A good starting point would be a gradient of ethyl acetate in hexanes or dichloromethane on silica gel.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative HPLC can be employed.

  • Recrystallization: If a suitable solvent system can be found where the desired isomer has significantly different solubility from the undesired isomers, recrystallization can be a scalable and cost-effective purification method. Experiment with a range of solvents from non-polar (e.g., heptane, toluene) to polar (e.g., isopropanol, acetonitrile) and their mixtures.

Question 4: My product has a persistent acidic impurity. What is its likely origin and how can I remove it?

Answer: A persistent acidic impurity is likely trifluoroacetic acid, resulting from the hydrolysis of the trifluoroacetylating agent or the product itself. To remove it:

  • Aqueous Work-up: During the work-up of your reaction, a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, can effectively remove acidic impurities. Be cautious, as a strong base could potentially hydrolyze your product.

  • Silica Gel Chromatography: Trifluoroacetic acid will typically stick to the silica gel column during chromatography.

Question 5: I am observing incomplete conversion and have a significant amount of unreacted 2-methoxypyridine in my crude product. What can I do?

Answer: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:

  • Reaction Conditions: Ensure your reaction is running for a sufficient amount of time and at the optimal temperature. You may need to perform a time-course study to determine the point of maximum conversion.

  • Reagent Stoichiometry: You might need to adjust the ratio of the trifluoroacetylating agent to the 2-methoxypyridine. An excess of the acylating agent can sometimes drive the reaction to completion.

  • Catalyst Activity: If you are using a Lewis acid catalyst, ensure it is fresh and anhydrous. The nitrogen on the pyridine ring can complex with the Lewis acid, inhibiting the reaction.[2][7] You may need to explore different types of catalysts or use a larger excess.

  • Purification: Unreacted 2-methoxypyridine is typically more volatile than the product and can often be removed by evaporation under reduced pressure or during column chromatography.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This is a general guideline. The specific solvent system will need to be optimized for your particular impurity profile.

  • Slurry Preparation: Dissolve your crude product in a minimal amount of dichloromethane or the solvent system you will use for chromatography. Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting with your solvent system. It is often beneficial to start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

General Protocol for Recrystallization
  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Impurities and Their Likely Origin

Impurity ClassPotential Structure(s)Likely OriginRecommended Removal Method
Starting Material 2-MethoxypyridineIncomplete reactionColumn Chromatography, Distillation
Regioisomers 2,2,2-Trifluoro-1-(2-methoxypyridin-5-yl)ethanoneNon-selective acylationColumn Chromatography, Recrystallization
Hydrolysis Product 2-Hydroxy-3-(trifluoroacetyl)pyridineDemethylation of the methoxy groupColumn Chromatography
Byproduct Trifluoroacetic acidHydrolysis of trifluoroacetic anhydrideAqueous basic wash, Column Chromatography

Visualizations

Diagram 1: Potential Impurity Formation Pathways

G cluster_reactants Reactants cluster_products Products & Impurities 2-MP 2-Methoxypyridine Product 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone 2-MP->Product Desired Reaction Regioisomer Regioisomeric Product (e.g., 5-acylated) 2-MP->Regioisomer Side Reaction N_Acyl N-Acylpyridinium Intermediate/Byproduct 2-MP->N_Acyl Side Reaction TFAA Trifluoroacetic Anhydride TFAA->Product TFAA->Regioisomer TFAA->N_Acyl Hydrolysis Hydrolysis Byproduct (Pyridinone) Product->Hydrolysis Moisture

Caption: Origin of common impurities in the synthesis.

Diagram 2: General Purification Workflow

G Crude Crude Product (mixture of compounds) Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Remove acidic impurities Chromatography Column Chromatography Workup->Chromatography Separate isomers & starting material Recrystallization Recrystallization Chromatography->Recrystallization Further purification Pure Pure Chromatography->Pure Recrystallization->Pure

Caption: A typical purification sequence for the target molecule.

References

  • ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)
  • EP3597627A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)
  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)
  • GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®... - ResearchGate. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][8]pyridine-1,3-diones - ResearchGate. [Link]

  • 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative as efflux pump inhibitor in Mycobacterium tuberculosis - OUCI. [Link]

  • Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)- - SpectraBase. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. [Link]

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation - PMC - NIH. [Link]

  • Preparation of trifluoromethylpyridine libraries - PubMed. [Link]

  • Spectra obtained for (A) a mixture of pyridine and TFA (6:1); (B) solid... - ResearchGate. [Link]

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF - ResearchGate. [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry - Reddit. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. [Link]

  • Why does pyridine not give a Friedel craft reaction? - Quora. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. [Link]

Sources

Troubleshooting

scale-up challenges for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.

The synthesis of trifluoromethyl ketones, particularly those with heterocyclic moieties, is a critical process in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of a molecule. However, scaling up these syntheses from the lab bench to pilot or production scale often presents a unique set of challenges. This guide will walk you through these potential hurdles, providing explanations for the underlying chemistry and actionable solutions.

Common Synthetic Routes & Scale-Up Considerations

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone typically involves the trifluoroacetylation of a suitable 2-methoxypyridine precursor. Two common approaches are:

  • Halogen-Metal Exchange followed by Acylation: This involves the formation of an organometallic intermediate from a halogenated 2-methoxypyridine, which then reacts with a trifluoroacetylating agent.

  • Directed ortho-Metalation (DoM) followed by Acylation: This method utilizes the directing effect of the methoxy group to selectively deprotonate the C3 position of the pyridine ring, followed by quenching with a trifluoroacetylating agent.

Both routes have their advantages and disadvantages, particularly when considering scale-up. This guide will address challenges pertinent to both pathways.

Workflow Diagram: Halogen-Metal Exchange Route

A Start: 3-Bromo-2-methoxypyridine B Halogen-Metal Exchange A->B D Trifluoroacetylation B->D C Organolithium or Grignard Reagent C->B F Work-up & Quenching D->F E Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate E->D G Purification F->G H Product: 2,2,2-Trifluoro-1- (2-methoxypyridin-3-yl)ethanone G->H

Caption: General workflow for the Halogen-Metal Exchange route.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Halogen-Metal Exchange and Grignard/Organolithium Formation

Q1: My halogen-metal exchange reaction is sluggish or incomplete on a larger scale. What are the likely causes and how can I improve it?

A1: This is a common scale-up issue often related to mass and heat transfer limitations.

  • Expertise & Experience: On a small scale, manual shaking or a simple stir bar can provide sufficient mixing. However, in larger reactors, inefficient mixing can lead to localized concentration gradients of the organometallic reagent and the substrate. This can result in incomplete reaction and the formation of byproducts. The initiation of Grignard reactions can also be problematic on a large scale.[1]

  • Causality: The formation of the organolithium or Grignard reagent is a heterogeneous reaction occurring on the surface of the metal. Poor mixing reduces the effective surface area, slowing down the reaction rate.

  • Troubleshooting Steps:

    • Initiation: For Grignard reactions, ensure the magnesium turnings are fresh and activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

    • Agitation: Switch from magnetic stirring to overhead mechanical stirring with a properly designed impeller (e.g., pitched-blade or anchor) to ensure thorough mixing of the solids and liquid.

    • Temperature Control: Halogen-metal exchange reactions are typically performed at low temperatures (e.g., -78 °C for organolithiums) to prevent side reactions.[2] Ensure your cooling system can handle the larger volume and maintain a stable internal temperature.

    • Reagent Addition: Slow, controlled addition of the organolithium reagent is crucial to manage the exotherm and prevent localized high concentrations which can lead to side reactions like addition to the pyridine ring.[3]

Q2: I'm observing significant amounts of homocoupling byproducts (e.g., bipyridines) in my Grignard reaction. Why is this happening and what can I do to minimize it?

A2: Homocoupling is a known side reaction in the formation of Grignard reagents, especially with aryl halides.[1]

  • Expertise & Experience: The formation of biphenyl from phenylmagnesium bromide is a classic example of this side reaction.[1] In the context of your synthesis, this would lead to the formation of dimethoxydipyridyl species.

  • Causality: This byproduct arises from the coupling of two pyridyl radicals, which are intermediates in the Grignard formation process. Factors that favor radical pathways, such as high temperatures or the presence of certain impurities, can increase the yield of homocoupled products.

  • Troubleshooting Steps:

    • Temperature Management: Maintain a consistent and low reaction temperature to disfavor the radical coupling pathway.

    • Solvent Choice: Ensure you are using anhydrous ether as the solvent, as it is crucial for stabilizing the Grignard reagent.

    • Magnesium Quality: Use high-purity magnesium turnings to avoid catalytic impurities that might promote side reactions.

Section 2: Trifluoroacetylation Step

Q3: My trifluoroacetylation step is giving low yields and multiple byproducts. What are the common pitfalls?

A3: The trifluoroacetylation of organometallic reagents is a highly exothermic and fast reaction. Poor control over reaction conditions is a frequent cause of low yields and impurities.

  • Expertise & Experience: Trifluoroacetic anhydride (TFAA) is a highly reactive and corrosive reagent that requires careful handling.[4][5][6][7][8] Over-addition or poor temperature control can lead to the formation of undesired products.

  • Causality: The primary challenge is controlling the reactivity of the organometallic intermediate with the highly electrophilic trifluoroacetylating agent. If the temperature is not sufficiently low, the organometallic reagent can act as a base, leading to enolization and other side reactions. Additionally, double addition to the initially formed ketone can occur.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the trifluoroacetylating agent to the organometallic solution, consider adding the organometallic solution to a cold (-78 °C) solution of the trifluoroacetylating agent. This ensures that the organometallic reagent is always the limiting reagent at the point of reaction, minimizing over-addition.

    • Choice of Reagent: While TFAA is common, ethyl trifluoroacetate can be a milder and more controllable alternative, though it may require longer reaction times or slightly higher temperatures.

    • Temperature Control: Strict adherence to low temperatures (-78 °C to -40 °C) is critical.[9][10][11] Use a cryostat for precise temperature management in larger reactors.

    • Quenching: Quench the reaction at low temperature with a suitable reagent like saturated aqueous ammonium chloride to protonate the intermediate alkoxide and prevent further reactions.

Q4: I'm concerned about the safe handling of Trifluoroacetic Anhydride (TFAA) on a larger scale. What are the key safety considerations?

A4: TFAA is a hazardous substance, and its handling requires stringent safety protocols, especially at scale.

  • Key Hazards:

    • Corrosivity: TFAA is highly corrosive and can cause severe burns to the skin and eyes.[4][7]

    • Moisture Sensitivity: It reacts violently with water to produce trifluoroacetic acid and heat.[4][7] This reaction can also liberate flammable hydrogen gas under certain conditions.[4]

    • Reactivity: It is highly reactive with nucleophiles.[4]

    • Inhalation Hazard: The vapors are irritating to the respiratory system.[5][7]

  • Safe Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles with a face shield, and a lab coat.[4]

    • Ventilation: Work in a well-ventilated fume hood.[4][5]

    • Inert Atmosphere: Handle TFAA under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] Refrigeration is often recommended for long-term storage.[4]

    • Spill Management: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup as per the Safety Data Sheet (SDS).[4]

Property Value Reference
Molecular Formula C4F6O3[4]
Molar Mass 210.03 g/mol [4]
Boiling Point 39.5-40 °C[4]
Density ~1.511 g/mL at 20 °C[4]
Section 3: Work-up and Purification

Q5: During the aqueous work-up, I'm experiencing emulsion formation, making phase separation difficult. How can I resolve this?

A5: Emulsions are common when working with pyridine-containing compounds, especially after quenching basic reaction mixtures with acidic solutions.

  • Expertise & Experience: The basic nitrogen of the pyridine ring can become protonated during acidic work-up, leading to the formation of pyridinium salts which can act as surfactants and stabilize emulsions.

  • Causality: The combination of organic solvents, aqueous salts, and the amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions.

  • Troubleshooting Steps:

    • Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion by changing the phase ratio.

    • Filtration: In some cases, filtering the emulsion through a pad of Celite® or diatomaceous earth can help to break it up.

    • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize the emulsion. However, be cautious not to make the solution too basic, as this could lead to product degradation.

Q6: I'm struggling to achieve high purity of the final product by column chromatography. Are there alternative purification methods?

A6: While column chromatography is a standard laboratory technique, it can be inefficient and costly at scale.

  • Expertise & Experience: Trifluoromethyl ketones can sometimes be challenging to purify by chromatography due to their volatility and potential for hydrate formation on silica gel.[9][11]

  • Causality: The polarity of your target compound and the presence of closely eluting impurities can make chromatographic separation difficult.

  • Troubleshooting Steps:

    • Crystallization/Recrystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, toluene, isopropanol) to find conditions that give good crystal formation and high purity. The related compound 5-Acetyl-2-methoxypyridine is a solid with a melting point of 53-57 °C, suggesting that the target compound may also be crystalline.

    • Distillation: If your product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be a viable option.

    • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move into the aqueous phase as the pyridinium salt. Wash the aqueous phase with an organic solvent to remove non-basic impurities. Then, basify the aqueous phase (e.g., with NaHCO3 or NaOH) and extract the purified product back into an organic solvent.

Logical Diagram: Troubleshooting Purification Issues

Start Crude Product IsSolid Is the product a solid? Start->IsSolid TryCrystallization Attempt Crystallization/ Recrystallization IsSolid->TryCrystallization Yes IsLiquid Is the product a liquid? IsSolid->IsLiquid No Success Pure Product TryCrystallization->Success TryDistillation Attempt Vacuum Distillation IsLiquid->TryDistillation Yes AcidBaseExtraction Perform Acid-Base Extraction IsLiquid->AcidBaseExtraction No TryDistillation->Success Chromatography Optimize Column Chromatography AcidBaseExtraction->Chromatography Chromatography->Success

Caption: Decision-making workflow for purification strategies.

References

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Understanding the Properties and Handling of Trifluoroacetic Anhydride. Synquest Labs.
  • Trifluoroacetic anhydride. Synquest Labs.
  • 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone. Smolecule.
  • Grignard Reaction. Chem 355 Jasperse.
  • Lithium Halogen Exchange in Pyridine. Scribd.
  • Grignard compounds derived
  • Trifluoroacetic anhydride. Santa Cruz Biotechnology.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
  • Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
  • Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
  • Chemical Reactivity. MSU chemistry.
  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry.
  • 2‐Methoxy Pyridine.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.
  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry.
  • Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega.
  • Optimizing and Scaling Up TCFH–NMI Pyrrole Acylation for Organic Syntheses. Scholarship@Claremont.
  • Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
  • Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
  • Grignard Reaction. Organic Chemistry Portal.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
  • Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. [Source not further specified].
  • Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry.
  • (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.
  • 5-Acetyl-2-methoxypyridine 97 213193-32-9. Sigma-Aldrich.
  • 2,2,2-Trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanone. Guidechem.
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH.
  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central.
  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.
  • Trifluoroacetylation of Amino Acids and Peptides under Neutral Conditions. The Journal of Organic Chemistry.
  • 2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone,1060801-80-0. Amadis Chemical.
  • 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O. PubChem.
  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

Welcome to the technical support center dedicated to the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. The methodologies and advice provided herein are grounded in established principles of organometallic chemistry and cross-coupling reactions, synthesized from leading peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction to the Synthesis and the Critical Role of Catalyst Selection

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, a valuable building block in medicinal chemistry, is most commonly achieved via a palladium-catalyzed cross-coupling reaction. A highly effective and versatile approach is the Suzuki-Miyaura coupling, which involves the reaction of a 2-methoxypyridine-3-boronic acid or its ester with a suitable trifluoroacetylating agent. The success of this transformation is critically dependent on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The electronic and steric properties of the 2-methoxypyridine substrate present unique challenges that necessitate a carefully optimized catalytic system to achieve high yield and purity.

The 2-methoxy group, being an electron-donating group, increases the electron density of the pyridine ring, which can render the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient pyridines.[1] Furthermore, the position of the methoxy group ortho to the reacting site introduces steric considerations that influence ligand selection. This guide will walk you through the intricacies of catalyst selection and reaction optimization to overcome these challenges.

Proposed Catalytic Cycle for the Suzuki-Miyaura Trifluoroacetylation

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone via a Suzuki-Miyaura coupling is proposed to proceed through the following catalytic cycle. Understanding these fundamental steps is crucial for effective troubleshooting.

Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L-Pd(II)-X(COCF3) Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_pyridine_complex L-Pd(II)-(Py-2-OMe)(COCF3) Di-organopalladium Complex transmetalation->pd_pyridine_complex pyridine_boronic_acid 2-MeO-Py-B(OR)2 (from boronic acid + base) pyridine_boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_pyridine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone reductive_elimination->product trifluoroacetyl_source X-COCF3 Trifluoroacetylating Agent trifluoroacetyl_source->oxidative_addition base Base base->pyridine_boronic_acid

Caption: Proposed catalytic cycle for the Suzuki-Miyaura trifluoroacetylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low or no product yield is a common challenge in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.

    • Solution:

      • Pre-catalyst Choice: If you are using a simple Pd(II) salt like Pd(OAc)₂, consider switching to a pre-formed catalyst such as Pd₂(dba)₃ or a palladacycle precatalyst. These often generate the active Pd(0) species more readily under milder conditions.[2]

      • Catalyst Loading: For a new or challenging reaction, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, although this should be optimized to minimize cost and residual palladium in the product.[3]

      • Degassing: Ensure that the reaction mixture is thoroughly degassed before heating. Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, leading to deactivation.[4]

  • Inefficient Oxidative Addition: The C-X bond (where X is a halide or triflate) of your trifluoroacetylating agent may not be readily undergoing oxidative addition to the Pd(0) center. The electron-rich nature of the 2-methoxypyridine substrate can also make the subsequent steps of the catalytic cycle less favorable.[1]

    • Solution:

      • Ligand Selection: The choice of ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands are often beneficial as they promote both oxidative addition and reductive elimination.[1][5] Consider screening ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or other electron-rich phosphines like P(tBu)₃.[1]

  • Slow Transmetalation: The transfer of the 2-methoxypyridin-3-yl group from the boronic acid to the palladium center can be a rate-limiting step.

    • Solution:

      • Base Selection: The choice of base is crucial for activating the boronic acid. A common issue is the use of a base that is too weak or has poor solubility. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. In some cases, the presence of a small amount of water can be beneficial when using anhydrous K₃PO₄.[1][6]

      • Boronic Acid vs. Ester: While boronic acids are commonly used, their corresponding pinacol esters can sometimes offer greater stability and reactivity. It may be worthwhile to test the boronic ester equivalent of your starting material.[7]

  • Decomposition of Starting Materials or Product: The trifluoroacetyl group is highly electrophilic and can be susceptible to decomposition or side reactions under harsh conditions.

    • Solution:

      • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to degradation. Try running the reaction at a lower temperature for a longer period.

      • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to avoid prolonged heating after the reaction has reached completion.

Issue 2: Significant Byproduct Formation

Q: I am observing significant amounts of side products, such as dehalogenated starting material or homocoupled boronic acid. How can I minimize these?

A: The formation of byproducts is a clear indicator that the desired catalytic cycle is competing with undesired reaction pathways.

Potential Causes & Troubleshooting Steps:

  • Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-methoxypyridine. This is a common decomposition pathway for heteroarylboronic acids, especially under basic conditions.[8]

    • Solution:

      • Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the base and solvent system. Using a milder base or a less protic solvent can sometimes mitigate this issue.

      • Reaction Temperature: Lowering the reaction temperature can slow down the rate of protodeboronation relative to the desired cross-coupling.

      • Use of Boronic Esters: As mentioned previously, boronic esters are often more stable towards protodeboronation than their corresponding acids.[7]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a bipyridine species and is often promoted by the presence of oxygen or Pd(II) species.[5]

    • Solution:

      • Thorough Degassing: Rigorous degassing of the reaction mixture is essential to minimize the presence of oxygen.[4]

      • Active Catalyst Generation: Ensuring the efficient in situ reduction of the Pd(II) precatalyst to Pd(0) can reduce the concentration of Pd(II) species that may promote homocoupling.

  • Hydrolysis of the Trifluoroacetylating Agent: If your trifluoroacetylating agent is sensitive to moisture, its hydrolysis can lead to the formation of trifluoroacetic acid and reduce the effective concentration of the acylating agent.

    • Solution:

      • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precatalyst to start with for this synthesis?

A1: For initial screening, Pd₂(dba)₃ is a good choice as it is a reliable source of Pd(0).[9] Pd(OAc)₂ is also commonly used but requires in situ reduction. If you have access to them, palladacycle precatalysts, particularly those developed by Buchwald, can offer superior activity and stability.[2]

Q2: How do I choose the right ligand for this transformation?

A2: Ligand selection is crucial and often requires screening. Given the electron-rich nature of the 2-methoxypyridine substrate, bulky and electron-rich phosphine ligands are generally a good starting point.[1][5] Ligands like SPhos, XPhos, or RuPhos have shown great success in challenging cross-coupling reactions of heteroaromatics.[1] For trifluoroacetylation reactions, bulky monodentate phosphine ligands such as (o-MeOC₆H₄)₃P have also been reported to be effective.[10]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a critical role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers the organic group to the palladium center.[5][11] The choice of base can significantly impact the reaction rate and yield.

Q4: Can I use a different cross-coupling reaction for this synthesis?

A4: Yes, other cross-coupling reactions could potentially be employed. For instance, a Stille coupling using an organotin reagent or a Negishi coupling with an organozinc reagent are possibilities. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Q5: My reaction seems to stall before reaching full conversion. What could be the reason?

A5: Reaction stalling can be due to catalyst deactivation. This can occur through the aggregation of palladium into inactive palladium black or through the degradation of the ligand.[4] Ensure your reaction is well-stirred and that the temperature is not excessively high. If catalyst deactivation is suspected, a second addition of the catalyst and ligand midway through the reaction might be beneficial, although this is not an ideal solution for a scalable process.

Data Summary: Recommended Starting Conditions for Optimization

The following table provides a summary of catalyst systems and conditions that have been successfully employed in similar palladium-catalyzed trifluoroacetylation and Suzuki-Miyaura reactions of heteroaromatics. These should serve as a good starting point for your optimization studies.

ComponentRecommendationRationale & Reference
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources for cross-coupling.[9]
Ligand SPhos, XPhos, or (o-MeOC₆H₄)₃PBulky, electron-rich ligands facilitate oxidative addition and reductive elimination for challenging substrates.[1][10]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[6]
Solvent Dioxane, Toluene, or THFAprotic solvents that are commonly used and effective in Suzuki-Miyaura couplings.[3]
Trifluoroacetylating Agent N-phenyl-N-tosyltrifluoroacetamide or Ethyl trifluoroacetateN-phenyl-N-tosyltrifluoroacetamide is a recently developed, effective reagent for Pd-catalyzed trifluoroacetylation.[10][12]
Temperature 80-110 °CA typical temperature range for Suzuki-Miyaura reactions. Optimization is key.[3]

Experimental Protocols

General Procedure for Palladium-Catalyzed Trifluoroacetylation of 2-Methoxypyridine-3-boronic Acid

Disclaimer: This is a general, illustrative protocol and should be optimized for your specific needs and safety considerations.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-methoxypyridine-3-boronic acid (1.0 equiv), the trifluoroacetylating agent (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (4-10 mol%). Then, add the degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Troubleshooting Logic

The following workflow provides a logical approach to troubleshooting common issues in this synthesis.

Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive Yes ligand_issue Suboptimal Ligand? check_catalyst->ligand_issue No temp_issue Incorrect Temperature? check_conditions->temp_issue Yes base_issue Ineffective Base? check_conditions->base_issue No reagent_purity Reagent Purity/Activity? check_reagents->reagent_purity Yes degassing_issue Inadequate Degassing? check_reagents->degassing_issue No solution_catalyst Switch Pd precatalyst Increase catalyst loading catalyst_inactive->solution_catalyst solution_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand_issue->solution_ligand solution_temp Optimize temperature (e.g., 80-110 °C) temp_issue->solution_temp solution_base Switch to stronger base (e.g., K3PO4, Cs2CO3) base_issue->solution_base solution_reagents Use fresh, pure reagents Ensure anhydrous conditions reagent_purity->solution_reagents solution_degassing Improve degassing protocol degassing_issue->solution_degassing

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Chen, X., Liu, Y., Zhang, S., Li, Y., Zhou, X.-Y., Feng, X., Yu, X., Yamamoto, Y., & Bao, M. (2024). Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent. Organic Letters, 26(34), 7233–7238. [Link]

  • Request PDF | On Aug 19, 2024, Xia Chen and others published Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent | Find, read and cite all the research you need on ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. BenchChem Technical Support.
  • Ghaffar, T., & Prescott, A. G. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(25), 8884–8887. [Link]

  • Chen, X., et al. (2024). Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent. Organic Letters. [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Yi, X. (2021). Palladium-catalyzed Trifluoroacetylation Of Boronic Acid With Thioester And Cu-mediated C-H Thioetherification Of Arenes At Room Temperature (Master's thesis). Globe Thesis. [Link]

  • Twilton, J., Le, C., Knowles, P., Frenette, M., & MacMillan, D. W. C. (2017). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Angewandte Chemie International Edition, 56(43), 13196–13200. [Link]

  • Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition, 47(32), 5993–5996. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • BenchChem. (2025).
  • Wang, F., & Chen, P. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 50(51), 12222–12225. [Link]

  • Gandeepan, P., & Li, C.-J. (2019). Palladium-Catalyzed Late-Stage ortho-C–H Bond Aroylation of Anilines Using 4-Methoxy-2-pyridinyl as a Removable Directing Group. Organometallics, 38(9), 1935–1944. [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7636. [Link]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 200(1-2), 139-148. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Trifluoromethyl Ketones in Bioassays: Spotlight on 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone and Its Analogs

In the landscape of modern drug discovery, the trifluoromethyl ketone (TFMK) moiety has emerged as a privileged structural motif, prized for its ability to potently and often reversibly inhibit key enzymatic targets. The...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the trifluoromethyl ketone (TFMK) moiety has emerged as a privileged structural motif, prized for its ability to potently and often reversibly inhibit key enzymatic targets. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it an excellent transition-state analog inhibitor, particularly for serine and cysteine proteases. This guide provides a comparative analysis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone and other notable trifluoromethyl ketones, offering insights into their performance in bioassays and the underlying structure-activity relationships that govern their efficacy.

While specific bioassay data for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is not extensively available in the public domain, we can infer its potential activity and build a comparative framework by examining its close structural analog, 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone, and other relevant TFMKs. This approach allows us to explore the impact of subtle structural modifications on biological activity.

The Power of the Trifluoromethyl Ketone: A Mechanistic Overview

Trifluoromethyl ketones exert their inhibitory effects by mimicking the tetrahedral intermediate formed during substrate hydrolysis by proteases. The highly electrophilic carbonyl carbon of the TFMK is readily attacked by the nucleophilic hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site. This results in the formation of a stable, yet often reversible, hemiacetal or hemithioketal adduct, effectively locking the enzyme in an inactive state.[1]

The stability of this adduct is a key determinant of the inhibitor's potency. Furthermore, in aqueous environments, TFMKs can exist in equilibrium with their hydrated gem-diol form, which can also contribute to their inhibitory activity by mimicking the transition state.[1]

TFMK Inhibition Mechanism Enzyme Enzyme Active Site (Serine/Cysteine) Adduct Tetrahedral Adduct (Hemiacetal/Hemithioketal) Enzyme->Adduct Nucleophilic Attack TFMK Trifluoromethyl Ketone (R-CO-CF3) TFMK->Adduct Inactive_Enzyme Inactive Enzyme Adduct->Inactive_Enzyme Inhibition

Caption: Mechanism of enzyme inhibition by trifluoromethyl ketones.

Comparative Bioassay Performance of Pyridyl Trifluoromethyl Ketones

To understand the potential of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, we will examine the biological activity of its close analog, 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone, and another pyridyl TFMK, 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone, which has been evaluated as a selective COX-2 inhibitor.

CompoundTargetBioassayIC50/KiReference
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanoneVarious enzymes and receptorsGeneral biological activity screeningData not publicly available[2]
3-[4-(methylsulfonyl)phenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketoneCyclooxygenase-2 (COX-2)Human whole blood assayIC50 = 0.25 µMNot available in search results
Peptidyl TFMK (example)Cathepsin BEnzyme inhibition assayKi values in the nanomolar range[3]

Note: Specific inhibitory data for 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone is not detailed in the available literature, which highlights its potential for further investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl ketones is highly dependent on their chemical structure. The nature of the substituent attached to the carbonyl group plays a crucial role in determining target specificity and potency.

The Pyridyl Scaffold:

The presence of a pyridine ring in the inhibitor structure can offer several advantages:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with the enzyme's active site.

  • Aromatic Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues.

  • Modulation of Physicochemical Properties: The pyridine ring influences the compound's solubility, lipophilicity, and metabolic stability.

The 2-Methoxy vs. 2-Methyl Substitution:

The key difference between our target compound and its comparator is the substitution at the 2-position of the pyridine ring (methoxy vs. methyl). This seemingly small change can have a significant impact on biological activity:

  • Electronic Effects: The methoxy group is electron-donating through resonance and electron-withdrawing through induction, which can alter the electron density of the pyridine ring and influence its interactions. The methyl group is weakly electron-donating.

  • Steric Hindrance: The methoxy group is slightly larger than the methyl group, which could affect the compound's ability to fit into the enzyme's binding pocket.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which could influence the compound's pharmacokinetic profile.

Insights from a study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones suggest that the position of the methoxy group on an aromatic ring can significantly impact the biological activity of the compound.[4][5] This underscores the importance of empirical testing to determine the precise effects of the 2-methoxy substitution in our target compound.

SAR_Comparison cluster_0 Compound A (2-Methoxy) cluster_1 Compound B (2-Methyl) A 2-Methoxypyridin-3-yl C=O CF3 B 2-Methylpyridin-3-yl C=O CF3 A:f0->B:f0 Electronic & Steric Differences

Caption: Structure-activity relationship comparison.

Experimental Protocols for Bioassay Evaluation

To facilitate further research and comparative studies, we provide detailed protocols for common bioassays used to evaluate trifluoromethyl ketone inhibitors.

Serine Protease Inhibition Assay

This assay measures the ability of a TFMK to inhibit the activity of a serine protease, such as trypsin or chymotrypsin.

Materials:

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Test compound (TFMK) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the serine protease solution to each well.

  • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caspase Inhibition Assay

This assay is used to evaluate the inhibition of caspases, a family of cysteine proteases involved in apoptosis.

Materials:

  • Recombinant human caspase (e.g., Caspase-3, Caspase-8)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test compound (TFMK) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Follow a similar procedure as the serine protease assay, with the following modifications:

  • Use the appropriate caspase and its specific fluorogenic substrate.

  • The assay is typically performed at 37°C.

  • The fluorescence is measured at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

Cathepsin Inhibition Assay

This protocol is designed to assess the inhibitory activity of TFMKs against cathepsins, another class of cysteine proteases.

Materials:

  • Recombinant human cathepsin (e.g., Cathepsin B, Cathepsin L)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Test compound (TFMK) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Follow a similar procedure as the serine protease and caspase assays, using the specific cathepsin and its corresponding substrate and buffer.

  • The assay is typically performed at 37°C.

  • Measure the fluorescence at the appropriate wavelengths for the fluorophore.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer, TFMK) B Incubate Enzyme with TFMK A->B C Add Substrate B->C D Measure Fluorescence C->D E Calculate Reaction Rates D->E F Determine IC50/Ki E->F

Caption: General experimental workflow for enzyme inhibition assays.

Conclusion and Future Directions

While the direct biological data for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone remains to be fully elucidated, a comparative analysis with its structural analogs provides a strong rationale for its potential as a potent enzyme inhibitor. The trifluoromethyl ketone warhead, coupled with the versatile pyridyl scaffold, presents a compelling platform for the design of novel therapeutics.

Future research should focus on the synthesis and comprehensive biological evaluation of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone against a panel of relevant enzymes, particularly serine and cysteine proteases. Direct comparison with its 2-methyl analog and other benchmark TFMK inhibitors will be crucial to delineate the precise impact of the 2-methoxy substitution on potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of inhibitors and pave the way for the development of next-generation therapeutics.

References

  • Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466. [Link]

  • Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4285. [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

  • Bednarski, P. J., et al. (2004). Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors. Cytometry Part A, 59A(2), 229-237. [Link]

  • ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Retrieved from [Link]

  • Tsai, K. C., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 16(8), 4652–4660. [Link]

  • Mehdi, S., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 27(17), 6568–6573. [Link]

  • BioVision Inc. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Rasnick, D. (1985). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. Analytical Biochemistry, 149(2), 461-465. [Link]

  • Darzynkiewicz, Z., et al. (2011). Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis. In Methods in Molecular Biology (Vol. 682, pp. 103-114). Humana Press. [Link]

  • Sakagami, H., et al. (2006). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. Anticancer Research, 26(6B), 4335-4341. [Link]

  • ResearchGate. (n.d.). Table 4 . Experimental conditions for serine protease inhibition assays. Retrieved from [Link]

  • Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Ural Federal University Institutional Repository. [Link]

  • J&K Scientific. (n.d.). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone. Retrieved from [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. SciTech Connect. [Link]

  • Pong-savee, M., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 28888–28897. [Link]

  • Al-Hussain, S. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(21), 7301. [Link]

  • Utsumi, T., et al. (2001). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Biological & Pharmaceutical Bulletin, 24(7), 778-782. [Link]

  • Queen's University Belfast. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes: Electrochemistry, Lipophilicity, Cytotoxicity, and ROS Production. Retrieved from [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103513. [Link]

  • Pong-savee, M., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 28888–28897. [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. Retrieved from [Link]

  • Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & medicinal chemistry letters, 23(22), 6172–6177. [Link]c/articles/PMC3856191/)

Sources

Comparative

A Researcher's Guide to the Validation of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone as a Chemical Probe

Our candidate, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, possesses a trifluoromethylketone (TFMK) moiety. This functional group is an electrophilic "warhead" known to engage in reversible covalent interactions w...

Author: BenchChem Technical Support Team. Date: January 2026

Our candidate, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, possesses a trifluoromethylketone (TFMK) moiety. This functional group is an electrophilic "warhead" known to engage in reversible covalent interactions with nucleophilic residues like serine or cysteine in enzyme active sites.[2][3][4] This structural feature suggests its potential as an inhibitor for enzyme classes such as serine hydrolases or certain kinases, making it an intriguing candidate for probe development.[2][5][6] This guide will walk through the essential experiments required to validate this hypothesis.

Part 1: The Candidate Probe – Foundational Assessment

Before embarking on extensive cellular studies, we must understand the fundamental properties of our candidate probe and its hypothesized mechanism of action.

Hypothesized Mechanism of Action: Reversible Covalent Inhibition

The TFMK warhead is the key to the candidate's potential activity. Unlike highly reactive, irreversible warheads, the TFMK typically forms a hemiacetal or hemithioacetal adduct with a serine or cysteine residue, respectively. This interaction is often reversible, which can be advantageous in a chemical probe, minimizing permanent off-target modifications.[2][7]

G cluster_enzyme Enzyme Active Site cluster_probe TFMK Probe Enzyme_Ser_OH Target Serine (Nucleophile, Nu-H) Adduct Reversible Hemiacetal Adduct (Target Engagement) Enzyme_Ser_OH->Adduct k_on / k_off Probe R-CO-CF3 (Electrophile) Probe->Adduct

Caption: Hypothesized reversible covalent interaction between the TFMK warhead and a target serine residue.

Part 2: The Validation Workflow: Answering Critical Questions

A rigorous validation process is a series of questions that must be answered with experimental data. Here, we provide the rationale and detailed protocols to address each critical step.

Question 1: What are the in vitro protein targets?

Expertise & Experience: Before we can claim a molecule is a probe for a target, we must first identify that target. An unbiased, proteome-wide screening approach is the most robust starting point. Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technique ideal for this purpose.[8][9] It uses broad-spectrum activity-based probes to profile the functional state of entire enzyme families within a complex proteome.[10] A competitive ABPP experiment, where our candidate probe competes for binding against a broad-spectrum probe, can reveal its primary targets.

Trustworthiness: This experiment directly visualizes the engagement of our candidate with endogenous proteins in a native-like environment (cell lysate), providing high-confidence evidence of a direct interaction.

This protocol is designed to identify serine hydrolase targets, a likely family given the TFMK warhead.[5][6][11]

  • Proteome Preparation:

    • Culture HEK293T cells to ~80% confluency.

    • Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation.

    • Lyse the cell pellet in PBS with 0.1% Triton X-100 via probe sonication on ice.

    • Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C.

    • Determine protein concentration of the supernatant (proteome) using a BCA assay. Adjust concentration to 2 mg/mL with PBS.

  • Competitive Inhibition:

    • Aliquot 50 µL of the cell proteome into multiple microcentrifuge tubes.

    • Treat the samples with 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone at a range of final concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM) or a DMSO vehicle control.

    • Incubate for 30 minutes at 37°C to allow the candidate probe to bind to its targets.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum serine hydrolase probe, such as Fluorophosphonate-TAMRA (FP-TAMRA), to each sample at a final concentration of 1 µM.[12]

    • Incubate for an additional 30 minutes at 37°C. The FP-TAMRA will label active serine hydrolases that were not blocked by the candidate probe.

  • Analysis:

    • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

    • Boil samples for 5 minutes.

    • Separate proteins on a 12% SDS-PAGE gel.

    • Visualize labeled proteins using a fluorescent gel scanner (e.g., Typhoon FLA 9500) at the appropriate wavelength for the TAMRA fluorophore.

    • Interpretation: Protein bands that disappear or decrease in intensity in a dose-dependent manner correspond to targets of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. These bands can be excised and identified via mass spectrometry.[13]

Question 2: Does the probe engage its target in living cells?

Expertise & Experience: Demonstrating binding in a cell lysate is a critical first step, but it doesn't guarantee the compound can penetrate the cell membrane and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[14][17]

Trustworthiness: CETSA provides direct, physical evidence of target binding inside intact cells, without requiring any modification to the probe or the target protein.[16] This self-validating system ensures that the observed interaction is not an artifact of an in vitro system.

  • Cell Treatment:

    • Plate cells (e.g., HeLa or a cell line endogenously expressing the target identified in ABPP) and grow to ~80% confluency.

    • Treat cells with the candidate probe at a saturating concentration (e.g., 10-50 µM) or DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[14]

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

  • Detection:

    • Transfer the supernatant to new tubes.

    • Denature the soluble proteins with SDS-PAGE loading buffer and analyze by Western blot using a specific antibody against the target protein.

    • Interpretation: A successful probe will stabilize its target, resulting in more soluble protein remaining at higher temperatures compared to the DMSO control. This is visualized as a rightward "shift" in the melting curve.[15]

G cluster_workflow CETSA Workflow A 1. Treat Intact Cells (Probe or DMSO) B 2. Heat to Various Temps (Thermal Challenge) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Insoluble) C->D E 5. Analyze Soluble Fraction (Western Blot) D->E F Result: Thermal Shift? (Target Engagement) E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Question 3: How selective is the probe across the proteome?

Expertise & Experience: A probe's value is defined by its selectivity. An unselective compound that interacts with many proteins will produce ambiguous results. While the initial ABPP experiment identifies primary targets, a more quantitative assessment is needed. This can be achieved by performing dose-response curves in the competitive ABPP format against multiple identified targets or by using broader, mass spectrometry-based chemoproteomic approaches.

Target EnzymeCandidate Probe IC50 (nM)Negative Control IC50 (nM)Notes
Primary Target X [e.g., 50 nM][e.g., >10,000 nM]Potent on-target activity.
Off-Target Y[e.g., 2,500 nM][e.g., >10,000 nM]>50-fold selectivity window.
Off-Target Z[e.g., >10,000 nM][e.g., >10,000 nM]No significant off-target activity.
This table should be populated with experimental data derived from competitive ABPP or enzymatic assays.
Question 4: Is there a suitable negative control?

Expertise & Experience: This is arguably one of the most critical and often overlooked aspects of probe validation. A negative control is a close structural analog of the probe that is inactive against the target protein.[1] Using a matched pair of active probe and inactive control is the most rigorous way to demonstrate that a cellular phenotype is a direct result of engaging the intended target.

Trustworthiness: If the active probe elicits a cellular response while the negative control does not, it provides powerful evidence for on-target activity, building confidence that the observed phenotype is not due to off-target effects or the compound's general chemical properties. For our TFMK candidate, a plausible negative control would be the corresponding alcohol, where the ketone's electrophilic carbonyl is reduced. This modification should abolish its ability to form a hemiacetal adduct.

CompoundStructureRationale for Use
Active Probe 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanoneContains electrophilic TFMK warhead for target engagement.
Negative Control 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-olLacks the electrophilic carbonyl, should be inactive against the target.

Part 3: Comparative Analysis with Alternative Probes

No probe is perfect. To understand the utility of our candidate, we must compare it to existing, well-validated probes for the same target class. For serine hydrolases, fluorophosphonate (FP)-based probes are a well-established class.[5][11][12][18]

FeatureCandidate: TFMK-ProbeAlternative: FP-Probe (e.g., FP-TAMRA)
Mechanism Reversible CovalentIrreversible Covalent
In Vitro Potency To be determined (TBD)High (typically low nM)
Selectivity TBD (Hypothesized to be tunable)Broad-spectrum for serine hydrolases
Cell Permeability TBD (Likely good due to lipophilicity)Limited by tag; tagless versions available[8]
Negative Control Yes (corresponding alcohol)More complex; requires different chemistry
Key Advantage Reversibility may reduce off-target toxicityHigh potency and well-characterized

Conclusion and Recommendations

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone presents an intriguing starting point for developing a chemical probe due to its TFMK warhead. However, it cannot be considered a validated probe without extensive experimental support. The workflow presented in this guide—spanning target identification (ABPP), intracellular target engagement (CETSA), selectivity profiling, and the development of a matched negative control—provides a rigorous and logical path to validation.

References

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [https://med.stanford.edu/content/dam/sm/bogyo/documents/p dfs/2020_Lomenick_Tuning_Selectivity.pdf]([Link] dfs/2020_Lomenick_Tuning_Selectivity.pdf)

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. NIH National Library of Medicine. [Link]

  • Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. PubMed. [Link]

  • Serine Hydrolase Activity-Based Probes for use in Chemical Proteomics. ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NIH National Library of Medicine. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. NIH National Library of Medicine. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. PubMed. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]

  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone: A Guide for Researchers

Introduction 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a key building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical candidates. The presence of the trifluoromethy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a key building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical candidates. The presence of the trifluoromethyl ketone moiety imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This guide provides a comprehensive head-to-head comparison of three plausible synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Direct Trifluoroacetylation of 2-Methoxypyridine via Friedel-Crafts Acylation

This approach represents the most direct method, involving the acylation of commercially available 2-methoxypyridine with a trifluoroacetylating agent. The primary challenge of this route lies in controlling the regioselectivity of the electrophilic substitution on the pyridine ring.

Experimental Protocol
  • To a solution of 2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) portion-wise.

  • Stir the mixture for 15 minutes to allow for complex formation.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product and any constitutional isomers.

Mechanistic Rationale & Causality

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1] The Lewis acid activates the trifluoroacetic anhydride, generating a highly electrophilic trifluoroacetyl cation or a reactive complex. The electron-rich 2-methoxypyridine then acts as a nucleophile. The methoxy group is an activating, ortho, para-directing group, while the pyridine nitrogen is a deactivating group. The regiochemical outcome will be a delicate balance of these electronic effects, with substitution potentially occurring at the C3, C5, or C6 positions. The use of a strong Lewis acid is crucial to overcome the deactivating effect of the pyridine nitrogen.

Friedel-Crafts Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution TFAA Trifluoroacetic Anhydride Acylium Trifluoroacetyl Cation Intermediate TFAA->Acylium Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->TFAA Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Pyridine 2-Methoxypyridine Pyridine->Sigma Nucleophilic Attack Product 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Sigma->Product Deprotonation

Caption: Workflow for Route 1: Friedel-Crafts Acylation.

Route 2: Grignard/Organolithium Approach from 3-Bromo-2-methoxypyridine

This strategy involves the formation of a nucleophilic organometallic species at the C3 position of the pyridine ring, followed by quenching with an electrophilic trifluoroacetyl source. This route offers excellent regiochemical control.

Experimental Protocol
  • Preparation of the Organometallic Reagent:

    • To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange, forming 3-lithio-2-methoxypyridine.

  • Trifluoroacetylation:

    • In a separate flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF at -78 °C.

    • Slowly add the freshly prepared 3-lithio-2-methoxypyridine solution to the ethyl trifluoroacetate solution via cannula.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale & Causality

This route relies on the generation of a potent nucleophile at a defined position. Lithium-halogen exchange with n-butyllithium is a rapid and efficient method for preparing organolithium reagents from aryl bromides. The subsequent nucleophilic acyl substitution on ethyl trifluoroacetate proceeds via a tetrahedral intermediate, which then collapses to form the desired ketone. The low reaction temperature is critical to prevent side reactions, such as addition of the organolithium reagent to the newly formed ketone.

Organometallic Route cluster_reagent_formation Organometallic Reagent Formation cluster_acylation Trifluoroacetylation StartingMaterial 3-Bromo-2-methoxypyridine Organolithium 3-Lithio-2-methoxypyridine StartingMaterial->Organolithium Lithium-Halogen Exchange nBuLi n-Butyllithium nBuLi->StartingMaterial Tetrahedral Tetrahedral Intermediate Organolithium->Tetrahedral Nucleophilic Addition Trifluoroacetate Ethyl Trifluoroacetate Trifluoroacetate->Tetrahedral Product 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Tetrahedral->Product Elimination of LiOEt

Caption: Workflow for Route 2: Grignard/Organolithium Approach.

Route 3: Acylation of a Pre-functionalized 2-Methoxypyridine at the 3-Position

This synthetic plan involves starting with a 2-methoxypyridine derivative that already possesses a handle at the C3 position, which can then be elaborated to the target trifluoromethyl ketone. This multi-step approach offers a high degree of control and predictability.

Experimental Protocol
  • Activation of 2-Methoxynicotinic Acid:

    • To a suspension of 2-methoxynicotinic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 2-methoxynicotinoyl chloride.

  • Reaction with a Trifluoromethyl Source:

    • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

    • In a separate flask, generate the trifluoromethyl anion from trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) and a fluoride source (e.g., CsF, 1.5 eq) in THF.

    • Slowly add the solution of the trifluoromethyl anion to the acid chloride solution.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

Mechanistic Rationale & Causality

This route circumvents the regioselectivity issues of direct acylation by starting with a pre-functionalized substrate. The conversion of the carboxylic acid to the more reactive acid chloride is a standard transformation. The subsequent reaction with a nucleophilic trifluoromethyl source, such as that generated from TMSCF₃, proceeds via nucleophilic acyl substitution to furnish the desired ketone. The choice of the trifluoromethylating reagent and reaction conditions is crucial for achieving high yields.

Caption: Workflow for Route 3: Pre-functionalized Approach.

Head-to-Head Comparison

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Grignard/OrganolithiumRoute 3: Pre-functionalized
Starting Materials 2-Methoxypyridine, Trifluoroacetic Anhydride3-Bromo-2-methoxypyridine, n-BuLi, Ethyl Trifluoroacetate2-Methoxynicotinic Acid, Oxalyl Chloride, TMSCF₃
Number of Steps 11 (from bromo-pyridine)2
Regioselectivity Potentially poor; mixture of isomers likelyExcellentExcellent
Reaction Conditions Strong Lewis acid, potentially harshCryogenic temperatures, inert atmosphereAnhydrous conditions, potentially air-sensitive reagents
Yield Likely low to moderate for the desired isomerPotentially highPotentially high
Purification Challenging due to isomersRelatively straightforwardRelatively straightforward
Scalability Potentially difficult to control on a large scaleChallenging due to cryogenic conditionsFeasible with appropriate equipment
Cost-Effectiveness Potentially high due to catalyst and purificationDependent on the cost of the starting bromideDependent on the cost of nicotinic acid and TMSCF₃

Conclusion and Recommendations

The choice of synthetic route to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources.

  • Route 1 (Friedel-Crafts Acylation) is the most direct but carries the significant risk of poor regioselectivity, leading to difficult purification and low yields of the desired product. This route may be suitable for initial exploratory studies where small quantities of a mixed isomeric product are acceptable.

  • Route 2 (Grignard/Organolithium Approach) offers excellent regiocontrol and is likely to provide a higher yield of the pure product. However, it requires strict anhydrous and cryogenic conditions, which may not be suitable for all laboratory settings. This is the recommended route for obtaining a pure sample of the target compound on a laboratory scale.

  • Route 3 (Pre-functionalized Approach) provides a robust and predictable synthesis with excellent control over regiochemistry. While it involves an additional step, the starting materials are readily available, and the reactions are generally high-yielding. This route is well-suited for larger-scale synthesis where reliability and purity are paramount.

Researchers are encouraged to carefully consider the pros and cons of each route in the context of their own experimental capabilities and project goals.

References

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. Retrieved from [Link]

  • Haszeldine, R. N. (1953). Preparation of carbonyl fluoride. US2836622A.
  • Trumpp-Kallmeyer, S., et al. (2008). Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. WO2008032157A2.
  • Lee, S. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8789-8796. Retrieved from [Link]

  • Kroschwitz, J. I. (1988). Process for production of carbonyl fluoride. US8513458B2.
  • Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

  • Rivas, F., et al. (2011). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 133(40), 15879-15882. Retrieved from [Link]

  • Zhang, Y., et al. (2017). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. CN107417504A.
  • ResearchGate. (2025). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Retrieved from [Link]

  • University of Chicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). Retrieved from [Link]

  • ResearchGate. (2025). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Trifluoroacetylation of Methylpyridines and Other Methylazines: A Convenient Access to Trifluoroacetonylazines. Retrieved from [Link]

  • Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Against Known Kynurenine 3-Monooxygenase Inhibitors

Authored by a Senior Application Scientist Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase (KMO) The kynurenine pathway is a crucial metabolic route for tryptophan, playing a significant role in cell...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway is a crucial metabolic route for tryptophan, playing a significant role in cellular energy production.[1] However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[1][2] A key enzyme at a critical juncture of this pathway is Kynurenine 3-Monooxygenase (KMO).[3] By catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK), KMO sits at a branching point that can either lead to the production of the neuroprotective kynurenic acid (KYNA) or downstream to the excitotoxic quinolinic acid (QUIN).[2][4] Inhibition of KMO presents a promising therapeutic strategy to shift the balance of the kynurenine pathway towards a neuroprotective state, making it a target of significant interest in the development of treatments for neurodegenerative diseases.[1][2]

The compound 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone, with its trifluoromethyl and methoxypyridine moieties, shows structural similarities to other known enzyme inhibitors, suggesting its potential as a KMO inhibitor.[5][6] This guide provides a comprehensive framework for objectively evaluating the performance of this compound against well-characterized KMO inhibitors, Ro 61-8048 and GSK180.

Benchmarking Strategy: A Phased Approach

A robust benchmarking study requires a multi-tiered approach, progressing from initial enzymatic assays to more complex cell-based models. This ensures a thorough characterization of the test compound's potency, selectivity, and cellular efficacy.

Figure 1: A phased experimental workflow for benchmarking novel KMO inhibitors.

Known Inhibitors for Comparative Analysis

A meaningful benchmark requires comparison against well-established inhibitors. For KMO, the following compounds serve as excellent references:

InhibitorTargetReported IC50Key Characteristics
Ro 61-8048 Kynurenine 3-Monooxygenase (KMO)37 nMOrally active and selective inhibitor of kynurenine 3-hydroxylase (KMO).[7][8]
GSK180 Kynurenine 3-Monooxygenase (KMO)~6 nMA selective, competitive, and potent inhibitor of KMO.[9][10][11]

Experimental Protocols

Protocol 1: In Vitro KMO Inhibition Assay (Enzyme-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone against recombinant human KMO.

Principle: This assay measures the consumption of the cofactor NADPH, which is stoichiometrically linked to the formation of 3-hydroxykynurenine by KMO. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[12]

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test Compound (2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone)

  • Reference Inhibitors (Ro 61-8048, GSK180)

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Reaction Mixture: In each well of the microplate, add KMO Assay Buffer, NADPH, and the test compound/reference inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant KMO enzyme to each well.

  • Substrate Addition: After a brief pre-incubation, add L-kynurenine to start the enzymatic reaction.

  • Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based KMO Activity Assay

Objective: To assess the ability of the test compound to inhibit KMO activity within a cellular context.

Principle: This assay utilizes cells that endogenously or recombinantly express KMO. The cells are treated with the test compound, and the level of 3-hydroxykynurenine produced is measured, typically by LC-MS/MS.

Materials:

  • Human cell line expressing KMO (e.g., primary human hepatocytes or HEK293 cells overexpressing KMO)

  • Cell culture medium and supplements

  • Test Compound and Reference Inhibitors

  • L-Kynurenine

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and reference inhibitors for a predetermined time.

  • Substrate Loading: Add L-kynurenine to the cell culture medium.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Metabolite Extraction: Perform a protein precipitation and extraction of the metabolites from the supernatant.

  • LC-MS/MS Analysis: Quantify the concentration of 3-hydroxykynurenine in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the 3-hydroxykynurenine levels against the inhibitor concentration to determine the cellular IC50.

Visualizing the Mechanism: The Kynurenine Pathway

Understanding the signaling pathway is critical for interpreting the experimental results. Inhibition of KMO is expected to decrease the production of downstream metabolites while potentially increasing the levels of kynurenic acid.

Figure 2: The Kynurenine Pathway and the site of action for KMO inhibitors.

Data Summary and Interpretation

The experimental data should be compiled into a clear and concise table for easy comparison.

CompoundEnzyme IC50 (nM)Cellular IC50 (µM)Notes
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone To be determinedTo be determined
Ro 61-8048 37Literature valuePotent and selective KMO inhibitor.
GSK180 ~62.6 (in primary human hepatocytes)[11]Highly potent and selective KMO inhibitor.[9]

A successful benchmarking study will provide a clear indication of the potency and cellular efficacy of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone relative to established KMO inhibitors. A significantly lower IC50 value would suggest higher potency, which is a desirable characteristic for a drug candidate. The cellular IC50 will provide insights into the compound's ability to penetrate cell membranes and engage with its target in a more physiologically relevant environment.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone against known KMO inhibitors. By following these detailed protocols and a phased experimental strategy, researchers can generate high-quality, reproducible data to accurately assess the potential of this novel compound as a modulator of the kynurenine pathway. The insights gained from this comparative analysis will be invaluable for guiding further drug development efforts in the pursuit of novel therapeutics for neurodegenerative and inflammatory diseases.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]

  • The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia. PubMed. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]

  • GSK180 | KMO inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]

  • GSK180 is a Specific KMO Inhibitor for Acute Pancreatitis. Immune System Research. [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Wiley Online Library. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

Sources

Comparative

comparative analysis of the pharmacokinetic properties of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone analogs

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for Favorable Pharmacokinetics In the intricate journey of drug discovery and development, understanding the pharmacokinetic (PK) profil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Favorable Pharmacokinetics

In the intricate journey of drug discovery and development, understanding the pharmacokinetic (PK) profile of a novel chemical entity is paramount. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound dictate its efficacy, safety, and ultimately, its viability as a therapeutic agent. The class of compounds characterized by the 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone scaffold has emerged as a promising area of medicinal chemistry research. The strategic incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Paired with a methoxypyridine core, these analogs present a rich chemical space for optimization.

This guide is intended to provide a comprehensive framework for the comparative analysis of the pharmacokinetic properties of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone analogs. However, a thorough search of the current scientific literature and public databases has revealed a significant gap: a lack of publicly available, direct comparative pharmacokinetic data for a series of these specific analogs. While the synthesis of related compounds has been described, their detailed ADME and pharmacokinetic profiling remains largely unpublished or within the confines of proprietary research.

Therefore, this document will serve as a detailed methodological guide, outlining the essential experimental workflows and data analysis approaches that are critical for conducting such a comparative analysis. It is designed to be a self-validating system, explaining the rationale behind experimental choices and providing the foundational knowledge for researchers to generate and interpret this vital data.

The Significance of a Comparative Pharmacokinetic Analysis

A comparative analysis of a series of analogs, where structural modifications are systematically made, is a cornerstone of lead optimization. By keeping the core scaffold constant and varying peripheral substituents, medicinal chemists can elucidate critical structure-activity relationships (SAR) and structure-property relationships (SPR). For the 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone series, such an analysis would aim to answer key questions:

  • Impact of Substitution on Metabolic Stability: How do different substituents on the pyridine ring or modifications to the methoxy group affect the rate of metabolism by hepatic enzymes?

  • Permeability and Absorption: What is the influence of structural changes on the ability of these compounds to cross biological membranes, a key determinant of oral bioavailability?

  • Plasma Protein Binding: How does altering the physicochemical properties of the analogs affect their binding to plasma proteins, which in turn influences their free concentration and availability to target tissues?

  • In Vivo Pharmacokinetics: How do the in vitro ADME properties translate to the in vivo setting in terms of key parameters like half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%)?

Answering these questions allows for the rational design of new analogs with improved "drug-like" properties, accelerating the journey from a promising hit to a viable clinical candidate.

Experimental Protocols: A Step-by-Step Guide to Generating Comparative Data

The following section details the essential in vitro and in vivo assays required to build a comprehensive pharmacokinetic profile for a series of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone analogs.

In Vitro ADME Assays

These initial screening assays are crucial for early-stage assessment and prioritization of compounds, offering high-throughput capabilities and reducing the reliance on animal studies.

1. Metabolic Stability in Liver Microsomes

This assay provides an initial indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.

  • Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t1/2) of the analogs.

  • Methodology:

    • Preparation: Prepare a stock solution of each analog in a suitable organic solvent (e.g., DMSO).

    • Incubation: Incubate a low concentration of the analog (typically 1 µM) with pooled liver microsomes (from human and relevant preclinical species, e.g., rat) in a phosphate buffer (pH 7.4).

    • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. Control incubations without NADPH are run in parallel to assess for any non-CYP mediated degradation.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The concentration of the parent compound remaining at each time point is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life, which is then used to determine the intrinsic clearance.

2. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal epithelium. This assay is the gold standard for predicting intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).

  • Objective: To determine the apparent permeability coefficient (Papp) of the analogs and to assess if they are substrates of efflux transporters.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • Transport Experiment:

      • Apical to Basolateral (A-B) Transport: The analog is added to the apical (A) side of the monolayer (representing the intestinal lumen), and the amount of compound that permeates to the basolateral (B) side (representing the bloodstream) is measured over time.

      • Basolateral to Apical (B-A) Transport: The analog is added to the B side, and the amount that is transported to the A side is measured.

    • Sample Analysis: The concentration of the analog in the donor and receiver compartments is quantified by LC-MS/MS.

    • Data Analysis: The Papp value is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.

3. Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical determinant of its free concentration, which is the pharmacologically active fraction.

  • Objective: To determine the percentage of the analog that is bound to plasma proteins.

  • Methodology:

    • Equilibrium Dialysis: This is the gold standard method. A semi-permeable membrane separates a chamber containing the analog in plasma from a chamber containing buffer. The system is allowed to reach equilibrium.

    • Sample Collection: At equilibrium, samples are taken from both the plasma and buffer chambers.

    • Analysis: The concentration of the analog in both chambers is determined by LC-MS/MS.

    • Calculation: The percentage of bound drug is calculated based on the difference in concentration between the two chambers.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rats or mice) are conducted to understand the complete pharmacokinetic profile of the most promising analogs.

  • Objective: To determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein for blood sampling and the carotid artery or femoral vein for dosing) to allow for serial blood sampling.

    • Dosing:

      • Intravenous (IV) Administration: A single bolus dose is administered to one group of animals to determine the parameters independent of absorption (e.g., CL, Vd, t1/2).

      • Oral (PO) Administration: A single oral gavage dose is administered to a separate group of animals to assess oral absorption and bioavailability.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple time points post-dose up to 24 or 48 hours).

    • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: The concentration of the analog in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to calculate the key pharmacokinetic parameters. Oral bioavailability (F%) is calculated by comparing the area under the curve (AUC) from the oral dose to the AUC from the IV dose, corrected for the dose administered.

Data Presentation and Visualization

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative In Vitro ADME Properties of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone Analogs

Compound IDStructureMetabolic Stability (t1/2, min)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioPlasma Protein Binding (%)
Analog 1 [Structure]DataDataDataData
Analog 2 [Structure]DataDataDataData
Analog 3 [Structure]DataDataDataData
Control [Structure]DataDataDataData

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Selected Analogs in Rats

Compound IDDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)CL (mL/min/kg)Vd (L/kg)F (%)
Analog 1 IVDataDataDataDataDataDataN/A
PODataDataDataDataN/AN/AData
Analog 2 IVDataDataDataDataDataDataN/A
PODataDataDataDataN/AN/AData

Visualizations are essential for illustrating complex workflows and relationships.

Experimental_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Study (Rat) MetStab Metabolic Stability (Liver Microsomes) Caco2 Caco-2 Permeability PPB Plasma Protein Binding IV_Dosing Intravenous (IV) Dosing PPB->IV_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral (PO) Dosing PO_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Analogs Analog Library Analogs->MetStab Analogs->Caco2 Analogs->PPB

Caption: High-level workflow for the pharmacokinetic evaluation of novel analogs.

Conclusion: Paving the Way for Data-Driven Drug Design

While a direct comparative analysis of the pharmacokinetic properties of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone analogs is currently hindered by the lack of public data, the methodological framework provided in this guide offers a clear path forward for researchers in this field. By systematically applying these validated in vitro and in vivo assays, the scientific community can begin to build the necessary dataset to understand the structure-property relationships governing this promising class of compounds. The generation and dissemination of such data will be invaluable for accelerating the data-driven design of new therapeutic agents with optimized pharmacokinetic profiles, ultimately benefiting patients in need.

References

Due to the absence of specific literature containing comparative pharmacokinetic data for the topic compounds, this section will list general, authoritative resources on pharmacokinetics and drug metabolism that underpin the methodologies described in this guide.

  • Title: Drug-like Properties: Concepts, Structure, and Methods Source: RSC Drug Discovery Series URL: [Link]

  • Title: In Vitro ADME in Drug Discovery Source: Charles River Laboratories URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: In Vivo DMPK Source: Symeres URL: [Link]

  • Title: A guide to the conduct of animal studies in drug development Source: U.S. Food and Drug Administration URL: [Link]

Validation

Comparative Guide to Validating On-Target Effects of Novel Kinase Inhibitors in Cell-Based Models: A Case Study with 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of novel kinase inhibitors using cell-based models. We will illustrate these...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of novel kinase inhibitors using cell-based models. We will illustrate these principles through a comparative analysis of a novel, hypothetical mTOR inhibitor, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone (herein referred to as Compound X ), and the well-established mTORC1 inhibitor, Rapamycin .

The core of effective drug development lies in unequivocally demonstrating that a compound's therapeutic effect stems from its interaction with the intended target.[1][2] This process, known as on-target validation, is a critical step to eliminate false positives, reduce R&D risks, and build a solid foundation for preclinical and clinical success.[1][3] This guide emphasizes a multi-assay approach, grounded in the principles of causality and self-validation, to build a robust evidence package for a compound's mechanism of action.

The Target: mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] It integrates signals from various upstream stimuli, such as growth factors and nutrients, to control essential cellular processes.[4][6] mTOR exists in two distinct complexes: mTORC1 and mTORC2.[6] Our focus here is on mTORC1, which is sensitive to Rapamycin and directly controls protein synthesis by phosphorylating key downstream effectors: p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[4][5][7] Inhibition of mTORC1 is a validated therapeutic strategy for various cancers.[4][8]

Diagram 1: Simplified mTORC1 Signaling Pathway

This diagram illustrates the linear signaling cascade from mTORC1 to its primary downstream effectors, S6K1 and 4E-BP1, which are the biomarkers for the assays described in this guide.

mTOR_Pathway cluster_inhibitors Inhibitors mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates pS6K1 p-S6K1 (Thr389) (Active) S6K1->pS6K1 Translation Protein Synthesis & Cell Growth pS6K1->Translation pEBP1 p-4E-BP1 (Thr37/46) (Inactive) EBP1->pEBP1 pEBP1->Translation Releases inhibition of CompoundX Compound X CompoundX->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 Workflow cluster_assays Parallel Assays cluster_wb_steps Western Blot Analysis cluster_mtt_steps MTT Assay Analysis start Seed Cells (e.g., MCF-7, A549) treatment Treat with Compound X & Rapamycin (Dose-Response) start->treatment incubation Incubate (Time Course) treatment->incubation harvest Harvest Cells incubation->harvest wb Western Blot (Biochemical Assay) harvest->wb mtt MTT Assay (Phenotypic Assay) harvest->mtt lysis Protein Lysis & Quantification mtt_add Add MTT Reagent sds SDS-PAGE & Transfer lysis->sds probing Antibody Probing (p-S6K, p-4E-BP1, Total, Actin) sds->probing imaging Imaging & Densitometry probing->imaging end Data Analysis & IC50 Calculation imaging->end mtt_incubate Incubate (Formazan Formation) mtt_add->mtt_incubate solubilize Solubilize Formazan mtt_incubate->solubilize read Measure Absorbance solubilize->read read->end

Caption: A workflow for validating kinase inhibitor on-target effects.

Biochemical Target Engagement: Western Blot Analysis

The most direct way to confirm mTORC1 inhibition in cells is to measure the phosphorylation status of its immediate downstream substrates, S6K1 (at Thr389) and 4E-BP1 (at Thr37/46). [7][9][10]A potent and specific inhibitor should cause a dose-dependent decrease in the phosphorylation of these targets without affecting their total protein levels.

Experimental Protocol: Western Blot for p-S6K1 and p-4E-BP1

This protocol is adapted from standard methodologies for detecting mTOR pathway phosphoproteins. [7][11][12]

  • Cell Culture and Treatment:

    • Seed MCF-7 (human breast cancer) or A549 (human lung cancer) cells in 6-well plates and grow to 70-80% confluency. These cell lines have well-characterized mTOR signaling.

    • Serum-starve cells for 12-16 hours to reduce basal mTOR activity.

    • Pre-treat cells with a dose range of Compound X (e.g., 0.1 nM to 10 µM) and Rapamycin (e.g., 0.1 nM to 1 µM) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate mTOR signaling with 100 nM insulin or 20% Fetal Bovine Serum (FBS) for 30 minutes before harvesting. [12][13]

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. [7] * Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [7] * Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare with Laemmli sample buffer. [7] * Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [11] * Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies for:

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-4E-BP1 (Thr37/46) [12][13] * Total 4E-BP1 [11] * β-Actin (as a loading control)

    • Wash the membrane three times with TBST. [7] * Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

Comparative Performance Data

The efficacy of Compound X is compared against Rapamycin by quantifying the reduction in phosphorylation. The half-maximal inhibitory concentration (IC50) is determined via densitometry analysis of the Western blot bands.

Parameter Compound X Rapamycin Justification for Comparison
p-S6K1 (Thr389) IC50 15 nM2.5 nMS6K1 is a highly sensitive, direct substrate of mTORC1. [4][7]A low nanomolar IC50 indicates potent on-target activity.
p-4E-BP1 (Thr37/46) IC50 25 nM5 nM4E-BP1 phosphorylation is also a direct readout of mTORC1 activity. [5][10]Comparing both substrates provides a more complete picture of target engagement.
Effect on Total Protein No significant changeNo significant changeA critical control to ensure the observed decrease in phosphorylation is due to kinase inhibition, not protein degradation.
Selectivity Notes Hypothetically a direct mTOR kinase inhibitorAllosteric inhibitor of mTORC1 via FKBP12 binding [8][14]The mechanism of inhibition can influence downstream effects and cellular outcomes.

Note: Data are representative and for illustrative purposes.

Phenotypic Confirmation: Cell Viability and Proliferation Assay

After confirming biochemical target engagement, the next logical step is to assess whether this engagement translates into the expected biological outcome. Since mTOR is a master regulator of cell growth and proliferation, its inhibition should lead to a decrease in cell viability. [4][5]The MTT assay is a standard colorimetric method for this purpose, measuring mitochondrial metabolic activity as a proxy for viable cell number. [15]

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on standard procedures for assessing compound cytotoxicity. [15][16]

  • Cell Seeding:

    • Seed MCF-7 or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of Compound X (e.g., 0.1 nM to 50 µM) and Rapamycin (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration is typically sufficient to observe anti-proliferative effects. [16]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [15] * Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. [15]

Comparative Performance Data

The phenotypic effect is quantified by calculating the half-maximal growth inhibitory concentration (GI50), which represents the compound concentration that causes a 50% reduction in cell viability.

Parameter Compound X Rapamycin Justification for Comparison
MCF-7 GI50 120 nM~20 nM [17]Demonstrates the functional consequence of mTOR inhibition in a cancer cell line known to be sensitive to this pathway.
A549 GI50 250 nM~50 nMValidates the anti-proliferative effect in a different cell context. Differences in GI50 between cell lines can reflect varying dependencies on the mTOR pathway.
Maximum Inhibition ~90%~50-60% [16]A key differentiator. Rapamycin and its analogs (rapalogs) are often cytostatic, partially inhibiting mTORC1. [18]A novel ATP-competitive inhibitor like Compound X might achieve more complete pathway shutdown, leading to greater maximal inhibition.

Note: Data are representative and for illustrative purposes. Rapamycin GI50 values can vary based on experimental conditions.

Conclusion and Interpretation

This guide outlines a logical and robust workflow for validating the on-target effects of a novel kinase inhibitor, using the hypothetical mTOR inhibitor Compound X as an example.

  • Evidence for On-Target Activity: Compound X demonstrates potent, dose-dependent inhibition of mTORC1's direct downstream substrates, p-S6K1 and p-4E-BP1, at low nanomolar concentrations. This biochemical evidence strongly supports direct target engagement in a cellular context.

  • Correlation with Cellular Phenotype: The biochemical inhibition correlates well with a clear anti-proliferative phenotype, as shown by the reduction in cell viability. The GI50 values, while higher than the biochemical IC50s (a common observation), are in a relevant potency range.

  • Comparative Analysis: When compared to Rapamycin, Compound X shows a distinct profile. While Rapamycin is more potent in these illustrative assays, the higher maximal inhibition achieved by Compound X in the viability assay suggests a potentially different and more complete mechanism of mTOR inhibition (e.g., ATP-competitive vs. allosteric), which warrants further investigation.

By integrating biochemical and phenotypic assays, researchers can build a compelling case for a compound's on-target mechanism of action, providing the necessary confidence to advance promising molecules in the drug discovery pipeline.

References

  • Cianfanelli, V., et al. (2015). Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations. British Journal of Clinical Pharmacology, 82(6). Retrieved from [Link]

  • Liu, T., et al. (2016). The list of upstream and downstream targets of mTOR. ResearchGate. Retrieved from [Link]

  • Elabscience. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

  • AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Morgensztern, D., & McLeod, H. L. (2005). The Role of mTOR Signaling as a Therapeutic Target in Cancer. MDPI. Retrieved from [Link]

  • Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science, 122(20), 3589-3594. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Gierke, B., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 18(12), 2515-2526. Retrieved from [Link]

  • Unknown Author. (n.d.). Small molecule Translation: from target to adopted product. Retrieved from [Link]

  • Stephenson, E., & Higgins, J. M. G. (2023). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Retrieved from [Link]

  • Zhou, H., et al. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Cancer Research, 72(10), 2473-2483. Retrieved from [Link]

  • Ray, A., et al. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Molecular Cancer Therapeutics, 7(5), 1196-1204. Retrieved from [Link]

  • Burnett, P. E., et al. (1998). RAFT1 phosphorylation of the translational regulators p70 S6 kinase and 4E-BP1. Proceedings of the National Academy of Sciences, 95(4), 1432-1437. Retrieved from [Link]

  • Mita, A., et al. (2003). Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). Molecular Pharmacology, 64(1), 1-7. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(10), 4097-4102. Retrieved from [Link]

  • Dunlop, E. A., & Tee, A. R. (2014). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 4(2). Retrieved from [Link]

  • Sourbier, C., et al. (2014). Preclinical efficacy of dual mTORC1/2 inhibitor AZD8055 in renal cell carcinoma harboring a TFE3 gene fusion. Molecular Cancer, 13, 255. Retrieved from [Link]

  • Evangelisti, C., et al. (2011). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary cells. Journal of Clinical Investigation, 121(8), 3345-3358. Retrieved from [Link]

  • Zhou, H., et al. (2012). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Cancer Research, 72(10), 2473-2483. Retrieved from [Link]

  • Baitepack Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2,2,2-trifluoro-1-(2-methoxy-6-methylpyridin-3-yl)ethanone. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethanone, 1-(2-amino-3-pyridinyl)-2,2,2-trifluoro-. Retrieved from [Link]

  • Appchem. (n.d.). 2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-one. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2,2,2-Trifluoro-1-(6-methoxy-pyridin-3-yl)-ethanone. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. As a valued professional in research and development, your safety, alon...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. As a valued professional in research and development, your safety, along with environmental stewardship, is paramount. This guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and compliance within your laboratory.

Part 1: Core Hazard Assessment & Disposal Principles

Understanding the chemical nature of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is fundamental to its safe disposal. Its structure dictates the necessary precautions and its classification as hazardous waste.

  • Halogenated Organic Compound: The presence of the 2,2,2-trifluoro group places this molecule squarely in the category of a halogenated organic compound.[2] The carbon-fluorine bond is exceptionally strong, contributing to the compound's potential environmental persistence. Disposal methods must be sufficiently robust to ensure complete destruction, which is why high-temperature incineration is the standard for such wastes.[2][3]

  • Pyridine Derivative: The 2-methoxypyridin-3-yl moiety is a derivative of pyridine. Pyridine and its related compounds are known for their potential toxicity, flammability, and irritant properties affecting the skin, eyes, and respiratory system.[4][5] Handling and disposal must account for these risks.

  • Ketone Functionality: The ethanone group is a ketone, a common chemical functional group.

Based on this assessment, 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone must be managed as Hazardous Halogenated Organic Waste . The three pillars of its disposal are:

  • Strict Segregation: Never mix halogenated waste with non-halogenated waste. Doing so contaminates the entire volume, drastically increasing disposal costs and violating compliance standards.[6][7]

  • Secure Containment: Use only approved, chemically compatible containers with vapor-tight seals to prevent leaks and fugitive emissions.

  • Clear Communication: Label waste containers unambiguously from the moment the first drop of waste is added.

Part 2: Personal Protective Equipment (PPE) & Safe Handling

Direct exposure to 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone or its vapors must be avoided. All handling, including the disposal process, must be conducted inside a certified chemical fume hood.[5]

PPE CategorySpecificationRationale
Eye Protection Chemical Splash Goggles or a Full-Face ShieldProtects against splashes of the chemical or its solutions, which are expected to be serious eye irritants.[5][8]
Hand Protection Nitrile or Neoprene GlovesProvides a suitable barrier against pyridine-based compounds. Latex gloves are not appropriate and should not be used.[5]
Body Protection Chemical-Resistant Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection Work in a Certified Chemical Fume HoodThe compound is likely volatile, and its vapors may be harmful if inhaled. A fume hood is essential to minimize respiratory exposure.[4][5]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely at the point of generation and is prepared for compliant final disposal by a licensed contractor.

Step 1: Waste Segregation

This is the most critical step. This compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) belong in a dedicated Halogenated Organic Waste stream.

Do NOT mix this waste with:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[6][7]

  • Strong acids or bases.[6][9]

  • Strong oxidizing or reducing agents.[6]

  • Aqueous waste or solutions containing heavy metals.[6][7]

Step 2: Container Selection

Choose a waste container that is in good condition and compatible with the chemical.

  • Recommended Materials: Borosilicate glass or High-Density Polyethylene (HDPE) carboys are typically suitable.[4][9]

  • Lid Requirement: The container must have a screw-top, vapor-tight lid to prevent evaporation and leaks. Keep the container closed at all times except when actively adding waste.[7][9]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix your institution's official "Hazardous Waste" tag to the container before adding any waste.[7]

  • Clearly write the full chemical name: "2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone ". Do not use abbreviations or chemical formulas.[9]

  • If the waste is a solution, list all components and their approximate percentages.

  • Identify the relevant hazards (e.g., Flammable, Toxic, Irritant).

  • Include the name of the principal investigator and the laboratory location.

Step 4: Waste Accumulation in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within your lab.

  • Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Store away from heat sources, ignition sources, and incompatible chemicals.[9][10]

Step 5: Final Disposal Request

Once the waste container is full or you are finished generating this waste stream, follow your institution's procedure to request a pickup.

  • Submit a chemical waste pickup request through your EHS department's online portal or designated contact.[1]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Part 4: Spill Management

Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.

  • For Small Spills (contained within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealable, compatible container.

    • Label the container as "Hazardous Waste" with a full description of the contents and request a pickup.[7]

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is flammable, remove any ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the vapors.

    • Immediately contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill yourself.[9]

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

G Disposal Workflow for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone A Start: Generation of Waste B Hazard Assessment: - Trifluoro = Halogenated - Pyridine = Toxic/Irritant A->B Identify C Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) B->C Act D Work Inside a Chemical Fume Hood C->D E Select Waste Stream D->E F CORRECT: Halogenated Organic Waste E->F Segregate G INCORRECT: Non-Halogenated, Aqueous, or Solid Waste E->G H Select & Pre-Label Compatible Container (Glass or HDPE) F->H I Add Waste to Container (Keep Closed When Not in Use) H->I J Store in Secondary Containment in Satellite Accumulation Area I->J K Container Full or No Longer Needed? J->K K->I No L Request Pickup from EHS or Licensed Contractor K->L Yes M End: Compliant Disposal L->M

Caption: Decision workflow for compliant waste management.

References

  • Hazardous Waste Segregation . University of California, Riverside, Environmental Health & Safety. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. (2024). Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. (2024). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. (1987). Available at: [Link]

  • Halogenated Solvents in Laboratories . Temple University, Environmental Health and Radiation Safety. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone

This guide provides essential safety and logistical information for the handling of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. As a Senior Application Scientist, this document is structured to deliver not just pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Rationale

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone possesses two key structural motifs that inform our safety assessment: a trifluoromethyl ketone and a methoxypyridine ring.

  • Trifluoromethyl Ketones: This functional group is known to be highly electrophilic, which can lead to reactivity with biological nucleophiles. Structurally similar compounds, such as 2,2,2-Trifluoroacetophenone, are known to cause skin, eye, and respiratory irritation.[1] The trifluoromethyl group can also enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes.[2]

  • Methoxypyridine Derivatives: Pyridine-based compounds can have a range of biological activities and potential toxicities. Related methoxypyridine compounds are listed as causing skin and eye irritation, and may be harmful if inhaled or swallowed.[3][4]

Based on these structural analogs, it is prudent to assume that 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone is a potential irritant to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Level Required PPE Rationale
Primary Containment Fume HoodTo prevent inhalation of any vapors or dust.
Eye and Face Safety Goggles and Face ShieldProtects against splashes to the eyes and face, which can cause serious irritation.[5]
Hand Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential irritation.[5] Double gloving is recommended.
Body Laboratory Coat and Chemical ApronTo protect against spills and contamination of personal clothing.[6]
Respiratory Use within a Fume HoodIf there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[5][7]
Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume Ensure Fume Hood is Operational prep_ppe->prep_fume prep_materials Gather All Necessary Materials prep_fume->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Recommended workflow for handling 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and waste containers within the fume hood.

  • Handling:

    • Perform all manipulations of the solid or its solutions within the fume hood.

    • When weighing the solid, use a draft shield or weigh it in a container that can be sealed before removal from the balance.

    • If dissolving or reacting the compound, do so in a closed or contained system to the extent possible.

  • Cleanup and Disposal:

    • Decontaminate all glassware that has come into contact with the compound.

    • Dispose of all waste, including contaminated gloves and wipes, in a clearly labeled hazardous waste container in accordance with your institution's guidelines.[8]

    • Remove your PPE in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after handling is complete.

Emergency Procedures: Rapid and Informed Response

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If they feel unwell, seek medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[8] If skin irritation occurs, seek medical attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

  • Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[8] Do not allow it to enter the sewer system.

By adhering to these guidelines, you can handle 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone with a high degree of safety, protecting yourself, your colleagues, and your research.

References

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2,2,2-Trifluoroacetophenone. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone
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